Ethyl 2-cyanohexanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67981. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyanohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUSKLAPOQSFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290050 | |
| Record name | Hexanoic acid, 2-cyano-, ethyl ester | |
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Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7391-39-1 | |
| Record name | Hexanoic acid, 2-cyano-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7391-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-cyanohexanoate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-cyanohexanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Hexanoic acid, 2-cyano-, ethyl ester | |
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| Record name | Ethyl 2-cyanohexanoate | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-Cyanohexanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyanohexanoate, a versatile bifunctional molecule, holds a significant position in the landscape of modern organic synthesis. As a Senior Application Scientist, this guide aims to provide a comprehensive technical overview of its chemical properties, structure, synthesis, and applications, with a particular focus on its utility as a valuable building block for drug discovery and development. This document moves beyond a simple recitation of facts to offer insights into the practical considerations and mechanistic underpinnings that are crucial for leveraging this compound's full potential in a laboratory setting.
Physicochemical and Structural Characteristics
This compound (CAS No. 7391-39-1) is a liquid at room temperature.[1][2][3][4] Its molecular structure features a chiral center at the α-carbon, which bears both a cyano and an ethyl ester functional group, as well as a butyl chain. This unique arrangement of functional groups dictates its reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 7391-39-1 | [1][2] |
| Molecular Formula | C₉H₁₅NO₂ | [1][2] |
| Molecular Weight | 169.22 g/mol | [1][2] |
| Boiling Point | 298.52°C (rough estimate) | [3][4] |
| Density | 0.9537 g/mL (estimate) | [4] |
| Refractive Index | 1.4248 (estimate) | [4] |
| SMILES | CCCCC(C#N)C(=O)OCC | [1] |
It is important to note that some of the physical properties, such as boiling point, density, and refractive index, are estimates and should be used as a guide.[4] For comparison, the related compound ethyl 2-ethylhexanoate has a reported boiling point of 81°C at 24 mmHg and a density range of 0.860 - 0.867 g/mL.[5]
Molecular Structure
The structure of this compound is characterized by the presence of two key functional groups attached to the same carbon atom: an electron-withdrawing cyano group (-C≡N) and an ethyl ester group (-COOCH₂CH₃). This α-cyano ester moiety is attached to a linear four-carbon alkyl chain (butyl group).
Spectroscopic Profile
The structural features of this compound give rise to a characteristic spectroscopic signature. While a comprehensive, publicly available dataset of its spectra is limited, we can predict the key features based on its structure and data from related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group of the ester (a triplet and a quartet), the protons of the butyl chain, and a single proton at the α-carbon. The chemical shift of this α-proton will be influenced by the adjacent cyano and ester groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the cyano carbon, the α-carbon, and the carbons of the ethyl and butyl groups. Quaternary carbons, like the cyano carbon, typically show weaker signals.[6][7][8]
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹. Another strong band will be present for the carbonyl (C=O) stretch of the ester, usually around 1750-1735 cm⁻¹.[1][9]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of the ethoxy group, the ethyl group, or cleavage of the butyl chain.[1][5]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the alkylation of ethyl cyanoacetate. This reaction takes advantage of the acidity of the α-proton of ethyl cyanoacetate, which can be deprotonated by a suitable base to form a stabilized carbanion (enolate). This nucleophilic carbanion then undergoes an Sₙ2 reaction with an appropriate alkyl halide, in this case, a butyl halide such as 1-bromobutane.
Reaction Mechanism
The synthesis proceeds via a classic carbanion alkylation mechanism. The choice of base is critical; sodium ethoxide in ethanol is commonly used to minimize transesterification side reactions.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the alkylation of ethyl cyanoacetate.
Materials:
-
Ethyl cyanoacetate
-
1-Bromobutane
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and generates hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Formation of the Enolate: Cool the sodium ethoxide solution to room temperature. Add ethyl cyanoacetate dropwise to the stirred solution. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium salt of ethyl cyanoacetate.
-
Alkylation: Add 1-bromobutane dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the reactivity of its two key functional groups, which can be manipulated either independently or in concert.
Hydrolysis and Decarboxylation
One of the most powerful transformations of α-cyano esters is their hydrolysis followed by decarboxylation to yield a carboxylic acid. This process effectively allows for the use of the cyanoacetate moiety as a carboxylate synthon. The reaction typically proceeds by heating the α-cyano ester with a strong acid or base, which hydrolyzes both the ester and the nitrile to a dicarboxylic acid intermediate. This β-keto acid analog readily undergoes decarboxylation upon heating to afford the final carboxylic acid.
Krapcho Decarboxylation
A milder alternative for the decarboxylation of α-cyano esters is the Krapcho decarboxylation. This reaction involves heating the α-cyano ester in a polar aprotic solvent (such as DMSO) with a salt (typically a halide like LiCl or NaCl) and a small amount of water. This method is particularly useful for substrates that are sensitive to strongly acidic or basic conditions.
Reductive Decyanation
The cyano group can be removed reductively, for example, using dissolving metal reduction (e.g., sodium in liquid ammonia) or catalytic hydrogenation under certain conditions. This provides a route to mono-substituted esters.
Applications in Drug Development and Organic Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of a wide range of target molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. The ability to introduce a carboxyl group or other functionalities after chain elongation makes it a powerful tool for carbon-carbon bond formation.
While specific examples of marketed drugs derived directly from this compound are not readily found in the public literature, the analogous chemistry is widely applied. For instance, the alkylation of cyanoacetates is a key step in the synthesis of various anticonvulsant drugs and other neurologically active compounds.
Derivatives of 2-ethylhexanoic acid, which can be synthesized from this compound, have broad applications. Metal salts of 2-ethylhexanoic acid are used as catalysts in polymerization reactions and as "oil drying agents" in paints and varnishes. The sodium salt, sodium 2-ethylhexanoate, is used as a pharmaceutical intermediate in the preparation of semi-synthetic penicillins and cephalosporins.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate for the synthesis of more complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in research and development, particularly in the field of drug discovery.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 102916, Ethyl 2-ethylhexanoate" PubChem, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 98011, this compound" PubChem, [Link].
-
ChemSynthesis. "ethyl 2-acetyl-3-oxobutanoate" ChemSynthesis, [Link].
-
ChemSynthesis. "ethyl 2-acetyl-3-methylbutanoate" ChemSynthesis, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 296279, Ethyl 2-butyl-2-cyanohexanoate" PubChem, [Link].
- Google Patents.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8697, 2-Ethylhexanoic acid" PubChem, [Link].
-
MDPI. "Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen" MDPI, [Link].
-
Wikipedia. "2-Ethylhexanoic acid" Wikipedia, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4072356, 2-Ethylhexanoate" PubChem, [Link].
-
ChemSynthesis. "mthis compound" ChemSynthesis, [Link].
-
Human Metabolome Database. "1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031230)" Human Metabolome Database, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7720, 2-Ethylhexanol" PubChem, [Link].
-
Chemistry LibreTexts. "13.12: Characteristics of ¹³C NMR Spectroscopy" Chemistry LibreTexts, [Link].
-
National Institute of Standards and Technology. "Ethyl cyanoacetate" NIST WebBook, [Link].
-
Doc Brown's Chemistry. "The C-13 NMR spectrum of 2-methylhexane" Doc Brown's Chemistry, [Link].
-
National Institute of Standards and Technology. "Hexanoic acid, 2-ethyl-" NIST WebBook, [Link].
Sources
- 1. This compound | C9H15NO2 | CID 98011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7391-39-1|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 7391-39-1 [amp.chemicalbook.com]
- 4. 7391-39-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Ethyl 2-ethylhexanoate | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ethyl 2-butyl-2-cyanohexanoate | C13H23NO2 | CID 296279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US6033551A - Synthesis of metal 2-ethylhexanoates - Google Patents [patents.google.com]
- 9. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]
A Technical Guide to the Spectroscopic Characterization of Ethyl 2-cyanohexanoate
This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-cyanohexanoate (C₉H₁₅NO₂), a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on the scientific rationale behind spectral interpretation and data acquisition, ensuring a thorough understanding of the molecule's structural features.
Introduction: The Role of Spectroscopy in Molecular Elucidation
Spectroscopic techniques are fundamental tools in modern chemistry, allowing for the non-destructive analysis of molecular structure.[1] By probing the interactions of molecules with electromagnetic radiation, we can deduce the connectivity of atoms, the nature of functional groups, and the overall molecular framework. For a molecule like this compound, a combination of NMR, IR, and MS provides a comprehensive structural "fingerprint," crucial for confirming its identity and purity in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy of this compound
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.50 | Triplet (t) | 1H | -CH(CN)- |
| ~1.90 | Multiplet (m) | 2H | -CH₂-CH(CN)- |
| ~1.45 | Multiplet (m) | 4H | -CH₂-CH₂ -CH₂ -CH₃ |
| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~0.95 | Triplet (t) | 3H | -CH₂-CH₂-CH₂-CH₃ |
Interpretation and Scientific Rationale:
-
Downfield Shift of Ester Protons: The methylene protons of the ethyl ester group (-O-CH₂ -CH₃) are deshielded by the adjacent electronegative oxygen atom, causing them to appear at a relatively downfield chemical shift of approximately 4.25 ppm. Their splitting into a quartet is due to coupling with the three neighboring methyl protons.
-
Alpha-Proton: The single proton alpha to both the nitrile and the ester carbonyl group [-CH (CN)-] is significantly deshielded and is expected around 3.50 ppm. It appears as a triplet due to coupling with the adjacent methylene group of the hexanoyl chain.
-
Alkyl Chain: The protons of the n-butyl group give rise to a series of multiplets in the upfield region of the spectrum (~0.95-1.90 ppm), which is characteristic of aliphatic chains. The terminal methyl group appears as a triplet around 0.95 ppm.
¹³C NMR Spectroscopy of this compound
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C =O (Ester carbonyl) |
| ~118 | C ≡N (Nitrile) |
| ~63 | -O-C H₂-CH₃ |
| ~45 | -C H(CN)- |
| ~30 | -C H₂-CH(CN)- |
| ~28 | -C H₂-CH₂-CH(CN)- |
| ~22 | -CH₂-C H₂-CH₃ |
| ~14 | -O-CH₂-C H₃ |
| ~13 | -CH₂-CH₂-CH₂-C H₃ |
Interpretation and Scientific Rationale:
-
Carbonyl and Nitrile Carbons: The carbonyl carbon of the ester group is the most deshielded carbon, appearing far downfield around 165 ppm. The nitrile carbon is also deshielded, though to a lesser extent, with a characteristic chemical shift around 118 ppm.
-
Oxygenated Carbon: The carbon of the ethyl group attached to the oxygen atom (-O-C H₂-CH₃) is found at approximately 63 ppm.
-
Aliphatic Carbons: The remaining carbons of the hexanoyl chain and the ethyl group appear in the upfield region of the spectrum, consistent with sp³-hybridized carbons in an alkyl environment.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is essential for high-resolution spectra.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Characteristic IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2960-2850 | Medium-Strong | C-H stretch | Alkyl |
| ~2250 | Medium | C≡N stretch | Nitrile |
| ~1745 | Strong | C=O stretch | Ester |
| ~1250 | Strong | C-O stretch | Ester |
Interpretation and Scientific Rationale:
-
Nitrile Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, medium-intensity absorption band in the characteristic region of ~2250 cm⁻¹. The presence of this peak is a strong indicator of the cyano functionality.
-
Ester Carbonyl Stretch: The carbon-oxygen double bond of the ester group results in a very strong and sharp absorption peak around 1745 cm⁻¹. This is one of the most prominent features in the IR spectrum of an ester.
-
Alkyl C-H Stretch: The various C-H bonds of the alkyl chains (both the hexanoyl and ethyl portions) will show stretching vibrations in the 2960-2850 cm⁻¹ region.
-
Ester C-O Stretch: A strong absorption band corresponding to the C-O single bond stretching of the ester group is expected around 1250 cm⁻¹.
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the clean, empty ATR crystal should be recorded.
-
Sample Application: Place a small drop of neat liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Diagram of the IR Experimental Workflow:
Caption: Workflow for IR data acquisition using ATR.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, can offer valuable structural information.
Mass Spectral Data for this compound:
-
Molecular Weight: 169.22 g/mol
-
Molecular Ion (M⁺): m/z = 169
-
Key Fragment Ions: m/z = 85, 82, 54[2]
Interpretation and Scientific Rationale:
-
Molecular Ion Peak: The peak at m/z = 169 corresponds to the intact molecule that has been ionized by the loss of one electron. The presence of this peak confirms the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of the molecular ion provides clues to its structure. The observed fragment ions can be rationalized by the cleavage of specific bonds within the molecule. For instance, cleavage of the butyl group or parts of the ethyl ester can lead to the observed smaller fragments. The base peak (the most intense peak) in the mass spectrum corresponds to the most stable fragment ion formed. In the case of this compound, the most significant peaks are observed at m/z 54, 82, and 85.
Experimental Protocol for GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will travel through the GC column and be separated from any impurities based on its boiling point and interactions with the column's stationary phase.
-
Ionization (Electron Impact - EI): As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Diagram of the GC-MS Experimental Workflow:
Caption: Workflow for GC-MS data acquisition and analysis.
Conclusion
The combined application of NMR, IR, and MS provides a robust and detailed structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity and chemical environment of each atom in the molecule. IR spectroscopy confirms the presence of the key nitrile and ester functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation pathways. This comprehensive spectroscopic analysis is indispensable for ensuring the identity, purity, and quality of this important chemical compound in any research or industrial setting.
References
-
Fiveable. (n.d.). Spectroscopic Analysis - Organic Chemistry Key Term. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Solubility and stability of Ethyl 2-cyanohexanoate
An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-Cyanohexanoate
Introduction
This compound is a multifunctional chemical intermediate of significant interest in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its structure, featuring a nitrile group, an ester, and a moderately long alkyl chain, imparts a unique combination of reactivity and physical properties. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility and stability is paramount for its effective use in reaction design, formulation, process development, and for ensuring the integrity of synthesized materials.
This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound. In the absence of extensive published data for this specific molecule, this document emphasizes the underlying chemical principles and provides detailed, field-proven experimental protocols that enable researchers to generate precise, reliable data in their own laboratories. This approach ensures a self-validating system for characterization, empowering scientists to make informed decisions grounded in empirical evidence.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior.
| Property | Value / Description | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 7391-39-1 | [ChemicalBook][2] |
| Molecular Formula | C₉H₁₅NO₂ | [PubChem][1] |
| Molecular Weight | 169.22 g/mol | [PubChem][1] |
| Boiling Point | ~298.5 °C (rough estimate) | [ChemicalBook][3] |
| Density | ~0.9537 g/cm³ | [ChemicalBook][3] |
| Calculated LogP | 2.4 | [PubChem][1] |
| Appearance | Likely a colorless liquid at room temperature. | Inferred |
Note: Some physical properties are estimated and should be confirmed experimentally.
Part 1: Solubility Profile - Prediction and Determination
The solubility of a compound is a critical parameter for its application in synthesis and formulation. The structure of this compound—with a polar cyano group and ester functionality, combined with a nonpolar butyl and ethyl chain—suggests a nuanced solubility profile.
Theoretical Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound:
-
High Solubility in Nonpolar and Moderately Polar Organic Solvents: The presence of the C4 alkyl chain (from the hexanoate portion) and the ethyl group makes the molecule significantly lipophilic. Therefore, it is expected to be freely soluble or miscible with a wide range of common organic solvents.
-
Low Solubility in Water: Despite the presence of polar functional groups capable of acting as hydrogen bond acceptors (the nitrile nitrogen and ester oxygens), the overall hydrophobic character of the molecule will likely lead to very low solubility in aqueous systems. For comparison, the closely related ethyl cyanoacetate is described as "slightly soluble in water"[4]. Given the longer alkyl chain of this compound, its water solubility is expected to be even lower.
Experimental Workflow for Solubility Determination
To move from prediction to empirical data, a systematic approach to solubility determination is required. The following workflow provides a robust method for both qualitative and quantitative assessment.
Caption: Workflow for determining the solubility of this compound.
Detailed Protocol for Quantitative Solubility Measurement
This protocol is designed to generate precise solubility data, a critical requirement for process chemistry and formulation.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Scintillation vials or sealed test tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Validated HPLC or GC system for quantification
Methodology:
-
Preparation of Saturated Solutions:
-
To a series of vials, add a measured volume (e.g., 2 mL) of the desired solvent.
-
Add an excess amount of this compound to each vial to ensure a saturated solution with visible undissolved compound.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid material. For highly saturated solutions, immediate dilution may be necessary.
-
For further clarity, centrifuge the withdrawn supernatant or pass it through a syringe filter compatible with the solvent.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the prepared sample from the supernatant by a validated analytical method (e.g., HPLC-UV or GC-FID).
-
Determine the concentration of this compound in the sample by comparing its response to the calibration curve.
-
-
Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
-
Part 2: Stability Profile and Forced Degradation Studies
The stability of this compound is governed by the reactivity of its ester and cyano functional groups. Understanding its degradation pathways is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities in reaction mixtures.
Predicted Degradation Pathways
-
Hydrolytic Instability: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would cleave the ester bond, yielding 2-cyanohexanoic acid and ethanol. The rate of hydrolysis is expected to be significantly faster at non-neutral pH.
-
Thermal Instability: While the monomer is more stable than its corresponding polymer, elevated temperatures can promote degradation. For related cyanoacrylates, thermal decomposition can be a concern[5].
-
Photostability: The molecule does not contain chromophores that strongly absorb UV-Vis light above 290 nm, suggesting it may have good photostability. However, this should be confirmed experimentally as impurities or formulation excipients could act as photosensitizers.
Caption: Predicted primary hydrolytic degradation pathway for this compound.
Experimental Workflow for Stability Assessment
A forced degradation study is the most effective way to identify potential degradation products and determine the intrinsic stability of the molecule. This workflow is aligned with principles outlined in ICH guidelines.
Caption: Workflow for a forced degradation (stability) study.
Detailed Protocol for Forced Degradation Studies
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.
Methodology:
A stability-indicating analytical method (typically HPLC with a photodiode array detector) must be developed and validated before initiating the study. This method must be able to separate the parent compound from all potential degradation products.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Store at room temperature (hydrolysis is typically rapid).
-
Neutral Hydrolysis: Dilute the stock solution with water. Store at an elevated temperature (e.g., 60 °C).
-
Thermal Stress: Store a sample of the stock solution in an oven at a set temperature (e.g., 80 °C).
-
Photostability: Expose a sample of the stock solution in a photochemically transparent container to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.
-
-
Time-Point Analysis:
-
Analyze all samples (including a non-stressed control stored at 5 °C) at initial (t=0) and subsequent time points (e.g., 6 hours, 24 hours, 48 hours, 1 week). The frequency of testing should be adjusted based on the observed rate of degradation.
-
For base hydrolysis, which is often fast, time points may be much shorter (e.g., 0, 15 min, 30 min, 1 hour).
-
Before injection into the analytical system, samples from acidic or basic conditions should be neutralized.
-
-
Data Evaluation:
-
Calculate the percentage of remaining this compound at each time point.
-
Monitor the peak areas of any new impurities that form.
-
Assess the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.
-
For photostability, compare the chromatograms of the exposed sample to the dark control to distinguish between photodegradation and thermal degradation.
-
Safety, Handling, and Storage
Based on available safety data, this compound requires careful handling.
-
Hazards: The compound is classified as causing skin irritation and serious eye damage, and it may cause respiratory irritation[1].
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes[6].
-
Storage: To mitigate potential hydrolytic and thermal degradation, store this compound in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture ingress.
Conclusion
While specific published solubility and stability data for this compound are scarce, a robust understanding of its behavior can be achieved through the application of fundamental chemical principles and systematic experimental evaluation. This guide provides the theoretical framework and detailed, actionable protocols for researchers to generate the high-quality data necessary for successful research and development. By following these self-validating workflows, scientists can confidently characterize the solubility and stability of this compound, enabling its effective and safe use in the laboratory and beyond.
References
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 98011, this compound. Retrieved from [Link]
-
Thermo Fisher Scientific (2024, March 30). Safety Data Sheet: Lead(II) 2-ethylhexanoate. Retrieved from [Link]
-
ResearchGate (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Retrieved from [Link]
-
Cheméo (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 8697, 2-Ethylhexanoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 296279, Ethyl 2-butyl-2-cyanohexanoate. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 81530, Ethyl cyanoacrylate. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 45489849, Ethyl 2-cyano-2-ethyl-3-methylhexanoate. Retrieved from [Link]
Sources
- 1. This compound | C9H15NO2 | CID 98011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7391-39-1 [amp.chemicalbook.com]
- 3. 7391-39-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS [mubychem.com]
- 5. Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
IUPAC name and synonyms for Ethyl 2-cyanohexanoate
An In-Depth Technical Guide to Ethyl 2-cyanohexanoate for Advanced Research Applications
Executive Summary
This compound is a multifunctional organic compound of significant interest to the chemical and pharmaceutical research sectors. Characterized by the presence of a nitrile, an ester, and an activated alpha-carbon, it serves as a versatile and valuable intermediate in the synthesis of a wide array of more complex molecular architectures. Its strategic importance lies in its capacity for diverse chemical transformations, enabling the construction of novel heterocyclic systems, substituted carboxylic acids, and primary amines. This guide provides a comprehensive technical overview of this compound, encompassing its formal nomenclature, physicochemical properties, robust synthesis protocols, key synthetic applications, and essential safety protocols. The content herein is curated for researchers, chemists, and drug development professionals, aiming to furnish both foundational knowledge and actionable, field-proven insights to facilitate its effective utilization in a laboratory setting.
Chemical Identity and Nomenclature
The precise identification and naming of a chemical entity are foundational for scientific communication and regulatory compliance. This section delineates the formal IUPAC name and the various synonyms and identifiers associated with this compound.
IUPAC Name
The formal name for the compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1]
Synonyms and Identifiers
In literature and commercial catalogs, this compound is referenced by several alternative names and codes. This can be a source of ambiguity; therefore, a consolidated list is provided for clarity.
| Identifier Type | Value | Source |
| CAS Number | 7391-39-1 | [1] |
| EC Number | 230-978-6 | [1] |
| Common Synonym | Hexanoic acid, 2-cyano-, ethyl ester | [1][2] |
| Common Synonym | 2-Cyanohexanoic acid ethyl ester | [1][2] |
| Common Synonym | Ethyl α-butylcyanoacetate | [1][2] |
| Common Synonym | Ethyl-n-butylcyanoacetate | [2] |
| PubChem CID | 98011 | [1] |
| InChIKey | YMUSKLAPOQSFAH-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is critical for its synthesis, purification, and characterization.
Physicochemical Data
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | [1][2] |
| Molecular Weight | 169.22 g/mol | [1][2] |
| Boiling Point | ~298.5 °C (estimated) | [2] |
| Density | ~0.954 g/cm³ (estimated) | [2] |
| Refractive Index | ~1.425 (estimated) | [2] |
| SMILES | CCCCC(C#N)C(=O)OCC | [1] |
Spectroscopic Profile
Structural elucidation and purity assessment rely heavily on spectroscopic analysis.[3] While specific spectra are instrument-dependent, the expected characteristic signals for this compound are as follows:
-
¹H NMR: The spectrum will feature a characteristic triplet and quartet for the ethyl ester moiety. The α-proton will appear as a triplet, coupled to the adjacent methylene group of the butyl chain. The butyl chain itself will present a series of multiplets, culminating in a terminal methyl triplet.
-
¹³C NMR: The carbon spectrum will show distinct signals for the nitrile carbon (C≡N), the ester carbonyl carbon (C=O), the α-carbon, and the carbons of the ethyl and butyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum is defined by strong, characteristic absorption bands. A sharp, intense peak around 2240 cm⁻¹ corresponds to the nitrile (C≡N) stretch, while a strong band around 1740 cm⁻¹ indicates the ester carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethoxy group (-OC₂H₅) and cleavage of the butyl chain.
Synthesis Methodology: Alkylation of Ethyl Cyanoacetate
The most direct and widely employed method for synthesizing this compound is the C-alkylation of ethyl cyanoacetate with a suitable butyl halide. This approach leverages the high acidity of the α-protons of the ethyl cyanoacetate starting material.
Mechanistic Principle
The synthesis proceeds via a classic nucleophilic substitution reaction. The α-carbon of ethyl cyanoacetate is flanked by two electron-withdrawing groups (nitrile and ester), rendering its protons (pKa ≈ 9 in DMSO) readily abstractable by a moderately strong base. A common and effective base is sodium ethoxide. The resulting carbanion, a potent nucleophile, then attacks the electrophilic carbon of a butyl halide (e.g., 1-bromobutane), displacing the halide and forming the new carbon-carbon bond.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Reagents and Equipment:
-
Ethyl cyanoacetate
-
1-Bromobutane (or 1-chlorobutane)
-
Sodium ethoxide (solid or freshly prepared solution in ethanol)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel is charged with anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Sodium ethoxide is carefully added to the ethanol. Causality Note: Using a non-nucleophilic base like sodium ethoxide prevents unwanted side reactions such as transesterification or hydrolysis.
-
Carbanion Formation: Ethyl cyanoacetate is added dropwise to the stirred solution of sodium ethoxide at room temperature. A mild exotherm may be observed. The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: 1-Bromobutane is added dropwise via the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-4 hours. Trustworthiness Check: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of ethyl cyanoacetate.[4]
-
Workup - Quenching: After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution to neutralize any remaining base.
-
Workup - Extraction: The bulk of the ethanol is removed under reduced pressure using a rotary evaporator. The remaining aqueous residue is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Workup - Washing: The combined organic layers are washed sequentially with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation to yield the crude product.
-
Purification: The crude this compound is purified by vacuum distillation or flash column chromatography on silica gel to afford the final product as a clear, colorless to pale yellow liquid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Key Reactions and Synthetic Utility
This compound is a synthetically flexible intermediate due to its three distinct functional groups.
Nitrile Group Transformations
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, ultimately forming 2-butylmalonic acid derivatives.
-
Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a primary amine, yielding 2-(aminomethyl)hexanoic acid derivatives.
Ester Group Transformations
-
Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification will hydrolyze the ethyl ester to the corresponding 2-cyanohexanoic acid.
-
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.
Reactions Involving Both Groups
-
Decarboxylation: Heating the corresponding 2-cyanohexanoic acid (formed from ester hydrolysis) will typically lead to decarboxylation, producing hexanenitrile. This is a common strategy for converting α-cyano esters into simple nitriles.
Reaction Scheme Diagram
Caption: Key synthetic transformations of this compound.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling any chemical reagent.
Hazard Identification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1][2]
| GHS Hazard Code | Statement | Pictogram |
| H315 | Causes skin irritation | Warning |
| H318 | Causes serious eye damage | Danger |
| H335 | May cause respiratory irritation | Warning |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Wear chemical safety goggles and a face shield. An eyewash station should be readily accessible.
-
Skin Protection: Wear nitrile or neoprene gloves. A lab coat is required. Avoid all skin contact.
-
Handling: Avoid breathing vapors. Do not ingest. Wash hands thoroughly after handling.
Storage Recommendations
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Store separately from incompatible materials.
Conclusion
This compound is a synthetically potent and versatile chemical intermediate. Its value is derived from the orthogonal reactivity of its nitrile and ester functionalities, coupled with the acidity of its α-proton. The straightforward and high-yielding synthesis via alkylation of ethyl cyanoacetate makes it an accessible building block for a multitude of applications in pharmaceutical development and fine chemical synthesis. A comprehensive understanding of its properties, synthesis, and reactivity, combined with stringent adherence to safety protocols, will empower researchers to fully leverage the synthetic potential of this important molecule.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98011, this compound. PubChem. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 296279, Ethyl 2-butyl-2-cyanohexanoate. PubChem. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11019475, (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate. PubChem. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45489849, Ethyl 2-cyano-2-ethyl-3-methylhexanoate. PubChem. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96359, 2-Ethylhexyl cyanoacetate. PubChem. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 240552, Ethyl 2-cyano-3-methylhexanoate. PubChem. [Link]
- Google Patents (2022). CN114380681A - Synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid.
-
Ivy Fine Chemicals (2024). Ethyl 2-butyl-2-cyanohexanoate. Ivy Fine Chemicals. [Link]
-
Royal Society of Chemistry (2007). Supplementary Material for Chemical Communications. Royal Society of Chemistry. [Link]
-
E3S Web of Conferences (2017). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]
- Google Patents (2000). US6033551A - Synthesis of metal 2-ethylhexanoates.
-
ResearchGate (2022). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]
Sources
Navigating the Procurement of Ethyl 2-Cyanohexanoate: A Technical Guide for Researchers
For Immediate Release
For researchers, scientists, and professionals in drug development, the selection of high-quality starting materials is a critical determinant of experimental success. This guide provides an in-depth technical overview of Ethyl 2-cyanohexanoate, a valuable building block in organic synthesis, with a focus on its commercial availability, quality assessment, and practical applications.
Introduction to this compound
This compound (CAS No. 13032-31-8) is a substituted cyanoacetate ester featuring a butyl chain at the alpha position. Its molecular structure, combining a nitrile, an ester, and an active methylene proton, makes it a versatile intermediate in the synthesis of more complex molecules. This trifunctional nature allows for a variety of chemical transformations, rendering it a valuable precursor in the development of novel pharmaceutical compounds and other fine chemicals.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 130°C at 22 mmHg[1] |
Commercial Availability and Supplier Selection
Procuring this compound of the requisite purity is paramount for reproducible and reliable experimental outcomes. While direct listings for this specific compound can be limited, several reputable chemical suppliers offer it as a catalog item or through custom synthesis. The following table provides a list of potential suppliers and those who offer structurally similar compounds, which may indicate a capability for custom synthesis.
| Supplier | Compound Offered | Notes |
| EvitaChem | This compound | Listed as in stock in search results. |
| BLD Pharm | Ethyl 2-butyl-2-cyanohexanoate | Offers a closely related, dialkylated derivative.[2] |
| BenchChem | 2-(Bromomethyl)-2-butylhexanoic acid | Provides synthetic precursors and derivatives of this compound.[3] |
Supplier Selection Workflow:
A logical workflow for the procurement of this compound.
Quality Control and Specification Analysis
A thorough evaluation of the supplier's Certificate of Analysis (CoA) is a critical step in the procurement process. The CoA provides essential data on the purity and physical properties of the specific batch of the chemical.
Key Parameters to Scrutinize on a CoA:
-
Purity (by GC or HPLC): For most research applications, a purity of ≥95% is desirable.[1] The analytical method used should be appropriate for detecting potential impurities.
-
Identity Confirmation (by NMR, IR):
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound. Key expected signals include those for the ethyl ester, the butyl chain, and the alpha-proton.[1]
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) and ester carbonyl (C=O) functional groups, typically around 2250 cm⁻¹ and 1740 cm⁻¹, respectively.[1]
-
-
Residual Solvents: The CoA should indicate the absence of significant levels of residual solvents from the synthesis and purification process.
-
Water Content: The Karl Fischer titration method is commonly used to determine the water content, which should be minimal to prevent unwanted side reactions.
Synthesis and Mechanistic Considerations
This compound is typically synthesized via the alkylation of ethyl cyanoacetate with a butyl halide, such as butyl bromide or butyl iodide.[1] This reaction is generally carried out in the presence of a base to deprotonate the active methylene group of ethyl cyanoacetate, forming a nucleophilic enolate that subsequently attacks the alkyl halide.
Typical Synthetic Protocol:
-
To a solution of ethyl cyanoacetate and a suitable base (e.g., sodium hydride or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)) in an appropriate solvent (e.g., THF or benzene), add butyl bromide dropwise at a controlled temperature.[1]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.[1]
Reaction Pathway:
Alkylation of ethyl cyanoacetate to form this compound.
Applications in Drug Discovery and Medicinal Chemistry
The chemical architecture of this compound makes it a versatile building block in medicinal chemistry. Its utility is particularly evident in palladium-catalyzed reactions, where it can serve as a precursor to various scaffolds of pharmaceutical interest.[4][5] For instance, it has been used in decarboxylative acylation reactions with arylboronic acids to synthesize alkyl aryl ketones, which are common motifs in bioactive molecules.[4][5]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[3]
Conclusion
This compound is a valuable and versatile reagent for researchers in drug discovery and organic synthesis. While its commercial availability may require careful sourcing, a thorough evaluation of supplier documentation and an understanding of its chemical properties and applications will enable its effective use in the laboratory. By adhering to proper safety and handling procedures, researchers can confidently incorporate this building block into their synthetic strategies to advance their scientific objectives.
References
-
Das, T., et al. (2015). Palladium Catalyzed Decarboxylative Acylation of Arylboronic Acid with Ethyl Cyanoacetate as a New Acylating Agent: Synthesis of Alkyl Aryl Ketones. New Journal of Chemistry, 39(11), 8763-8770. Retrieved from [Link]
-
Ono, N., et al. (1975). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene. Bulletin of the Chemical Society of Japan, 48(11), 3425-3426. Retrieved from [Link]
-
Adhikari, S., et al. (2015). Palladium Catalyzed Decarboxylative Acylation of Arylboronic Acid with Ethyl Cyanoacetate as a New Acylating Agent: Synthesis of Alkyl Aryl Ketones. ResearchGate. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: Strategic Alkylation of Ethyl 2-Cyanohexanoate for Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of α-Alkylated Cyanoacetates
Ethyl 2-cyanohexanoate is a versatile building block in organic synthesis, prized for the reactivity of its α-carbon position. This carbon, situated between a nitrile (-C≡N) and an ester (-COOEt) group, possesses heightened acidity, making it an "active methylene" compound.[1] Deprotonation at this site generates a resonance-stabilized carbanion, a potent nucleophile for forming new carbon-carbon bonds.[2][3] This reactivity is the cornerstone of the malonic ester synthesis and related transformations, which are fundamental strategies for constructing complex molecular architectures from simple precursors.[4][5]
The alkylation of this compound is a key transformation for introducing alkyl substituents at the α-position, leading to a diverse array of substituted nitrile esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For instance, subsequent hydrolysis and decarboxylation of the alkylated product can yield substituted carboxylic acids or ketones, providing a powerful two-carbon extension method for an alkyl halide.[2][6][7] This guide provides a detailed exploration of the principles and a practical, field-tested protocol for the successful alkylation of this compound.
Pillar 1: Core Principles & Mechanistic Insight
The alkylation reaction proceeds through a classic SN2 mechanism, involving the nucleophilic attack of a carbanion on an electrophilic alkylating agent.[3][8] The success of the reaction hinges on the careful selection of base, solvent, and alkylating agent, all of which are interdependent.
The Role of the Base: Generating the Nucleophile
The first and most critical step is the quantitative deprotonation of the α-hydrogen. The pKa of typical cyanoacetates is around 13, making them significantly more acidic than simple ketones or esters.[4] This allows for the use of a variety of bases.
-
Alkoxides (e.g., Sodium Ethoxide, NaOEt): These are common, cost-effective bases that are highly effective for deprotonating active methylene compounds.[7][9] Using the same alkoxide as the ester group (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction.
-
Metal Hydrides (e.g., Sodium Hydride, NaH): NaH is a very strong, non-nucleophilic base that offers the advantage of an irreversible deprotonation, driving the carbanion formation to completion.[3] The only byproduct is hydrogen gas, which simplifies the reaction mixture.
-
Amine Bases (e.g., DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic organic base that can be effective for alkylations, often under milder conditions and offering good selectivity for monoalkylation in nonpolar solvents.[10]
The choice of base dictates the choice of solvent. Alkoxides are typically used in their corresponding alcohol (NaOEt in ethanol), while NaH requires an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
The Alkylating Agent: The Electrophile
The electrophile is typically an alkyl halide. The reactivity follows the expected trend for SN2 reactions: R-I > R-Br > R-Cl.[3] Primary and methyl halides are excellent substrates. Secondary halides react more slowly and are more prone to elimination side reactions, while tertiary halides are generally unsuitable. Benzylic and allylic halides are also highly reactive.
Solvent Effects
The solvent plays a crucial role in stabilizing the carbanion intermediate and influencing reaction rates.
-
Polar Aprotic Solvents (THF, DMF, DMSO): These solvents are generally preferred. They solvate the metal cation but not the enolate anion, leaving the anion "naked" and highly nucleophilic, thus accelerating the rate of C-alkylation.[3]
-
Polar Protic Solvents (Ethanol): While necessary for alkoxide bases, these solvents can solvate the enolate anion through hydrogen bonding, slightly reducing its nucleophilicity.
Pillar 2: A Validated Protocol for Mono-Alkylation
This protocol details a representative procedure for the mono-alkylation of this compound with 1-bromobutane to synthesize ethyl 2-cyano-2-butylhexanoate, adapting a common industrial approach for a research setting.[9]
Materials & Equipment
-
Reagents: this compound (≥98%), Sodium ethoxide (NaOEt) or Sodium Hydride (NaH, 60% dispersion in mineral oil), 1-Bromobutane (≥99%), Anhydrous Tetrahydrofuran (THF) or Anhydrous Ethanol, Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium chloride (Brine), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Reflux condenser, Nitrogen/Argon inlet, Addition funnel, Ice-water bath, Heating mantle, Separatory funnel, Rotary evaporator, Glassware for chromatography.
Experimental Workflow Diagram
Caption: Workflow for the alkylation of this compound.
Step-by-Step Methodology
Safety Precaution: Sodium hydride (NaH) is a flammable solid that reacts violently with water. All operations should be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum, add sodium hydride (1.1 equivalents, e.g., 1.76 g of 60% dispersion for 40 mmol scale). Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully via cannula each time. Add 80 mL of anhydrous THF.
-
Enolate Formation: Cool the stirred NaH suspension to 0 °C using an ice-water bath. In a separate dry flask, dissolve this compound (1.0 equivalent, e.g., 6.77 g, 40 mmol) in 20 mL of anhydrous THF.[11] Transfer this solution to an addition funnel and add it dropwise to the NaH suspension over 30 minutes. Effervescence (H₂ gas) will be observed. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.[3]
-
Alkylation: Add 1-bromobutane (1.05 equivalents, e.g., 5.75 g, 42 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: After the addition of the alkylating agent, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the this compound spot.
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH. Transfer the mixture to a 500 mL separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., starting from 100:1 to 50:1) to afford the pure ethyl 2-butyl-2-cyanohexanoate.[12]
Pillar 3: Data Interpretation & Troubleshooting
Expected Results & Characterization
The product, ethyl 2-butyl-2-cyanohexanoate, is an oily substance. Characterization can be performed using standard spectroscopic methods.
-
¹H NMR: Expect to see characteristic signals for the two butyl chains and the ethyl ester group. The α-proton signal from the starting material will be absent.
-
¹³C NMR: The appearance of new signals corresponding to the added butyl group and a quaternary α-carbon. The nitrile carbon typically appears around 115-120 ppm.
-
IR Spectroscopy: A strong, sharp peak around 2240 cm⁻¹ for the nitrile (C≡N) stretch and a strong peak around 1750 cm⁻¹ for the ester carbonyl (C=O) stretch.
Reaction Parameter Summary
| Parameter | Base | Alkylating Agent | Solvent | Temp. (°C) | Typical Time (h) | Typical Yield (%) |
| Condition A | NaH (1.1 eq) | 1-Bromobutane (1.05 eq) | THF | 0 to RT | 3-6 | 85-95 |
| Condition B | NaOEt (1.1 eq) | 1-Iodobutane (1.05 eq) | Ethanol | RT to Reflux | 2-4 | 80-90 |
| Condition C | DBU (1.2 eq) | Benzyl Bromide (1.0 eq) | Benzene | RT | 12-18 | 75-85[10] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete deprotonation. 2. "Wet" reagents or solvents. 3. Less reactive alkylating agent (e.g., R-Cl). | 1. Ensure 1.1 eq of a strong base (NaH) is used. 2. Use freshly distilled anhydrous solvents and ensure glassware is oven-dried. 3. Switch to a more reactive halide (R-Br or R-I) or add a catalytic amount of NaI (Finkelstein reaction conditions).[3] |
| Dialkylation Product | The mono-alkylated product is deprotonated and reacts again. This is more likely with excess base and alkylating agent. | Use no more than 1.05 equivalents of the alkylating agent and add it slowly at 0 °C. Ensure efficient stirring. |
| O-Alkylation Product | The enolate is an ambident nucleophile and can react at the oxygen atom. This is favored by "harder" electrophiles and in more polar, protic solvents. | Use a "softer" alkylating agent (R-I). Employ a polar aprotic solvent (THF, DMF) to favor C-alkylation.[1] |
| No Reaction | 1. Inactive base. 2. Unreactive alkylating agent (e.g., tertiary halide). | 1. Use a fresh bottle of NaH or titrate the NaOEt solution. 2. Ensure the use of primary or secondary alkyl halides. |
References
- AFINITICA. Synthesis and degradation of poly (alkyl [alpha]-cyanoacrylates).
- Ono, N., et al. (1976). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base. Bulletin of the Chemical Society of Japan.
-
The Organic Chemistry Tutor. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. Available at: [Link]
- Google Patents. (2014). CN103922934A - Alkylation method of active methylene compound.
-
Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Available at: [Link]
-
Organic Chemistry Portal. Substituted active methylene synthesis by alkylation. Available at: [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Available at: [Link]
-
All 'Bout Chemistry. (2020). Alkylation of active methylene compounds and conversion into Ketones. YouTube. Available at: [Link]
- Google Patents. (1951). US2553065A - Process for the preparation of alkyl cyanoacetates.
-
PubMed. (1975). Synthesis and Reduction of Steroid C-20 Alkylidene Cyanoacetates. Available at: [Link]
-
International Journal of Advanced Biotechnology and Research. (2016). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. Available at: [Link]
-
PharmaXChange.info. (2011). Acetoacetic Ester Synthesis - Alkylation of Enolates | Notes. Available at: [Link]
-
NC State University Libraries. (2023). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
- Google Patents. (2000). EP1028105A1 - Process for the preparation of Cyanoacetic esters.
-
ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides. Available at: [Link]
- Google Patents. (2022). CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.
-
PubChem - NIH. This compound. Available at: [Link]
-
PubChem - NIH. Ethyl 2-butyl-2-cyanohexanoate. Available at: [Link]
-
Wikipedia. Alkylation. Available at: [Link]
Sources
- 1. bipublication.com [bipublication.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. Alkylation - Wikipedia [en.wikipedia.org]
- 9. CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound | C9H15NO2 | CID 98011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethyl 2-butyl-2-cyanohexanoate | C13H23NO2 | CID 296279 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 2-Cyanohexanoate as a Versatile Precursor for Pharmaceutical Intermediates
Abstract: Ethyl 2-cyanohexanoate is a multifunctional organic compound that serves as a pivotal building block in modern medicinal chemistry. Its strategic combination of a nitrile, an ester, and an activatable α-carbon position makes it a highly reactive and versatile precursor for a range of complex molecular scaffolds.[1][2] This guide provides an in-depth analysis of its synthesis, core chemical transformations, and direct application in constructing key pharmaceutical intermediates, particularly those related to anticonvulsant and antiepileptic drug classes.[3][4][5] Detailed, field-tested protocols are provided for its synthesis and subsequent derivatization, emphasizing the mechanistic rationale behind procedural choices to ensure reproducibility and high-yield outcomes for researchers in drug discovery and development.
Introduction to this compound: A Strategic Synthon
Overview and Significance in Medicinal Chemistry
This compound (also known as ethyl n-butylcyanoacetate) is a derivative of ethyl cyanoacetate, a classic reagent in organic synthesis.[6] The introduction of a butyl group at the α-position pre-installs a key lipophilic moiety common in many centrally acting nervous system agents. The true synthetic power of this molecule lies in the orthogonal reactivity of its functional groups:
-
The α-Cyano Ester Moiety: This arrangement renders the α-proton acidic, though it is already substituted in this case. The primary value comes from the ability to selectively transform the nitrile and ester groups.
-
The Nitrile Group: Can be hydrolyzed to a carboxylic acid or, more commonly, reduced to a primary amine—a critical step in the formation of γ-amino acids.[1]
-
The Ester Group: Can be hydrolyzed to a carboxylic acid or undergo decarboxylation (dealkoxycarbonylation) to leave a simple nitrile, providing a gateway to different molecular backbones.[7]
This trifecta of reactivity allows for the strategic construction of pharmacophores like γ-aminobutyric acid (GABA) analogues, which are foundational to drugs used for neuropathic pain and epilepsy, such as Gabapentin and Pregabalin.[1][8][9]
Physicochemical & Safety Properties
Proper handling and understanding of a reagent's properties are paramount for experimental success and laboratory safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [10] |
| CAS Number | 7391-39-1 | [11] |
| Molecular Formula | C₉H₁₅NO₂ | [10] |
| Molecular Weight | 169.22 g/mol | [10] |
| Boiling Point | 108–109°C at 9 mm Hg | [12] |
| Density | ~0.954 g/cm³ | [11] |
| Appearance | Colorless liquid |[6] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | GHS Classification | Precautionary Measures |
|---|---|---|
| H315: Causes skin irritation | Skin Irritant, Cat. 2 | P280: Wear protective gloves/protective clothing.[13] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11] |
| H318: Causes serious eye damage | Eye Damage, Cat. 1 | P280: Wear eye protection/face protection.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
| H335: May cause respiratory irritation | STOT SE, Cat. 3 | P261: Avoid breathing vapors. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10] |
| General Handling | - | Always handle in a well-ventilated chemical fume hood.[14] Use appropriate Personal Protective Equipment (PPE). |
Synthesis of this compound
Mechanistic Overview: Alkylation of the Cyanoacetate Enolate
The most direct and widely used method for preparing this compound is the alkylation of ethyl cyanoacetate.[12] The methylene protons of ethyl cyanoacetate are particularly acidic (pKa ≈ 11 in DMSO) due to the resonance stabilization of the resulting carbanion by both the adjacent nitrile and ester groups.
The mechanism proceeds in two key steps:
-
Deprotonation: A strong base, classically sodium ethoxide (NaOEt) in ethanol, is used to quantitatively deprotonate the ethyl cyanoacetate, forming a highly nucleophilic sodium enolate.[15][16] The choice of ethoxide as the base is strategic; it prevents transesterification side reactions as it matches the alcohol portion of the ester.
-
Nucleophilic Substitution (Sₙ2): The generated enolate attacks an alkyl halide, in this case, a 1-halobutane (e.g., 1-bromobutane), via an Sₙ2 mechanism. This forms the new carbon-carbon bond, yielding the desired product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Alkylation
This protocol is adapted from established procedures for the alkylation of active methylene compounds.[12][15]
Materials:
-
Ethyl cyanoacetate (1.0 eq)
-
1-Bromobutane (1.1 eq)
-
Sodium metal (1.05 eq)
-
Absolute Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal, cut into small pieces, to a flask containing anhydrous ethanol at 0°C (ice bath). The volume of ethanol should be sufficient to dissolve all the sodium ethoxide formed (~15 mL per g of Na). Allow the reaction to proceed until all sodium has dissolved completely. Causality: In-situ generation of the base ensures it is anhydrous and highly reactive, maximizing enolate formation.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution at 0°C, add ethyl cyanoacetate dropwise over 30 minutes, maintaining the temperature below 10°C. Stir the resulting mixture for an additional 30 minutes.
-
Alkylation: Add 1-bromobutane dropwise to the reaction mixture, keeping the temperature below 20°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by TLC until the ethyl cyanoacetate spot is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.
-
Extraction: Separate the layers and extract the aqueous phase twice more with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NH₄Cl solution (to neutralize any remaining base) and brine (to aid in phase separation). Causality: The washes remove inorganic byproducts and impurities, simplifying purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.
Core Transformations for Pharmaceutical Synthesis
Once synthesized, this compound can be strategically modified. The following protocols outline the key transformations that make it a valuable intermediate.
Decarboxylation: The Gateway to Substituted Nitriles
To access intermediates where the ester group is not desired, a dealkoxycarbonylation reaction is necessary. The Krapcho decarboxylation is an exceptionally effective method for β-keto esters and α-cyano esters.[7][17] The mechanism involves nucleophilic attack of a halide ion (typically Cl⁻ from LiCl) on the ethyl group of the ester, proceeding through an Sₙ2-type transition state. This liberates an intermediate which rapidly loses CO₂ to form the final nitrile product.
Protocol 2: Krapcho Decarboxylation of this compound
Materials:
-
This compound (1.0 eq)
-
Lithium chloride (LiCl, 1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Water (1.2 eq)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound, LiCl, DMSO (enough to dissolve reactants upon heating), and a small amount of water. Causality: Water is often included in Krapcho reactions as it can accelerate the process, particularly for cyanoacetates.[7]
-
Heating: Heat the reaction mixture to 160-180°C in an oil bath. The reaction is typically complete within 2-6 hours. Monitor by TLC or GC-MS for the disappearance of the starting material.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the product from the aqueous layer three times with ethyl acetate. Causality: Ethyl acetate is used to efficiently extract the organic product from the high-boiling DMSO/water mixture.
-
Washing: Combine the organic extracts and wash thoroughly with brine several times to remove all DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-cyanohexane (hexanenitrile). This can be further purified by distillation.
Nitrile Reduction: Formation of Primary Amines
The reduction of the nitrile to a primary amine is arguably the most critical step in forming the GABA-like scaffold. This can be achieved through various methods, with catalytic hydrogenation being a common choice for its clean workup and scalability.
Protocol 3: Catalytic Hydrogenation of 2-Cyanohexane
Materials:
-
2-Cyanohexane (from Protocol 2)
-
Raney Nickel (Ra-Ni, ~5-10% by weight) or Palladium on Carbon (Pd/C, 10%)
-
Ethanol or Methanol (solvent)
-
Ammonia (often used as an additive to prevent secondary amine formation)
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), add a solution of 2-cyanohexane in ethanol. Carefully add the Raney Nickel catalyst as a slurry in ethanol. Safety Note: Raney Nickel is pyrophoric and must be handled with care under a liquid layer.
-
Hydrogenation: Seal the vessel, purge with an inert gas, and then pressurize with hydrogen gas (typically 50-100 psi).[18]
-
Reaction: Heat the mixture to 40-60°C and agitate vigorously. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Workup: Once complete, cool the vessel, vent the hydrogen, and purge with an inert gas.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1-amino-2-hexylamine.
Application Case Study: Synthesis of a Key Anticonvulsant Precursor
This section integrates the previous transformations into a cohesive pathway to generate 1-(aminomethyl)cyclohexaneacetic acid, the chemical structure of Gabapentin, demonstrating the utility of cyano-ester chemistry (though Gabapentin's industrial synthesis often starts with cyclohexanone, this route illustrates the core chemical principles).[8][19] The following pathway shows the conversion of this compound into 2-butyl-3-aminopropanoic acid, a valuable γ-amino acid intermediate.
Synthetic Pathway Rationale
The goal is to transform both the nitrile and ester functionalities into an amine and a carboxylic acid, respectively, with a specific spacing. The chosen pathway is:
-
Nitrile Reduction: First, reduce the nitrile to the primary amine. This creates ethyl 3-amino-2-butylpropanoate.
-
Ester Hydrolysis: Subsequently, hydrolyze the ester group to yield the final γ-amino acid. Performing the reduction first protects the ester from the harsh conditions that might be required for nitrile hydrolysis.
Caption: Synthetic pathway from this compound to a γ-amino acid.
Integrated Protocol: Two-Step Synthesis of 2-Butyl-3-aminopropanoic Acid
Step A: Nitrile Reduction to Ethyl 3-amino-2-butylpropanoate
-
Follow Protocol 3 using this compound as the starting material. The product, ethyl 3-amino-2-butylpropanoate, is an oil and can be used directly in the next step after solvent removal, or purified by chromatography if necessary.
Step B: Saponification to 2-Butyl-3-aminopropanoic Acid
-
Saponification: Dissolve the crude amino ester from Step A in methanol. Add a 1M aqueous solution of sodium hydroxide (NaOH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours or until TLC indicates complete consumption of the ester.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~6-7 with 1M HCl. The amino acid may precipitate. Causality: Adjusting the pH to the isoelectric point of the amino acid minimizes its solubility in the aqueous medium, maximizing recovery.
-
Isolation: If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, concentrate the solution to dryness and purify the resulting solid by recrystallization or ion-exchange chromatography.
Conclusion
This compound demonstrates exceptional utility as a precursor for pharmaceutical intermediates. Through straightforward, high-yielding reactions such as alkylation, decarboxylation, nitrile reduction, and hydrolysis, a wide variety of complex and valuable molecular scaffolds can be accessed. The protocols and mechanistic insights provided herein offer a robust framework for researchers to leverage the unique reactivity of this synthon in the development of next-generation therapeutics, particularly in the field of neurology.
References
-
Organic Syntheses. ETHYL n-BUTYLCYANOACETATE. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 98011. [Link]
- Google Patents. (2015). CN105061239A - Gabapentin synthesis method.
-
Active Biopharma. ethyl 2-butyl-2-cyanohexanoate|67105-41-3. [Link]
- Google Patents. (2022). CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.
-
ResearchGate. (2022). Ethyl Cyanoacetate Reactions. [Link]
-
Ivy Fine Chemicals. Ethyl 2-butyl-2-cyanohexanoate [CAS: 67105-41-3]. [Link]
-
European Patent Office. (2018). EP 3604272 A1 - PROCESS FOR THE PREPARATION OF GABAPENTIN. [Link]
- Google Patents. (2005).
- Google Patents. (2019). Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid.
-
Globe Thesis. (2009). Central, Ethyl Cyanoacetate Alkylation Reaction. [Link]
-
Wikipedia. Ethyl cyanoacetate. [Link]
-
OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]
-
E3S Web of Conferences. (2018). Study on optimum synthesis of ethyl cyanoacetate. [Link]
-
PubMed. (2012). Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. [Link]
-
PubMed. (2025). Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
PubMed Central. (2007). Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline. [Link]
Sources
- 1. Buy Ethyl 2-cyano-2-ethyl-3-methylhexanoate | 100453-11-0 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN105061239A - Gabapentin synthesis method - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. This compound | C9H15NO2 | CID 98011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 7391-39-1 [amp.chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid - Google Patents [patents.google.com]
- 16. globethesis.com [globethesis.com]
- 17. Decarboxylation [organic-chemistry.org]
- 18. Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 19. Gabapentin synthesis - chemicalbook [chemicalbook.com]
Decarboxylation methods for Ethyl 2-cyanohexanoate derivatives
An Application Guide to Decarboxylation Methods for Ethyl 2-Cyanohexanoate Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, α-cyano esters are pivotal intermediates. This compound and its derivatives, in particular, serve as versatile building blocks for creating complex molecular architectures. The transformation of these compounds via decarboxylation—the removal of the ethoxycarbonyl group to yield the corresponding substituted hexanenitriles—is a critical step in many synthetic pathways. These nitrile products are precursors to a wide array of functional groups, including amines, carboxylic acids, and ketones, making them highly valuable in drug development and material science.
This comprehensive guide is designed for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the primary methods for the decarboxylation of this compound derivatives. Moving beyond simple procedural lists, this document delves into the underlying mechanisms, explains the rationale behind experimental choices, and offers detailed, field-proven protocols. We will examine classic thermal and acid/base-catalyzed methods, the widely adopted Krapcho dealkoxycarbonylation, and modern microwave-assisted techniques, offering a comparative analysis to guide method selection and optimization.
Mechanistic Foundations of Decarboxylation
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂).[1] For derivatives of this compound, the presence of two electron-withdrawing groups (a nitrile and an ester) on the same carbon atom significantly facilitates this process. These groups stabilize the transient carbanion intermediate formed upon the loss of the ester group, lowering the activation energy required for the reaction.[1][2]
The general transformation can be represented as: R-CH(CN)COOEt → R-CH₂CN + CO₂ + EtOH
While the net reaction appears simple, the pathway is highly dependent on the chosen conditions. The primary methods discussed herein leverage different strategies—salt-mediated nucleophilic attack, acid or base hydrolysis, or rapid dielectric heating—to achieve this transformation efficiently.
The Krapcho Dealkoxycarbonylation: A Mild and Versatile Standard
The Krapcho decarboxylation is arguably the most widely used method for the dealkoxycarbonylation of α-cyano esters, malonic esters, and β-keto esters due to its mild, near-neutral reaction conditions and high functional group tolerance.[3][4] This reaction is particularly effective for substrates that are sensitive to harsh acidic or basic conditions.[5]
Principle & Mechanism
The reaction proceeds by heating the substrate in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), typically with a small amount of water and a halide salt (e.g., LiCl, NaCl, NaCN).[4][6] The mechanism is not a simple thermal elimination. Instead, it involves a nucleophilic attack by the halide ion on the ethyl group of the ester in an SN2 fashion.[7] This dealkylation generates an intermediate carboxylate salt, which then readily decarboxylates to form a resonance-stabilized carbanion. This carbanion is subsequently protonated by the water present in the reaction mixture to yield the final nitrile product.[6] The gaseous byproducts (ethyl chloride and CO₂) help drive the reaction to completion according to Le Chatelier's principle.[6]
Protocol 1: Krapcho Dealkoxycarbonylation of Ethyl 2-butyl-2-cyanoacetate
This protocol provides a general procedure that can be adapted for various substituted this compound derivatives.[8]
Materials:
-
Ethyl 2-butyl-2-cyanoacetate (1 equivalent)
-
Lithium chloride (LiCl, 1.2 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water (1.2 equivalents)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted ethyl cyanoacetate (1 eq.), lithium chloride (1.2 eq.), DMSO (approx. 4-5 mL per gram of substrate), and water (1.2 eq.).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Heat the reaction mixture to 160–180 °C in an oil bath and maintain this temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2–6 hours).
-
Once complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing an equal volume of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine (2x) to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product via distillation or column chromatography as needed.
Microwave-Assisted Decarboxylation: An Era of Speed and Efficiency
Microwave-assisted organic synthesis (MAOS) has revolutionized many chemical transformations by offering dramatic reductions in reaction times, increased yields, and improved purity profiles.[9] Decarboxylation reactions, which often require high temperatures, are particularly well-suited for this technology.[10][11]
Principle & Mechanism
Microwave irradiation accelerates reactions through efficient internal heating (dielectric heating) of polar molecules. In the context of decarboxylation, this allows the required thermal energy to be reached in minutes rather than hours.[11] For some substrates, this rapid heating allows the reaction to proceed cleanly without any solvent or catalyst, representing a significant advancement in green chemistry.[10] The Krapcho reaction can also be adapted to microwave conditions, often in aqueous media, eliminating the need for high-boiling organic solvents like DMSO.[12]
Protocol 2: Solvent- and Catalyst-Free Microwave Decarboxylation
This protocol is ideal for thermally stable derivatives and offers a highly efficient and environmentally friendly option.[11]
Materials:
-
Substituted diethyl 2-cyano-2-alkylmalonate (or similar malonic acid derivative post-hydrolysis)
-
Microwave vial with a snap cap
-
Dedicated scientific microwave reactor
Procedure:
-
Place the starting malonic acid derivative (formed from the hydrolysis of the corresponding ester) into a microwave reaction vessel.
-
Seal the vessel and place it in the microwave reactor cavity.
-
Irradiate the sample with a power of ~200 W, setting the temperature to 180–190 °C for 5–15 minutes in an open-vessel system.
-
Monitor the evolution of CO₂ as an indicator of reaction progress.
-
After the specified time, cool the vessel to room temperature.
-
The resulting product is often pure enough for subsequent steps without further workup. If necessary, purification can be performed by distillation.
Protocol 3: Microwave-Assisted Aqueous Krapcho Decarboxylation
This method combines the mildness of the Krapcho reaction with the speed of microwave heating while replacing DMSO with water as the solvent.[12]
Materials:
-
This compound derivative (1 equivalent)
-
Lithium sulfate (Li₂SO₄, 2 equivalents)
-
Deionized water
-
Microwave vial and reactor
-
Dichloromethane or Ethyl Acetate
Procedure:
-
In a microwave vial, suspend the cyanoester (1 eq.) and lithium sulfate (2 eq.) in deionized water (to a concentration of ~0.5 M).
-
Seal the vial and heat the mixture in the microwave reactor to 210 °C for 30 minutes.
-
After the reaction, cool the vial to room temperature.
-
Extract the product from the aqueous mixture using an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, filter, and concentrate to yield the product.
Classical Acid- and Base-Catalyzed Methods
Before the advent of milder techniques, decarboxylation was typically achieved through a two-step process involving hydrolysis of the ester followed by thermal decarboxylation of the resulting carboxylic acid intermediate.[13][14]
Principle & Mechanism
-
Acid-Catalyzed: The ester is first hydrolyzed under acidic conditions (e.g., refluxing in aqueous H₂SO₄) to form a β-cyano carboxylic acid.[14] This intermediate, upon further heating, undergoes decarboxylation through a six-membered cyclic transition state, yielding an enol that tautomerizes to the final nitrile product.[15][16]
-
Base-Catalyzed: This route involves saponification of the ester with a strong base (e.g., NaOH or KOH) to form the carboxylate salt.[14] Subsequent acidification protonates the salt to generate the β-cyano carboxylic acid, which is then decarboxylated by heating.[14]
Protocol 4: Two-Step Base-Catalyzed Saponification and Decarboxylation
Materials:
-
This compound derivative (1 equivalent)
-
Methanol/Water solution
-
Sodium hydroxide (NaOH, 1.5 equivalents)
-
Hydrochloric acid (e.g., 3 M HCl)
-
Organic solvent (e.g., diethyl ether)
Procedure:
-
Saponification: Dissolve the cyanoester in a mixture of methanol and 1 M aqueous NaOH. Reflux the mixture for 2–4 hours until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification & Decarboxylation: Cool the remaining aqueous solution in an ice bath and carefully acidify with HCl until the pH is ~1-2. Gently heat the acidified mixture to 60–80 °C. The evolution of CO₂ gas indicates decarboxylation. Continue heating until gas evolution ceases.
-
Workup: Cool the mixture and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to yield the crude product.
Comparative Analysis of Methods
The choice of decarboxylation method is critical and depends on substrate stability, required throughput, and available equipment.
| Method | Key Reagents | Solvent | Temp. (°C) | Time | Typical Yield | Key Advantages & Disadvantages |
| Krapcho | LiCl or NaCl, H₂O | DMSO | 140-180 | 2-8 h | High | (+) Mild, neutral, high functional group tolerance.[3][7] (-) High temp, high-boiling solvent removal. |
| Microwave (Solvent-Free) | None | None | 180-190 | 5-15 min | Excellent | (+) Extremely fast, high yield, green, no workup.[10][11] (-) Requires specialized equipment, substrate must be thermally stable. |
| Microwave (Aqueous) | Li₂SO₄, H₂O | Water | ~210 | 30 min | Good | (+) Fast, avoids organic solvents.[12] (-) High pressure/temp, requires microwave reactor. |
| Acid-Catalyzed | H₂SO₄ or HCl | Water/Alcohol | Reflux | 6-12 h | Good-High | (+) Inexpensive reagents. (-) Harsh acidic conditions, not suitable for acid-labile groups.[14] |
| Base-Catalyzed | NaOH or KOH, then Acid | Water/Alcohol | Reflux | 4-8 h | Good-High | (+) Inexpensive reagents. (-) Harsh basic conditions, two-step process, potential for side reactions.[14] |
Troubleshooting & Optimization
-
Incomplete Reaction (Krapcho): Ensure the DMSO is sufficiently anhydrous to begin with (water is added in controlled amounts). Confirm the temperature is high enough; some recalcitrant substrates may require temperatures approaching 180 °C. Ensure adequate salt is present.
-
Low Yield (Microwave): Optimize irradiation time and temperature. For solvent-free methods, charring can occur if the temperature is too high or the heating is uneven. Using a high-boiling inert solvent can sometimes help.
-
Emulsion during Workup: When extracting from aqueous solutions (especially after Krapcho), the addition of brine (saturated NaCl) can help break up emulsions and improve layer separation.[8]
-
Side Reactions (Acid/Base): The harsh conditions can lead to hydrolysis of the nitrile group or other unwanted side reactions. If this is observed, switching to a milder method like the Krapcho decarboxylation is strongly recommended.
Conclusion
The decarboxylation of this compound derivatives is a fundamental transformation for accessing valuable nitrile building blocks. While classical acid and base-catalyzed methods are effective, they are often limited by harsh conditions. The Krapcho dealkoxycarbonylation stands out as a robust and versatile method offering excellent yields under mild conditions, making it a go-to procedure for molecules with sensitive functional groups.[3][6] For laboratories focused on high-throughput synthesis and green chemistry, microwave-assisted methods offer unparalleled speed and efficiency, with solvent-free protocols representing the pinnacle of process optimization.[10][11] By understanding the mechanisms, advantages, and practical considerations of each method presented in this guide, researchers can confidently select and implement the optimal strategy for their synthetic targets.
References
-
Wikipedia. Krapcho decarboxylation. [Online] Available at: [Link]
-
Grokipedia. Krapcho decarboxylation. [Online] Available at: [Link]
-
Cabrera-Rivera, F. A., et al. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 7, 270-280. [Online] Available at: [Link]
-
Allen, A. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. [Online] Available at: [Link]
-
Chem-Station. (2018). Krapcho Decarboxylation. [Online] Available at: [Link]
-
YouTube. (2022). Krapcho Decarboxylation. [Online] Available at: [Link]
-
Mason, J. D., & Murphree, S. S. (2013). Microwave-Assisted Aqueous Krapcho Decarboxylation. Synlett, 24(09), 1391-1394. [Online] Available at: [Link]
-
Wikipedia. Decarboxylation. [Online] Available at: [Link]
-
Krapcho, A. P. (2011). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-withdrawing Substituents. Organic Reactions. [Online] Available at: [Link]
-
Escalante, J., et al. (2017). Solvent- and catalyst-free microwave-assisted decarboxylation of malonic acid derivatives. Green and Sustainable Chemistry, 7(4), 270-280. [Online] Available at: [Link]
-
HandWiki. (2023). Chemistry:Krapcho decarboxylation. [Online] Available at: [Link]
-
Zhang, W., et al. (2023). Enzymatic Photodecarboxylation on Secondary and Tertiary Carboxylic Acids. Organic Letters. [Online] Available at: [Link]
-
ResearchGate. Scheme 1. Enzymatic decarboxylation of a,b-unsaturated carboxylic acids. [Online] Available at: [Link]
-
Yan, J., et al. (2019). Hydrocarbon Synthesis via Photoenzymatic Decarboxylation of Carboxylic Acids. Journal of the American Chemical Society, 141(5), 1937-1941. [Online] Available at: [Link]
-
Cabrera-Rivera, F.A., et al. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. SciRP.org. [Online] Available at: [Link]
-
SynArchive. Krapcho Decarboxylation. [Online] Available at: [Link]
-
ResearchGate. (2025). Microwave Assisted hydrolysis of Meldrum'S Acid Derivatives and decarboxylation of Derived Malonic Acids. [Online] Available at: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Online] Available at: [Link]
-
MCAT Review. Keto Acids and Esters. [Online] Available at: [Link]
-
Vessally, E., et al. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters, 3(1), 1-12. [Online] Available at: [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Online] Available at: [Link]
-
Szöllősi, G., & Bartók, M. (2006). Enantioselective Decarboxylation of Beta-Keto Esters With Pd/amino Alcohol Systems: Successive Metal Catalysis and Organocatalysis. PubMed. [Online] Available at: [Link]
-
YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Online] Available at: [Link]
-
Organic Chemistry Portal. Decarboxylation. [Online] Available at: [Link]
-
Chen, K., & Hu, Y. (2018). Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. ACS Catalysis, 8(11), 10636-10659. [Online] Available at: [Link]
-
EPFL Infoscience. (2016). Decarboxylative C(sp3)-N Cross Coupling via Synergetic Photoredox and Copper Catalysis. [Online] Available at: [Link]
-
Shang, R., & Liu, L. (2013). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews, 113(10), 7910-7954. [Online] Available at: [Link]
-
Shang, R. (2017). Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. ResearchGate. [Online] Available at: [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Online] Available at: [Link]
-
Khan Academy. (2014). Decarboxylation. [Online] Available at: [Link]
-
YouTube. (2018). 21.7a Beta Decarboxylation. [Online] Available at: [Link]
-
Darensbourg, D. J., et al. (1992). The catalytic decarboxylation of cyanoacetic acid: anionic tungsten carboxylates as homogeneous catalysts. Journal of the American Chemical Society, 114(22), 8649-8654. [Online] Available at: [Link]
-
Guan, R., et al. (2023). Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides. PubMed Central (PMC). [Online] Available at: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Online] Available at: [Link]
-
Jamison, C. R., et al. (2018). Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. PubMed Central (PMC). [Online] Available at: [Link]
-
University of Liverpool. (2023). Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides. [Online] Available at: [Link]
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. mcat-review.org [mcat-review.org]
- 3. grokipedia.com [grokipedia.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 11. scirp.org [scirp.org]
- 12. Microwave-Assisted Aqueous Krapcho Decarboxylation [organic-chemistry.org]
- 13. aklectures.com [aklectures.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
Application Notes and Protocols: Michael Addition Reactions Involving Ethyl 2-cyanohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Ethyl 2-cyanohexanoate in Michael Additions
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2][3] Its reliability and versatility have cemented its role in the construction of complex molecular architectures, particularly in the realm of pharmaceutical development where the creation of specific stereocenters is often paramount.[1][4] this compound, a readily available and versatile C2 synthon, emerges as a potent Michael donor. The presence of both a cyano and an ester group at the α-position significantly increases the acidity of the α-proton, facilitating the formation of a stabilized carbanion under relatively mild basic conditions.[2][5] This stabilized nucleophile can then engage with a wide array of Michael acceptors, leading to the formation of highly functionalized products that are valuable intermediates in the synthesis of diverse bioactive molecules.[6] This guide provides a detailed exploration of the mechanistic underpinnings, practical protocols, and key considerations for successfully employing this compound in Michael addition reactions.
Mechanistic Insights: The Role of the α-Cyano and Ester Groups
The efficacy of this compound as a Michael donor is fundamentally linked to the electronic properties of its substituents. The reaction proceeds through a three-step mechanism:
-
Deprotonation: A base abstracts the acidic α-proton of this compound to form a resonance-stabilized enolate. The negative charge is delocalized over the α-carbon, the nitrogen of the cyano group, and the oxygen of the ester carbonyl, rendering the enolate a soft nucleophile.[5][7]
-
Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor, an α,β-unsaturated compound, in a 1,4-conjugate addition fashion. This step results in the formation of a new carbon-carbon bond and a new enolate intermediate.[3][7]
-
Protonation: The newly formed enolate is protonated by the conjugate acid of the base or a protic solvent, yielding the final Michael adduct and regenerating the catalyst.[3][7]
The dual electron-withdrawing nature of the cyano and ester groups is crucial. It not only facilitates the initial deprotonation but also stabilizes the resulting carbanion, preventing unwanted side reactions and often leading to high reaction yields.
Experimental Protocols
The following protocols are presented as representative examples and may require optimization based on the specific substrate and desired outcome.
Protocol 1: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone (e.g., Chalcone)
This protocol outlines a classic approach using a common base to catalyze the reaction.
Materials:
-
This compound
-
Chalcone (or other α,β-unsaturated ketone)
-
Sodium ethoxide (NaOEt) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Ethanol or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (for workup)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous ethanol at room temperature, add the α,β-unsaturated ketone (1.1 equiv.).
-
Add the base catalyst (e.g., NaOEt, 0.1-0.2 equiv. or DBU, 0.1 equiv.) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may be stirred at room temperature or gently heated to reflux to drive it to completion.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.
Protocol 2: Organocatalyzed Asymmetric Michael Addition to a Nitroalkene
This protocol employs a chiral organocatalyst to achieve an enantioselective transformation, which is critical in drug development. Cinchona alkaloid-derived thioureas are effective catalysts for such reactions.[8]
Materials:
-
This compound
-
trans-β-Nitrostyrene (or other nitroalkene)
-
Chiral Thiourea Catalyst (e.g., a derivative of quinine or cinchonidine) (0.05-0.1 equiv.)
-
Toluene or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve the chiral thiourea catalyst (0.05 equiv.) in toluene.
-
Add this compound (1.2 equiv.) to the solution.
-
Add the trans-β-nitrostyrene (1.0 equiv.) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purify the product by flash column chromatography to obtain the enantioenriched Michael adduct.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation: Representative Yields and Stereoselectivities
The following table summarizes typical results for Michael addition reactions of α-cyano esters with various acceptors under different catalytic conditions. While specific data for this compound is limited in the literature, these examples with structurally similar donors provide valuable insights into expected outcomes.
| Entry | Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Ethyl Cyanoacetate | Methyl Vinyl Ketone | NaOEt | Ethanol | 4 | 85 | N/A | [6] |
| 2 | Ethyl Cyanoacetate | Chalcone | Cinchonidine-derived thiourea | Toluene | 24 | 92 | 95 | [9] |
| 3 | Malononitrile | Chalcone | Piperidine | Ethanol | 2 | 92 | N/A | [6] |
| 4 | Nitromethane | Chalcone | NaOH | DMF | 3 | High | N/A | [9] |
| 5 | Acetone | trans-β-Nitrostyrene | Phenylalanine-derived imidazoline | Toluene | 48 | 85 | 86 | [10] |
Visualization of Experimental Workflow
Caption: General workflow for a Michael addition reaction.
Causality Behind Experimental Choices
-
Choice of Base/Catalyst: The selection of the base or catalyst is critical and depends on the desired outcome. For simple additions, a common inorganic base like sodium ethoxide is sufficient.[11] However, for asymmetric reactions, a chiral organocatalyst is necessary to induce stereoselectivity.[12] The bifunctional nature of catalysts like cinchona-derived thioureas, which can activate both the nucleophile and the electrophile, often leads to high enantioselectivity.[9]
-
Solvent Selection: The choice of solvent can influence reaction rates and, in some cases, stereoselectivity. Aprotic solvents like THF, toluene, or DCM are commonly used to avoid interference with the catalyst and reactants.[8] In some instances, protic solvents like ethanol can be used, particularly with strong bases that can deprotonate the solvent.[6]
-
Temperature Control: Michael additions are often thermodynamically controlled.[1] Running the reaction at lower temperatures can sometimes enhance stereoselectivity by favoring a specific transition state. However, some reactions may require heating to proceed at a reasonable rate.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating through rigorous monitoring and characterization.
-
Reaction Monitoring: TLC is an indispensable tool for tracking the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged reaction times.
-
Product Characterization: The structure of the final product must be unequivocally confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Stereochemical Analysis: For asymmetric reactions, the enantiomeric excess must be determined using a reliable method, most commonly chiral HPLC. This provides a quantitative measure of the success of the asymmetric induction.
Conclusion
This compound is a highly valuable and versatile Michael donor for the synthesis of complex and biologically relevant molecules. Its reactivity, governed by the activating cyano and ester groups, allows for efficient carbon-carbon bond formation under a variety of catalytic conditions. By carefully selecting the catalyst, solvent, and reaction temperature, researchers can achieve high yields and, when desired, excellent stereocontrol. The protocols and insights provided in this guide serve as a foundation for the successful implementation of Michael addition reactions with this compound in research and development settings.
References
-
Gu, C., et al. (2007). Highly Enantioselective Michael Additions of α‐Cyanoacetate with Chalcones Catalyzed by Bifunctional Cinchona‐Derived Thiourea Organocatalyst. ChemInform, 38(33). Available from: [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 4(2), 79-85. Available from: [Link]
-
Bentham Science. Applications of Michael Addition Reaction in Organic Synthesis. Available from: [Link]
-
PharmaXChange.info. Michael Addition | Notes. Available from: [Link]
-
Jyothi, N., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1263-1289. Available from: [Link]
-
Buchler GmbH. Enantioselective Michael Addition. Available from: [Link]
-
Wikipedia. Michael addition reaction. Available from: [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available from: [Link]
-
Chemistry Steps. Michael Addition Reaction Mechanism. Available from: [Link]
-
Tiano, M., et al. (2020). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Journal of Chemical Education, 97(8), 2353-2358. Available from: [Link]
-
MDPI. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Available from: [Link]
-
Organic Chemistry Portal. Michael Addition. Available from: [Link]
-
NIH. PubChem Compound Summary for CID 98011, this compound. Available from: [Link]
-
Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 2(1), 42-53. Available from: [Link]
-
Vicario, J. L., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 895. Available from: [Link]
- Brønsted, J. N., & Pedersen, K. (1924). Die katalytische Zersetzung des Nitramids und ihre physikalisch-chemische Bedeutung. Zeitschrift für physikalische Chemie, 108(1), 185-235.
-
Wagner, M., et al. (2014). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. Molecules, 19(1), 1035-1051. Available from: [Link]
-
Albanese, D. C. M., & Gaggero, N. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molbank, 2025(3), M2055. Available from: [Link]
-
Suriyakala, T., & Ravindran, G. (2022). Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone. Oriental Journal of Chemistry, 38(5), 1221-1225. Available from: [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available from: [Link]
-
Gaggero, N., et al. (2023). Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Organic Chemistry Frontiers, 10(6), 1435-1443. Available from: [Link]
-
ResearchGate. Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. Available from: [Link]
-
ResearchGate. Cyanoethylations and Michael additions. II. The synthesis of allylic cyclohexenols by γ-cyanoethylation of α,β-unsaturated aldehydes and ketones. Part II. Available from: [Link]
-
PubMed. Organocatalytic Michael addition/intramolecular Julia-Kocienski olefination for the preparation of nitrocyclohexenes. Available from: [Link]
-
MDPI. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Available from: [Link]
-
ResearchGate. Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Available from: [Link]
-
Jørgensen, K. A., et al. (2002). Organocatalytic asymmetric conjugate addition of nitroalkanes to alpha,beta-unsaturated enones using novel imidazoline catalysts. The Journal of Organic Chemistry, 67(24), 8331-8338. Available from: [Link]
-
MDPI. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Available from: [Link]
-
Roman, G. (2015). Cyclohexenones through addition of ethyl acetoacetate to chalcones derived from 2-acetylthiophene. Revue Roumaine de Chimie, 60(7-8), 739-744. Available from: [Link]
-
Chai, G., et al. (2011). A Straightforward Synthesis of Cyclobutenones via a Tandem Michael Addition/Cyclization Reaction of 2,3-Allenoates with Organozincs. Journal of the American Chemical Society, 133(11), 3740-3743. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Nitro compounds by 1,4-addition. Available from: [Link]
-
Wang, J., et al. (2006). Organocatalytic, Enantioselective Conjugate Addition of Nitroalkanes to Nitroolefins. Advanced Synthesis & Catalysis, 348(15), 2047-2050. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9‐Membered Carbocycles: Strategies and Tactics for their Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Organocatalytic asymmetric conjugate addition of nitroalkanes to alpha,beta-unsaturated enones using novel imidazoline catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Catalytic Reactions of Ethyl 2-cyanohexanoate
Introduction
Ethyl 2-cyanohexanoate is a versatile bifunctional molecule that serves as a valuable intermediate in organic synthesis. Its structure, featuring an ester, a nitrile, and an active methylene group flanked by these two electron-withdrawing functions, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the key catalytic reactions involving this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The strategic application of catalysis enables efficient and selective modifications of this scaffold, paving the way for the synthesis of complex acyclic and heterocyclic molecules, including valuable pharmaceutical intermediates like substituted piperidines.
Core Reactivity and Strategic Considerations
The reactivity of this compound is primarily dictated by three key features:
-
The α-Methylene Bridge: The protons on the carbon adjacent to the cyano and ester groups (C2) are acidic, making this position a potent nucleophile upon deprotonation. This allows for a variety of C-C bond-forming reactions, most notably alkylation.
-
The Nitrile Group: The electrophilic carbon of the nitrile is susceptible to nucleophilic attack and can be reduced to a primary amine or hydrolyzed. This functionality is key for introducing nitrogen-containing moieties and for cyclization reactions.
-
The Ester Group: The ester can be hydrolyzed to a carboxylic acid, which can subsequently undergo decarboxylation, a common strategy in malonic ester-type syntheses to introduce a single substituent at the α-position.
The choice of catalytic system and reaction conditions allows for the selective transformation at one or more of these reactive sites, providing strategic control over the synthetic outcome.
I. Catalytic α-Alkylation of the Methylene Bridge
The introduction of alkyl or aryl substituents at the C2 position is a fundamental transformation of this compound. This is typically achieved via deprotonation with a suitable base to form a stabilized carbanion, followed by nucleophilic substitution with an electrophile.
Principle of Catalytic Alkylation
While stoichiometric base is often used, catalytic approaches, particularly phase-transfer catalysis, can be employed for certain alkylations. For the purpose of this guide, we will focus on the more common and robust base-mediated alkylation, which is a foundational step for many subsequent catalytic transformations. The principles are directly applicable to the dialkylation of the parent compound, ethyl cyanoacetate, to produce substituted derivatives. A common strategy involves a two-step alkylation of ethyl cyanoacetate, first with a butyl group to form this compound, and then with a second alkyl group.
Protocol: Synthesis of Ethyl 2-butyl-2-cyanohexanoate via Dialkylation
This protocol is adapted from the synthesis of related dialkylated cyanoacetates and demonstrates the introduction of a second butyl group onto an already monosubstituted cyanoacetate.[1]
Reaction Scheme:
Materials:
-
This compound
-
1-Bromobutane
-
Sodium ethoxide in ethanol (EtONa/EtOH)
-
Anhydrous Ethanol
-
Dichloromethane
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add this compound (1 equivalent).
-
Heat the flask to 45-50 °C.
-
Begin the dropwise addition of a solution of sodium ethoxide in ethanol (1.1 equivalents). An exothermic reaction will be observed.
-
Control the addition rate to maintain the internal reaction temperature below 60 °C.
-
After the addition is complete, add 1-bromobutane (1.1 equivalents) dropwise.
-
Maintain the reaction mixture at 50-60 °C for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-butyl-2-cyanohexanoate.
-
Purify the product by vacuum distillation or column chromatography.
Data Summary Table: Alkylation Conditions
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Cyanoacetate | 1-Bromobutane (2 eq.) | EtONa | Ethanol | 50-60 | 3 | >90 (for dialkylation)[1] |
| This compound | 1-Bromobutane (1.1 eq.) | EtONa | Ethanol | 50-60 | 3-5 | Estimated >85 |
II. Catalytic Hydrogenation for Amine Synthesis
The reduction of the nitrile group to a primary amine is a pivotal transformation, opening pathways to a wide array of biologically active compounds, particularly piperidine derivatives. Catalytic hydrogenation is the most atom-economical method for this conversion.[2]
Principle of Nitrile Hydrogenation
Catalytic hydrogenation involves the use of molecular hydrogen (H₂) and a heterogeneous or homogeneous metal catalyst. Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Dioxide (PtO₂).[3] The reaction proceeds via an intermediate imine, which is further reduced to the primary amine. Care must be taken to avoid the formation of secondary and tertiary amines through side reactions of the intermediate imine with the product amine.[2]
Protocol: Catalytic Hydrogenation to 2-Butyl-2-(aminomethyl)hexanoic acid ethyl ester
This protocol describes the reduction of the nitrile in a dialkylated substrate, which is a common follow-up to the alkylation step.
Reaction Scheme:
Materials:
-
Ethyl 2-butyl-2-cyanohexanoate
-
Raney Nickel (or 10% Pd/C)
-
Anhydrous Ethanol or Methanol
-
Hydrogen Gas (H₂)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
In the vessel of a high-pressure reactor, add Ethyl 2-butyl-2-cyanohexanoate (1 equivalent) dissolved in anhydrous ethanol.
-
Carefully add Raney Nickel (approx. 5-10% by weight of the substrate) under a stream of inert gas (e.g., Argon). Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-24 hours.
-
Once complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by distillation or by conversion to a salt (e.g., hydrochloride) and recrystallization.
Alternative Reduction using Sodium Borohydride
A less hazardous, albeit stoichiometric, reduction can be performed using sodium borohydride in the presence of a cobalt(II) chloride catalyst or with Raney nickel.[1][4]
Data Summary Table: Nitrile Reduction Conditions
| Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Pressure | Time (h) | Product |
| Aliphatic Nitriles | Raney Ni, H₂ | Ethanol | 50-80 | 50-100 psi | 4-24 | Primary Amine |
| Aliphatic Nitriles | 10% Pd/C, H₂ | Ethanol | 25-70 | 50-100 psi | 6-24 | Primary Amine |
| Ethyl 2-butyl-2-cyanohexanoate | NaBH₄ | Methanol | <60 | Ambient | 3 | 2-Butyl-2-(hydroxymethyl)hexanenitrile* |
*Note: In the cited patent, NaBH₄ appears to reduce the ester to the hydroxymethyl group in a "one-pot" reaction following alkylation. Selective nitrile reduction with NaBH₄ typically requires a catalyst like CoCl₂.[1][4]
III. Cyclization Reactions for Heterocycle Synthesis
This compound and its derivatives are excellent precursors for the synthesis of various heterocyclic systems. The Guareschi-Thorpe condensation to form substituted pyridines is a particularly powerful application.
Principle of the Guareschi-Thorpe Condensation
This reaction involves the condensation of a β-ketoester (or a 1,3-diketone) with two equivalents of a cyanoacetate ester in the presence of ammonia or an ammonia source.[5] The reaction proceeds through a series of Knoevenagel and Michael additions, followed by cyclization and aromatization to yield a substituted 2-pyridone. Modern protocols have been developed using greener conditions.[6]
Protocol: Guareschi-Thorpe Synthesis of a Substituted 2-Pyridone
Reaction Scheme:
Caption: Guareschi-Thorpe condensation to form a pyridone.
Materials:
-
This compound
-
Ethyl 3-oxopentanoate (or another β-ketoester)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Water/Ethanol mixture (1:1)
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), the chosen β-ketoester (1 mmol), and ammonium carbonate (1-2 mmol).[6][7]
-
Add a 1:1 mixture of water and ethanol (e.g., 5 mL).
-
Heat the reaction mixture to 80 °C with stirring for 4-8 hours.
-
Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon cooling.
-
Cool the mixture to room temperature and collect the solid product by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Data Summary Table: Guareschi-Thorpe Condensation
| Cyanoacetate | 1,3-Dicarbonyl | Nitrogen Source | Solvent | Temperature (°C) | Yield (%) |
| Ethyl Cyanoacetate | Ethyl Acetoacetate | (NH₄)₂CO₃ | H₂O/EtOH (1:1) | 80 | >90[7] |
| This compound | Ethyl 3-oxopentanoate | (NH₄)₂CO₃ | H₂O/EtOH (1:1) | 80 | Estimated >80 |
Application: Synthesis of Piperidines
The substituted pyridines synthesized via the Guareschi-Thorpe reaction can be further hydrogenated to produce highly substituted piperidines, which are prevalent scaffolds in pharmaceuticals.[8][9]
Caption: Hydrogenation of pyridines to piperidines.
This hydrogenation is typically carried out using catalysts like PtO₂ or Rhodium on Carbon under elevated hydrogen pressure.
IV. Decarboxylation of Alkylated Derivatives
A common synthetic strategy involves the alkylation of the α-carbon followed by hydrolysis of the ester and decarboxylation to yield a substituted nitrile. This is analogous to the malonic ester synthesis.
Principle of Decarboxylation
β-Keto acids and α-cyano acids are prone to decarboxylation upon heating, as the reaction proceeds through a stable cyclic transition state (a β-keto acid) or enolate intermediate. The reaction is often facilitated by acidic or basic conditions that promote the initial ester hydrolysis. The Krapcho decarboxylation offers a milder, neutral alternative for substrates sensitive to acid or base.
Protocol: Hydrolysis and Decarboxylation (Acid-Catalyzed)
Reaction Scheme:
Materials:
-
Ethyl 2-butyl-2-cyanohexanoate
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water/Ethanol mixture
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine Ethyl 2-butyl-2-cyanohexanoate (1 equivalent) with a mixture of ethanol and 10-20% aqueous sulfuric acid.
-
Heat the mixture to reflux and maintain for 6-12 hours. The reaction involves initial hydrolysis of the ester to the carboxylic acid.
-
Continue heating until gas evolution (CO₂) ceases, indicating the completion of decarboxylation. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting nitrile by distillation.
Conclusion
This compound is a highly adaptable building block in organic synthesis. The strategic application of catalytic methods allows for selective transformations at its key reactive sites. This guide has provided foundational protocols for its alkylation, the catalytic hydrogenation of the resulting nitrile to a primary amine, its use in the Guareschi-Thorpe condensation to form substituted pyridines, and the subsequent decarboxylation of its derivatives. These reactions highlight the utility of this compound as a precursor to valuable acyclic and heterocyclic compounds, underscoring its importance for researchers in the chemical and pharmaceutical sciences.
References
-
Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 1–203. [Link]
- Science of Synthesis. (2005).
- Guareschi, I. (1896). Mem. Reale Accad. Sci. Torino II, 46, 7, 11, 25.
-
SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Thrope Ziegler Cyclization Search. Retrieved from [Link]
-
ResearchGate. (n.d.). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones. Retrieved from [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- BenchChem. (2025).
-
National Center for Biotechnology Information. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Guareschi–Thorpe condensation. Retrieved from [Link]
- BenchChem. (2025).
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
- BenchChem. (2025).
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]
-
ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the reduction of cyano-substituted sulfones to aminoalkylene....
- Google Patents. (n.d.). Synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 296279, Ethyl 2-butyl-2-cyanohexanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98011, this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Nitriles. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240552, Ethyl 2-cyano-3-methylhexanoate. Retrieved from [Link]
-
JOCPR. (n.d.). Application of phase transfer catalyst in the synthesis of cyhalofop butyl. Retrieved from [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Hydrogenation reaction: A-2 ethyl-hexanal, B-2 ethyl-hexanal, C-2 ethyl-hexanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10773477, Ethyl 2-methylcyclohexanecarboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11644171, Methyl 2-butyl-2-cyanohexanoate. Retrieved from [Link]
Sources
- 1. CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid - Google Patents [patents.google.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]
- 5. Guareschi-Thorpe Condensation [drugfuture.com]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-cyanohexanoate
Introduction
Ethyl 2-cyanohexanoate is a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and specialty chemicals. Its structure, featuring both a nitrile and an ester functional group, makes it a versatile building block in organic synthesis. While laboratory-scale synthesis is well-established, the transition to large-scale industrial production introduces a unique set of challenges. These include ensuring consistent yield and purity, managing reaction exotherms, and minimizing waste streams.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and protocols for the scale-up synthesis of this compound. The primary focus is on the alkylation of ethyl cyanoacetate, a common and efficient synthetic route.
Synthetic Route: Alkylation of Ethyl Cyanoacetate
The most prevalent method for synthesizing this compound is the alkylation of ethyl cyanoacetate with a suitable butyl halide. This reaction proceeds via a carbanion intermediate, generated by the deprotonation of the acidic α-carbon of ethyl cyanoacetate by a base. The resulting nucleophilic carbanion then undergoes an SN2 reaction with the butyl halide.
Reaction Mechanism
The reaction is typically carried out in a suitable solvent using a base such as sodium ethoxide or potassium carbonate. The choice of base and solvent is critical for optimizing the reaction rate and minimizing side reactions.
Step 1: Deprotonation The base removes a proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized enolate.
Step 2: Nucleophilic Attack The enolate attacks the electrophilic carbon of the butyl halide (e.g., 1-bromobutane), displacing the halide and forming the C-C bond.
DOT Diagram: Synthetic Pathway
Caption: Alkylation of ethyl cyanoacetate to form this compound.
Scale-up Synthesis Protocol
This protocol details a robust procedure for the synthesis of this compound on a larger scale, focusing on safety, efficiency, and product quality.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Ethyl Cyanoacetate | 105-56-6 | 113.12 | 1.0 |
| 1-Bromobutane | 109-65-9 | 137.02 | 1.1 |
| Sodium Ethoxide (EtONa) | 141-52-6 | 68.05 | 1.1 |
| Anhydrous Ethanol | 64-17-5 | 46.07 | Solvent |
| Toluene | 108-88-3 | 92.14 | Solvent |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | For workup |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | For workup |
| Brine | N/A | N/A | For workup |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying agent |
Equipment
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Addition funnel
-
Vacuum distillation apparatus
-
Separatory funnel
-
Standard laboratory glassware
Detailed Procedure
Caution: This reaction is exothermic and should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reactor Setup: Assemble a clean, dry, jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and a temperature probe. Purge the system with an inert gas, such as nitrogen or argon.
-
Reagent Charging: Charge the reactor with anhydrous ethanol. Begin stirring and add sodium ethoxide. Stir until the sodium ethoxide is fully dissolved.
-
Ethyl Cyanoacetate Addition: Slowly add ethyl cyanoacetate to the reactor via an addition funnel over 30-60 minutes, maintaining the internal temperature below 30°C. An exotherm will be observed.
-
1-Bromobutane Addition: Once the ethyl cyanoacetate addition is complete, slowly add 1-bromobutane via the addition funnel over 1-2 hours. Maintain the internal temperature between 40-50°C. The reaction is exothermic.
-
Reaction Monitoring: After the addition of 1-bromobutane is complete, heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 1 M hydrochloric acid until the pH is neutral (pH ~7).
-
Transfer the mixture to a separatory funnel and add toluene and water.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation to obtain pure this compound. The boiling point is approximately 108-109°C at 9 mm Hg.[1]
-
Critical Scale-up Considerations
Transitioning from a laboratory to a pilot or production scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Heat Management
The alkylation of ethyl cyanoacetate is an exothermic reaction. On a larger scale, the surface area to volume ratio of the reactor decreases, making heat dissipation more challenging.
-
Reactor Design: Utilize a jacketed reactor with a suitable heat transfer fluid to control the temperature effectively.
-
Controlled Addition: The slow, controlled addition of reagents, particularly 1-bromobutane, is crucial to manage the exotherm.
-
Cooling Capacity: Ensure the cooling system has sufficient capacity to handle the heat generated during the reaction.
Mixing Efficiency
Efficient mixing is essential to ensure uniform temperature distribution and reactant contact, which directly impacts reaction rate and yield.
-
Agitator Design: The choice of agitator (e.g., anchor, pitched-blade turbine) and its speed should be optimized to provide adequate mixing without excessive shear, which could lead to side reactions.
-
Baffles: The use of baffles in the reactor can improve mixing and prevent vortex formation.
Process Safety
The reagents and products involved in this synthesis have associated hazards that must be managed.
-
Reagent Handling: Sodium ethoxide is a strong base and is moisture-sensitive. 1-Bromobutane is a flammable liquid. Handle these reagents in a controlled environment.
-
Pressure Management: The reaction should be conducted in a vessel rated for the expected operating pressures. A pressure relief device should be in place.
-
Emergency Procedures: Establish clear procedures for handling potential incidents such as thermal runaways or spills.
DOT Diagram: Key Scale-up Parameters
Caption: Critical parameters to consider for the scale-up of this compound synthesis.
Solvent Selection and Recovery
The choice of solvent can significantly impact reaction kinetics, workup, and overall process economics.
-
Ethanol: A good solvent for the reaction as it is the conjugate acid of the base used.
-
Toluene: Used during workup to extract the product.
-
Solvent Recovery: On a large scale, the recovery and recycling of solvents through distillation are essential for a green and cost-effective process.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or increase the temperature slightly. Ensure the base is not degraded. |
| Side reactions (e.g., dialkylation) | Use a slight excess of ethyl cyanoacetate. Control the addition rate of the alkylating agent. | |
| Impure Product | Incomplete workup | Ensure thorough washing to remove unreacted starting materials and salts. |
| Inefficient purification | Optimize distillation conditions (pressure, temperature) to achieve better separation. | |
| Difficult Workup | Emulsion formation | Add a small amount of brine to help break the emulsion. |
Safety Information
Ethyl Cyanoacetate:
-
Irritant to skin, eyes, and respiratory system.
1-Bromobutane:
-
Flammable liquid and vapor.
-
Harmful if swallowed or inhaled.
Sodium Ethoxide:
-
Corrosive. Causes severe skin burns and eye damage.
-
Reacts violently with water.
This compound:
Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a well-ventilated area with appropriate personal protective equipment.[3][4]
References
-
Organic Syntheses, Coll. Vol. 3, p.397 (1955); Vol. 25, p.54 (1945).
- Google Patents. CN114380681A - Synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid.
-
Arrowhead Forensics. Safety Data Sheet Cyanoacrylate. [Link]
-
GSD FabLab. Cyanoacrylate (Instant) Adhesives. [Link]
Sources
One-pot synthesis methods involving Ethyl 2-cyanohexanoate
An In-Depth Guide to One-Pot Synthesis Methods Involving Ethyl 2-cyanohexanoate
Authored by a Senior Application Scientist
Introduction: The Strategic Value of this compound in Modern Synthesis
In the landscape of pharmaceutical and materials science, the demand for rapid, efficient, and sustainable synthetic methodologies is paramount. One-pot syntheses, where multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, represent a significant leap towards these goals. They offer considerable advantages by minimizing solvent waste, reducing purification steps, and improving overall time and resource efficiency.
At the heart of many of these elegant synthetic strategies lies this compound (CAS No: 7391-39-1), a versatile C9 building block.[1] Its structure is deceptively simple, yet it contains a confluence of reactive sites that make it a powerful precursor for a diverse array of complex molecular architectures. The key to its utility is the α-carbon, which is activated by two electron-withdrawing groups: a nitrile (-C≡N) and an ester (-COOEt). This "active methylene" group is readily deprotonated, creating a nucleophilic carbanion that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides detailed application notes and protocols for leveraging this compound in sophisticated one-pot syntheses, designed for researchers and professionals in drug development and chemical synthesis.
Core Reactivity and Mechanistic Considerations
The synthetic potential of this compound is primarily dictated by the acidity of the α-proton (pKa ≈ 11-13 in DMSO). A suitable base can easily abstract this proton to generate a stabilized carbanion. This nucleophile is the starting point for numerous transformations, including:
-
Alkylation: Reaction with alkyl halides to introduce further substitution at the α-position.
-
Knoevenagel Condensation: A base-catalyzed reaction with aldehydes or ketones to form a new carbon-carbon double bond.[2][3]
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.[3]
-
Multicomponent Reactions (MCRs): Serving as a key component in reactions that form complex molecules from three or more starting materials in a single operation.[4][5]
Understanding these fundamental reaction pathways is crucial for designing novel and efficient one-pot sequences. The choice of base, solvent, and reaction partners dictates the outcome, allowing for the strategic construction of diverse heterocyclic and carbocyclic frameworks.
Application Note 1: One-Pot, Four-Component Synthesis of Substituted 2-Pyridones
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This protocol details a one-pot, four-component synthesis of highly functionalized 2-pyridones, a variation of the classical Hantzsch pyridine synthesis.
Causality and Experimental Rationale
This one-pot procedure leverages a cascade of reactions that proceed sequentially under the same conditions. The reaction is initiated by a Knoevenagel condensation, followed by a Michael addition, and culminates in a cyclization and aromatization sequence.[6] Ammonium acetate serves as both the nitrogen source for the pyridine ring and a mild catalyst. The choice of ethanol as a solvent is critical; it effectively solubilizes the reactants and is sufficiently polar to facilitate the ionic intermediates, yet it is easily removed during work-up.
Graphical Workflow: Four-Component 2-Pyridone Synthesis
Caption: Workflow for the one-pot synthesis of 2-pyridones.
Detailed Experimental Protocol
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an aromatic aldehyde (10 mmol, 1.0 eq), a ketone (e.g., acetophenone, 10 mmol, 1.0 eq), this compound (10 mmol, 1.0 eq), and ammonium acetate (20 mmol, 2.0 eq).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask.
-
Reaction: Stir the mixture and heat under reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will often form. Pour the mixture into 100 mL of ice-cold water and stir for 15 minutes to facilitate complete precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water (2 x 20 mL) followed by a small amount of cold ethanol (10 mL). The resulting solid is often of high purity. If necessary, further purification can be achieved by recrystallization from ethanol.
Data Summary
| Aldehyde | Ketone | Typical Yield (%) |
| Benzaldehyde | Acetophenone | 85-92% |
| 4-Chlorobenzaldehyde | Acetophenone | 88-95% |
| 4-Methoxybenzaldehyde | Cyclohexanone | 82-90% |
| 2-Naphthaldehyde | Acetophenone | 80-87% |
Yields are representative and may vary based on specific reaction conditions and scale.
Application Note 2: One-Pot Synthesis of 2-Aminothiophenes (Gewald Reaction)
The Gewald aminothiophene synthesis is a powerful multicomponent reaction for the construction of 2-aminothiophene rings, which are prevalent in various biologically active compounds. This compound is an ideal substrate for this transformation.
Causality and Experimental Rationale
This one-pot reaction proceeds through three distinct steps under the control of a basic catalyst. First, a Knoevenagel condensation occurs between this compound and a ketone to form an α,β-unsaturated nitrile.[7] Second, elemental sulfur undergoes a nucleophilic attack by the enamine tautomer or the related carbanion, followed by addition to the nitrile group. The final step is an intramolecular cyclization (Thorpe-Ziegler reaction) followed by tautomerization to yield the stable 2-aminothiophene product. Morpholine is an excellent choice for the base as it is effective in promoting the initial condensation and is not so strong as to cause unwanted side reactions.
Mechanism: The Gewald Aminothiophene Synthesis
Caption: Mechanistic pathway of the Gewald reaction.
Detailed Experimental Protocol
-
Reagent Preparation: In a 250 mL three-neck flask fitted with a condenser, thermometer, and magnetic stirrer, add the ketone (50 mmol, 1.0 eq), this compound (50 mmol, 1.0 eq), and finely powdered elemental sulfur (55 mmol, 1.1 eq).
-
Solvent and Catalyst: Add 100 mL of ethanol, followed by the dropwise addition of morpholine (50 mmol, 1.0 eq) over 10 minutes while stirring. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the mixture to 50-60°C and maintain this temperature with stirring for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture in an ice bath. The product will often crystallize directly from the solution. If not, slowly add water to induce precipitation.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold 2-propanol. Air-dry the product. Recrystallization from ethanol or methanol can be performed for higher purity.
Data Summary
| Ketone | Product Structure Features | Typical Yield (%) |
| Cyclohexanone | Fused bicyclic thiophene | 75-85% |
| Acetone | 4,5-Dimethyl-substituted thiophene | 65-75% |
| 2-Pentanone | 4-Methyl-5-propyl-substituted thiophene | 70-80% |
Yields are representative and depend on the specific ketone used.
Application Note 3: One-Pot Dialkylation of Ethyl Cyanoacetate to Synthesize Ethyl 2-butyl-2-cyanohexanoate
While this compound is a valuable starting material, its own synthesis from the simpler Ethyl Cyanoacetate is a prime example of a one-pot process. This protocol, adapted from patent literature, describes the sequential dialkylation to produce a disubstituted α-cyano ester, a valuable intermediate for pharmaceuticals.[8][9]
Causality and Experimental Rationale
This procedure relies on the sequential deprotonation and alkylation of the active methylene group of ethyl cyanoacetate.[8] Sodium ethoxide is used as the base, which is convenient when ethanol is the solvent. The first alkylation with bromobutane forms this compound in situ. Without isolating this intermediate, a second equivalent of base and bromobutane is added to perform the second alkylation, yielding the final product. The key to success is driving the equilibrium of each step towards the product before proceeding. This "one-pot" method avoids a lengthy workup and purification of the mono-alkylated intermediate, saving significant time and resources.[8]
Graphical Workflow: One-Pot Sequential Dialkylation
Caption: Sequential one-pot dialkylation of ethyl cyanoacetate.
Detailed Experimental Protocol
-
Initial Setup: Equip a 500 mL flask with a mechanical stirrer, reflux condenser, and an addition funnel. Charge the flask with 200 mL of absolute ethanol.
-
Base Preparation: Carefully add sodium metal (11.5 g, 0.5 mol) in small portions to the ethanol to prepare sodium ethoxide in situ. Allow the mixture to cool to room temperature.
-
First Alkylation: Add ethyl cyanoacetate (56.5 g, 0.5 mol) dropwise to the sodium ethoxide solution. Then, add bromobutane (68.5 g, 0.5 mol) dropwise via the addition funnel, maintaining the temperature below 60°C.[8] Stir for 1 hour after the addition is complete.
-
Second Alkylation: Prepare a second solution of sodium ethoxide by dissolving sodium metal (11.5 g, 0.5 mol) in 100 mL of absolute ethanol. Add this solution to the reaction mixture. Follow with the dropwise addition of another portion of bromobutane (68.5 g, 0.5 mol).
-
Reaction Completion: Heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Cool the mixture, add 200 mL of water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure Ethyl 2-butyl-2-cyanohexanoate.[9][10]
Safety and Handling
This compound and its precursors can be hazardous. This compound is known to cause skin irritation and serious eye damage and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Reagents like sodium metal and bromobutane are highly reactive and toxic and must be handled with extreme care according to established laboratory safety procedures.
Conclusion
This compound is a potent and versatile building block for constructing complex molecular targets. The one-pot protocols detailed in this guide for synthesizing substituted pyridines, thiophenes, and dialkylated esters demonstrate its value in modern organic synthesis. By leveraging cascade and multicomponent reaction strategies, researchers can significantly streamline synthetic routes, contributing to more efficient and sustainable practices in drug discovery and chemical development.
References
- BenchChem. (n.d.). Comparative Characterization of Ethyl 2-cyano-3-methylhex-2-enoate and its Analogs for Drug Development.
- BenchChem. (n.d.). A Technical Guide on Ethyl 2-cyano-3-methylhex-2-enoate.
- Google Patents. (n.d.). CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- (n.d.). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE.
- (n.d.). tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N).
- National Center for Biotechnology Information. (n.d.). Ethyl 2-butyl-2-cyanohexanoate. PubChem Compound Database.
- BLD Pharm. (n.d.). 67105-41-3|Ethyl 2-butyl-2-cyanohexanoate.
- (2023). Preparation and Identification of some heterocyclic compounds from cyano compounds. Tikrit Journal of Pure Science.
- Sargordan Arani, M., et al. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. J. Appl. Chem. Res., 11(1), 107-113.
- (2025). One-Pot Synthesis of 3-Cyano-2-pyridones. Request PDF on ResearchGate.
- (n.d.). Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. ChemRxiv | Cambridge Open Engage.
- (2025). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Request PDF on ResearchGate.
- Moradhosseini, T., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press.
- (2018). Multiple-step, one-pot synthesis of 2-substituted-3-phosphono-1-thia-4-aza-2-cyclohexene-5-carboxylates and their corresponding ethyl esters. PubMed.
- (2023). Pseudo-multicomponent reactions. PubMed Central (PMC).
- Hamad, O. O. (2024). Ethyl Cyanoacetate Reactions. ResearchGate.
- (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles.
Sources
- 1. This compound | C9H15NO2 | CID 98011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pseudo-multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oiccpress.com [oiccpress.com]
- 8. CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid - Google Patents [patents.google.com]
- 9. Ethyl 2-butyl-2-cyanohexanoate | C13H23NO2 | CID 296279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 67105-41-3|Ethyl 2-butyl-2-cyanohexanoate|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-cyanohexanoate
Welcome to the technical support center for the synthesis of Ethyl 2-cyanohexanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yields.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, focusing on the foundational aspects of the reaction.
Q1: What is the primary synthetic route for this compound?
The most common and reliable method for synthesizing this compound is the alkylation of ethyl cyanoacetate.[1] This reaction proceeds via a nucleophilic substitution pathway (typically SN2), where a carbanion generated from ethyl cyanoacetate attacks an appropriate butyl electrophile.[2]
The overall transformation can be summarized as follows:
Ethyl Cyanoacetate + Base + Butyl Halide → this compound
The reaction's success hinges on the careful selection of the base, solvent, and the specific butyl halide used.
Q2: How does the choice of base impact the reaction yield?
The base is arguably the most critical reagent in this synthesis. Its role is to abstract the acidic α-proton (the proton on the carbon between the cyano and ester groups) to form a resonance-stabilized carbanion or enolate.[3] The choice of base directly influences the extent of deprotonation and the prevalence of side reactions.
-
Strong, Non-Nucleophilic Bases: Bases like sodium hydride (NaH) are highly effective as they irreversibly deprotonate the ethyl cyanoacetate, driving the reaction forward and often leading to high yields.[3]
-
Alkoxide Bases: Sodium ethoxide (NaOEt) is also commonly used. It is typically generated in situ or used as a solution in ethanol.[4][5] While effective, using a protic solvent like ethanol can sometimes lead to side reactions.[3]
-
Weaker Bases: Weaker bases like potassium carbonate (K₂CO₃) can be used, often under phase-transfer catalysis (PTC) conditions, but may result in incomplete deprotonation and consequently, lower yields or longer reaction times.[6][7]
Q3: Which alkylating agent is best: 1-bromobutane, 1-chlorobutane, or 1-iodobutane?
The reactivity of the alkylating agent follows the general trend for SN2 reactions, which is based on the leaving group ability of the halide: I > Br > Cl .
-
1-Iodobutane: The most reactive, allowing for milder reaction conditions (e.g., lower temperatures) but is also the most expensive.
-
1-Bromobutane: Offers a good balance of reactivity and cost, making it the most commonly used alkylating agent for this synthesis.[1]
-
1-Chlorobutane: The least reactive and may require more forcing conditions (higher temperatures, longer reaction times), which can increase the likelihood of side reactions.[4]
Q4: What is the role of the solvent in this reaction?
The solvent must be able to dissolve the reactants and stabilize the intermediates without interfering with the reaction. Polar aprotic solvents are generally preferred.
-
Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO): These solvents are excellent choices because they effectively solvate the cation of the base (e.g., Na⁺) without protonating the reactive carbanion, thereby enhancing its nucleophilicity and improving reaction efficiency.[3]
-
Ethanol: Often used when the base is sodium ethoxide. However, as a protic solvent, it can potentially protonate the carbanion, slowing the reaction, or participate in side reactions.[3]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation: The base is not strong enough, has degraded upon storage (e.g., old NaH), or was used in insufficient quantity. | 1a. Use a stronger base like fresh sodium hydride (NaH). 1b. Ensure you are using at least one full molar equivalent of the base relative to ethyl cyanoacetate.[3] 1c. If using NaH, wash it with anhydrous hexane before use to remove the protective mineral oil. |
| 2. Poor Alkylating Agent Reactivity: Using a less reactive halide like 1-chlorobutane requires more energy. | 2a. Switch to a more reactive alkylating agent like 1-bromobutane or 1-iodobutane.[3] 2b. If using 1-chlorobutane, consider increasing the reaction temperature, but monitor closely for byproduct formation. | |
| 3. Presence of Water: Moisture in the reagents or solvent will quench the carbanion intermediate and/or hydrolyze the ester groups.[8] | 3a. Use anhydrous solvents and freshly dried glassware. 3b. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. | |
| Significant Unreacted Starting Material (Ethyl Cyanoacetate) | 1. Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion. | 1a. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Continue the reaction until the ethyl cyanoacetate spot has disappeared.[9] 1b. If the reaction has stalled, consider gently increasing the temperature.[3] |
| 2. Inefficient Base Addition/Deprotonation: The base was not effectively dispersed or allowed to fully react before the alkylating agent was added. | 2a. When using a solid base like NaH, ensure vigorous stirring to maintain a good suspension. 2b. After adding the base, allow sufficient time for the deprotonation to complete before adding the alkylating agent (typically 15-30 minutes).[3] | |
| Formation of Dialkylated Byproduct (Ethyl 2-butyl-2-cyanohexanoate) | 1. Deprotonation of Mono-alkylated Product: The desired product, this compound, still has a slightly acidic α-proton that can be removed by the base, leading to a second alkylation.[10] | 1a. Add the alkylating agent slowly (dropwise) to the solution of the formed carbanion. This maintains a low concentration of the alkylating agent, favoring mono-alkylation. 1b. Avoid using a large excess of the base. Stoichiometric amounts are preferred. 1c. Use a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent to ensure the carbanion reacts with it rather than the base deprotonating the product. |
| 2. High Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically stable dialkylated product. | 2a. Maintain the reaction at a controlled, moderate temperature (e.g., starting at 0 °C and allowing it to warm to room temperature). |
Visual Troubleshooting Logic
The following diagram outlines a logical workflow for diagnosing the cause of a low yield based on TLC analysis.
Caption: A logical workflow for troubleshooting low product yields.
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation
This protocol describes a general procedure for the alkylation of ethyl cyanoacetate using sodium hydride and 1-bromobutane.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl cyanoacetate
-
1-Bromobutane
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen), add sodium hydride (1.05 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of ethyl cyanoacetate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.[3]
-
Enolate Formation: Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation and formation of the sodium enolate.[3]
-
Alkylation: Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[3]
-
Quenching: Once complete, carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional vacuum distillation to obtain pure this compound.[1][11]
Visual Representation of the Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
- Benchchem. (n.d.). Technical Support Center: Ethyl 2-cyano-3-methylhex-2-enoate Purification.
-
Organic Syntheses. (n.d.). ETHYL n-BUTYLCYANOACETATE. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting low conversion rates in "Methyl 2-cyano-2-phenylbutanoate" synthesis.
- Benchchem. (n.d.). Improving the yield of Ethyl 2-cyanopropanoate in alkylation reactions.
- Benchchem. (n.d.). Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis.
- Google Patents. (n.d.). CN114380681A - Synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid.
-
ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Alkylation Reactions Using Methyl 2-cyano-3-methylbutanoate.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate.
-
Santoro, S., Poulsen, T. B., & Jørgensen, K. A. (n.d.). Enantioselective Organocatalytic Substitution of α-Cyanoacetates on Imidoyl Chlorides – Synthesis of Optically Active Ketimines. The Royal Society of Chemistry. Retrieved from [Link]
-
Globe Thesis. (2009). Central, Ethyl Cyanoacetate Alkylation Reaction. Retrieved from [Link]
-
Hessler, J. C. (1913). Alkylation of Cyanoacetic Ester. Zenodo. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-butyl-2-cyanohexanoate. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid - Google Patents [patents.google.com]
- 5. globethesis.com [globethesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. zenodo.org [zenodo.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude Ethyl 2-Cyanohexanoate by Vacuum Distillation
Welcome to the technical support guide for the purification of crude Ethyl 2-Cyanohexanoate. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals to successfully purify this compound using vacuum distillation. We will move beyond simple procedural steps to explain the underlying principles, ensuring you can troubleshoot and optimize the process effectively in your own laboratory settings.
Section 1: Critical Safety Protocols for Handling Cyano-Compounds
Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with cyano-compounds. The cyanide anion (CN-) is highly toxic and can be absorbed through inhalation, ingestion, or skin contact.[1]
Core Safety Mandates:
-
Designated Area: All work with this compound must be conducted in a designated area, clearly marked with hazard warnings, within a certified chemical fume hood.[2]
-
Acid Incompatibility: Never allow acids to come into contact with cyanide-containing waste or crude product, as this can liberate highly toxic hydrogen cyanide (HCN) gas.[1][2]
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles (a face shield is recommended where splashing is possible), and chemical-resistant double gloves.[3]
-
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are accessible and have been recently tested.[2] Do not work alone when handling these compounds.[1]
-
Decontamination: All glassware and work surfaces must be decontaminated after use. First, rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[2]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the vacuum distillation of this compound.
Q1: Why is vacuum distillation the preferred method for purifying this compound?
This compound is a high-boiling point ester. Attempting to distill it at atmospheric pressure would require very high temperatures, likely leading to thermal decomposition.[4] High temperatures can cause the compound to degrade, polymerize, or form colored byproducts, resulting in low yield and impure product.[5][6] Vacuum distillation lowers the ambient pressure, which in turn lowers the boiling point of the liquid, allowing for distillation at a significantly lower and safer temperature.[7]
Q2: What are the typical impurities in crude this compound?
Common impurities depend on the synthetic route but often include:
-
Unreacted Starting Materials: Such as the precursor alcohol or cyanoacetic acid.[5]
-
Acidic Catalysts: If used in synthesis (e.g., sulfuric acid).[5]
-
Byproducts: Including water formed during esterification.[5]
-
Polymerization/Decomposition Products: Dark, tarry substances formed from exposure to high heat or improper pH.[6][8]
-
Solvents: Residual solvents from the reaction or initial work-up.
Q3: What is the expected boiling point of this compound under vacuum?
The boiling point is dependent on the system pressure. While precise data for this specific compound is not readily published, we can estimate based on similar alkyl cyanoacetates. For example, butyl cyanoacetate boils at 115°C at 15 mmHg, and isobutyl cyanoacetate boils at 116°C at 20 mmHg.[9][10] Therefore, a reasonable starting point for this compound would be in a similar range, which you will need to determine empirically. A good strategy is to slowly increase the temperature once the target vacuum is achieved until distillation begins.
Q4: Can I use boiling chips for this procedure?
No. Boiling stones are ineffective under vacuum.[11] The air trapped within the pores of the stones, which is necessary for bubble nucleation, is rapidly removed when the vacuum is applied. This leads to violent bumping of the liquid. A magnetic stir bar must be used to ensure smooth boiling.[11]
Section 3: Experimental Workflow & Protocols
This section provides a detailed, step-by-step protocol for the entire purification process, from initial work-up to the final distillation.
Protocol 1: Pre-Distillation Aqueous Work-up
Rationale: This step is crucial for removing acidic impurities and water-soluble byproducts before distillation.[12] Failure to remove acids can catalyze decomposition at high temperatures.
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, frequently venting to release any CO₂ gas that evolves. Continue until no more fizzing is observed.[12]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of water to remove residual bicarbonate salts.
-
Finally, wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to draw out most of the dissolved water.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter the dried ester to remove the drying agent. The crude, neutralized ester is now ready for distillation.
Protocol 2: Fractional Vacuum Distillation
Rationale: This procedure separates the desired product from lower-boiling solvents and higher-boiling (or non-volatile) impurities. Using a short fractionating column (like a Vigreux column) can improve separation efficiency.[8]
-
Glassware Inspection: Before assembly, meticulously inspect all glassware for any cracks, scratches, or defects that could cause an implosion under vacuum.[11]
-
Apparatus Assembly:
-
Assemble the distillation apparatus as shown in the diagram below (Figure 1).
-
Place a properly sized magnetic stir bar in the distillation flask.
-
The distillation flask should not be more than two-thirds full.
-
Use a Claisen adapter to prevent bumping and provide a port for a capillary ebulliator or to better seat the thermometer.[11]
-
Ensure all ground glass joints are lightly and evenly greased with a suitable vacuum grease to prevent leaks.[11] An improperly sealed system will fail to achieve a low pressure.
-
Connect the vacuum adapter via thick-walled tubing to a cold trap, and then to the vacuum pump. The cold trap (e.g., using dry ice/acetone) is essential to protect the pump from corrosive vapors.[7]
-
-
Initiating the Distillation:
-
Turn on the magnetic stirrer to a moderate speed.
-
Turn on the vacuum source to begin evacuating the system. You should not hear any hissing sounds, which would indicate a leak.[11]
-
Allow the pressure to stabilize at its lowest point. Record this pressure value.
-
Once the pressure is stable, begin to gently heat the distillation flask using a heating mantle.
-
-
Collecting Fractions:
-
Fore-run: Collect the first fraction that distills over. This will likely be residual solvent or other low-boiling impurities.
-
Main Fraction: As the temperature rises and stabilizes, switch to a new receiving flask to collect the main product fraction. Record the temperature range and the stable pressure at which it distills.
-
End-run: If the temperature begins to drop or rise sharply, or if the distillate becomes discolored, stop collecting the main fraction.
-
-
Shutdown Procedure:
-
Crucially, cool the distillation flask to room temperature FIRST before stopping the vacuum.[11]
-
Once cool, slowly and carefully vent the system to return it to atmospheric pressure. Introducing air into a hot system can cause rapid oxidation of the residue.[11]
-
Turn off the vacuum pump.
-
Disassemble the apparatus for cleaning.
-
Visualization of Experimental Setup
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2553065A - Process for the preparation of alkyl cyanoacetates - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Column Chromatography Techniques for Purifying Ethyl 2-cyanohexanoate
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the setup of a column chromatography experiment for Ethyl 2-cyanohexanoate.
Q1: What is the most appropriate stationary phase for purifying this compound?
A1: For a moderately polar compound like this compound, which contains polar ester and cyano functional groups, the standard choice is silica gel (SiO₂) 60 with a particle size of 40-63 µm.[1][2] This is for normal-phase chromatography, where the stationary phase is polar and the mobile phase is non-polar.[3][4] The slightly acidic nature of silica gel is generally not problematic for this compound, but if stability issues are observed, neutral alumina can be considered as an alternative.[5][6]
Q2: How do I select the optimal solvent system (mobile phase)?
A2: The best practice is to first perform Thin Layer Chromatography (TLC) to determine the ideal mobile phase.[7][8] The goal is to find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.2-0.4.[5][9] This Rf value typically provides the best separation from impurities during column chromatography.
A common and effective solvent system for compounds of this polarity is a binary mixture of hexanes and ethyl acetate .[7][10][11] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate) until the target Rf is achieved.[10]
Table 1: Suggested Starting Solvent Systems for TLC Analysis
| Compound Polarity | Suggested Starting System (Hexane:Ethyl Acetate) | Expected Rf of this compound |
|---|---|---|
| Non-polar impurities | 95:5 | High Rf |
| This compound | 80:20 to 90:10 | Target Rf ~0.3 |
| Polar impurities | 70:30 | Low Rf |
Q3: Should I use isocratic or gradient elution for my purification?
A3: The choice depends on the complexity of your crude sample.
-
Isocratic Elution: Uses a constant solvent composition throughout the purification.[12][13] This method is simpler and ideal if your TLC shows good separation between the product and all impurities with a single solvent mixture.[8]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over time (e.g., by increasing the percentage of ethyl acetate in hexane).[12][14] This is highly recommended for complex mixtures where impurities have Rf values very close to the product or when some impurities are much more polar. A gradient can shorten the total run time and yield sharper peaks for later-eluting compounds.[12][13]
For a typical synthesis of this compound, where side products might have a range of polarities, a step or linear gradient is often more efficient.[13]
Troubleshooting Guide
This guide addresses specific problems that may arise during the column chromatography process in a Q&A format.
Q4: My product and an impurity are not separating well (co-elution). What should I do?
A4: Poor separation is a common issue with several potential causes:
-
Incorrect Solvent Polarity: The chosen mobile phase may not have the right selectivity. While it moves your compound to the correct Rf, it does the same for an impurity.
-
Solution: Alter the solvent system's selectivity. Instead of just adjusting the hexane/ethyl acetate ratio, try replacing one of the solvents. For example, using a mixture of hexane and diethyl ether, or hexane and dichloromethane, can change the specific interactions with the silica gel and improve separation.[6][15] Run new TLC plates with these alternative systems to find one that resolves the spots.
-
-
Column Overloading: Too much sample was loaded for the amount of silica gel used.
-
Solution: A general rule is to use a silica gel-to-crude sample mass ratio between 30:1 and 100:1.[16] For difficult separations, a higher ratio (e.g., 100:1) is necessary. Reduce the amount of material loaded onto the column.
-
-
Poor Column Packing: The silica bed is not uniform, leading to "channeling," where parts of the sample travel faster than others.
-
Solution: Ensure the column is packed perfectly. The "slurry" or "wet-packing" method is generally most reliable.[7][16] This involves preparing a slurry of silica gel in the initial, low-polarity eluent and pouring it into the column, allowing it to settle into a uniform bed without air bubbles.[16]
-
Q5: My compound is taking an extremely long time to elute, or it won't come off the column at all. Why?
A5: This indicates that your compound has a very strong affinity for the stationary phase.
-
Cause 1: Mobile Phase is Not Polar Enough. The solvent system lacks the strength to displace the compound from the silica gel.
-
Solution: Increase the polarity of the eluent.[5] If you are running an isocratic elution, you can switch to a more polar mixture. If you are already running a gradient, you can increase the final concentration of the polar solvent (e.g., move from a 0-20% ethyl acetate gradient to a 0-40% gradient). For very stubborn compounds, a small percentage (1-5%) of methanol in dichloromethane can be used, but be aware that more than 10% methanol can start to dissolve the silica gel.[6][11]
-
-
Cause 2: Compound Decomposition. The compound may be degrading on the acidic silica gel.
-
Solution: First, test for stability. Spot your crude mixture on a TLC plate, and then spot it again in the same lane after 1-2 hours. If a new spot appears or the original spot diminishes after eluting, your compound is likely unstable on silica.[5] In this case, switch to a neutral stationary phase like alumina or use silica gel that has been "deactivated" by pre-treating it with a small amount of a base like triethylamine mixed into the eluent.[5][6][17]
-
Q6: My compound is eluting immediately with the solvent front. How do I fix this?
A6: This is the opposite problem of Q5 and means your compound has very little affinity for the stationary phase because the mobile phase is too polar.[5]
-
Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., move from a 70:30 hexanes:ethyl acetate mixture to a 90:10 mixture). Always confirm with TLC first to ensure you don't reduce the polarity so much that the compound stops moving entirely.
Q7: The collected fractions look pure by TLC, but my final product has a yellow tint. What is the cause?
A7: A yellow tint often indicates the presence of a colored byproduct from the synthesis that happens to have the same Rf as your product in the chosen solvent system.[7]
-
Solution 1: Attempt purification with a different solvent system that may provide better selectivity (see Q4).
-
Solution 2: If chromatography fails to remove the color, consider a pre-column treatment. Dissolving the crude product in a solvent like dichloromethane, adding a small amount of activated carbon, stirring for 15-20 minutes, and then filtering through Celite or a cotton plug can effectively remove many colored impurities.[7] You can then proceed with column chromatography on the decolorized material.
Experimental Protocols & Data
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | [18] |
| Molecular Weight | 169.22 g/mol | [19] |
| Appearance | Colorless to light yellow liquid | [20] |
| Boiling Point | ~298 °C (estimated) | [19] |
| Density | ~0.95 g/cm³ | [21] |
Protocol 1: Flash Column Chromatography Purification
This protocol details a standard procedure for purifying approximately 1 gram of crude this compound.
1. TLC Analysis:
-
Prepare several TLC chambers with different hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).
-
Spot the TLC plates and develop them.
-
Visualize the plates using a UV lamp and/or an iodine chamber.[17]
-
Select the solvent system that gives the target product an Rf of ~0.3. For this example, let's assume 85:15 Hexane:Ethyl Acetate is optimal.
2. Column Preparation (Wet-Packing):
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of sample on ~40-50 g of silica).
-
Place a small cotton or glass wool plug at the bottom of the column, and add a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of ~50 g of silica gel in ~150 mL of the 85:15 hexane:ethyl acetate eluent.
-
Pour the slurry into the column. Use a pipette bulb with tubing to gently tap the side of the column to help the silica settle into a uniform, compact bed.[16]
-
Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.[7]
3. Sample Loading (Dry-Loading Method):
-
Dissolve the 1 g of crude product in a minimal amount of a low-boiling solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[22] This is your "dry-loaded" sample.
-
Carefully add the dry-loaded sample as a powder onto the top layer of sand in the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase (85:15 hexane:ethyl acetate) to the column.
-
Apply gentle air pressure to the top of the column to "flash" the solvent through at a steady rate (a drop rate of ~5-10 cm/minute is typical).
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
Monitor the progress of the separation by collecting small spots from the fractions onto a TLC plate and eluting it.
5. Product Isolation:
-
Once the fractions containing the pure product are identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Workflows and Logic Diagrams
To further clarify the experimental and troubleshooting logic, the following diagrams are provided.
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting logic for poor separation issues.
References
- Benchchem. (n.d.). Technical Support Center: Ethyl 2-cyano-3-methylhex-2-enoate Purification.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Pesek, J. J., & Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
- Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
- Columbia University. (n.d.). Column chromatography.
- Khan Academy. (n.d.). Column chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Benchchem. (n.d.). An In-depth Technical Guide to Ethyl 2-cyanopropanoate.
- Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution.
- University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography.
- Benchchem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
- Biotage. (n.d.). Successful flash chromatography.
- University of Washington, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography.
- King Group. (n.d.). Successful Flash Chromatography.
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- ChemicalBook. (n.d.). This compound | 7391-39-1.
- ChemicalBook. (n.d.). 7391-39-1(this compound) Product Description.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Khan Academy [khanacademy.org]
- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. organomation.com [organomation.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. biotage.com [biotage.com]
- 14. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 15. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 16. orgsyn.org [orgsyn.org]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 18. This compound | C9H15NO2 | CID 98011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound | 7391-39-1 [amp.chemicalbook.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 7391-39-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 22. chemistryviews.org [chemistryviews.org]
Knoevenagel Condensation Technical Support Center: A Guide to Minimizing Side Products
Welcome to the Technical Support Center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into identifying, minimizing, and troubleshooting common side products in this cornerstone C-C bond-forming reaction. By understanding the mechanistic underpinnings of these side reactions, you can refine your experimental design to maximize the yield and purity of your desired α,β-unsaturated products.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your Knoevenagel condensation experiments. The answers are structured to not only provide a solution but also to explain the underlying chemical principles.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, and the yield of my target compound is low. What's happening?
A1: This is a classic sign of a Michael addition side reaction. The α,β-unsaturated product of your Knoevenagel condensation is an excellent Michael acceptor. A second molecule of your active methylene compound (acting as a Michael donor) can attack your product in a 1,4-conjugate addition. This is particularly prevalent with highly reactive methylene compounds like malononitrile and when using stronger bases or longer reaction times.
Root Cause Analysis & Mitigation Strategies:
-
Stoichiometry Control: The most direct way to combat this is to carefully control the stoichiometry. Using a 1:1 molar ratio of your carbonyl compound and active methylene compound can significantly reduce the availability of the nucleophile for the secondary Michael addition.
-
Catalyst Choice: A catalyst that is too basic can lead to a high concentration of the enolate from the active methylene compound, which drives the Michael addition. Opt for a weaker base. Ammonium salts like ammonium acetate are often effective and are considered a greener option.
-
Temperature and Reaction Time: Lowering the reaction temperature and monitoring the reaction closely with techniques like Thin Layer Chromatography (TLC) or LC-MS can help you stop the reaction once the starting material is consumed, before the Michael addition becomes significant.
Q2: I'm observing byproducts that correspond to the self-condensation of my starting aldehyde/ketone. How can I prevent this?
A2: Self-condensation, such as an aldol condensation, occurs when the enolate of your starting carbonyl compound attacks another molecule of the same carbonyl. This is a competing reaction pathway that is favored by the use of strong bases.
Root Cause Analysis & Mitigation Strategies:
-
Basicity of the Catalyst: The pKa of the active methylene compound is crucial here. These compounds are specifically chosen because their α-protons are significantly more acidic than those of the aldehyde or ketone. Therefore, a weak base (e.g., piperidine, pyridine) should be sufficient to deprotonate the active methylene compound without significantly deprotonating the carbonyl starting material. If self-condensation is still an issue, consider an even milder catalytic system, such as an ammonium salt.
-
Order of Addition: In some cases, adding the carbonyl compound slowly to a mixture of the active methylene compound and the catalyst can help to keep the concentration of the carbonyl low, thus disfavoring the bimolecular self-condensation reaction.
Q3: My active methylene compound is malonic acid, and I'm getting a product that has lost a carboxyl group. Is this expected?
A3: Yes, this is the intended outcome of the Doebner modification of the Knoevenagel condensation. When malonic acid is used as the active methylene component, and pyridine is used as the solvent and catalyst, the initial condensation product undergoes a subsequent decarboxylation. This is a powerful method for synthesizing α,β-unsaturated carboxylic acids.
Controlling the Doebner Modification:
-
If Decarboxylation is Desired: The use of pyridine as a solvent is key, as it facilitates the decarboxylation step. The reaction is often heated to drive the loss of CO2.
-
If Decarboxylation is Undesired: To retain both carboxylic acid groups, you would typically use the corresponding diester (e.g., diethyl malonate) and then hydrolyze the ester groups in a separate step after the condensation. This avoids the conditions that promote spontaneous decarboxylation.
Q4: The reaction seems to stall, and I have a low conversion rate. What factors should I investigate?
A4: Low conversion can be due to several factors, including catalyst deactivation, unfavorable equilibrium, or suboptimal reaction conditions.
Troubleshooting Steps for Low Conversion:
-
Catalyst Activity: Ensure your catalyst is pure and active. Amine bases can degrade over time. Using a fresh bottle or purifying the catalyst can make a significant difference.
-
Water Removal: The Knoevenagel condensation produces water as a byproduct. This can shift the reaction equilibrium back towards the reactants. For reactions that are sensitive to this, using a Dean-Stark trap with a solvent that forms an azeotrope with water (like toluene) can drive the reaction to completion.
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF or DMSO can accelerate the reaction, while polar protic solvents like ethanol are also commonly used and can be effective. It is often necessary to screen a few solvents to find the optimal one for your specific substrates.
-
Temperature: While many Knoevenagel condensations run at room temperature, some systems require heating to overcome the activation energy. A systematic increase in temperature (e.g., to 50-80°C) can improve the reaction rate and overall conversion.
Visualizing Reaction Pathways
To better understand the main reaction and a key side reaction, the following mechanisms are illustrated.
Caption: Formation of the Michael adduct side product.
Data-Driven Optimization
The choice of catalyst and solvent is critical for minimizing side reactions. The following tables provide a comparative overview to guide your experimental design.
Table 1: Comparison of Common Catalysts
| Catalyst | Type | Typical Loading (mol%) | Advantages | Potential Issues |
| Piperidine | Secondary Amine (Weak Base) | 5 - 20 | Widely used, effective for many substrates. | Can promote Michael addition and self-condensation if not controlled. |
| Pyridine | Tertiary Amine (Weak Base) | Solvent/Catalyst | Essential for Doebner modification (decarboxylation). | Can be slow; often requires heating. |
| Ammonium Acetate | Ammonium Salt | 10 - 30 | Greener alternative, mild, reduces self-condensation. | May require higher temperatures or longer reaction times. |
| DBU | Amidine (Strong, Non-nucleophilic base) | 5 - 15 | Very efficient, can catalyze reactions with less reactive ketones. | Can strongly promote side reactions if not used carefully. |
| Heterogeneous Catalysts | Solid-supported bases/acids | Varies | Easy removal and recycling, greener process. | Mass transfer limitations, may require specific conditions. |
Table 2: Influence of Solvent on Knoevenagel Condensation
| Solvent | Type | Dielectric Constant (ε) | General Observations |
| Ethanol | Polar Protic | 24.5 | Good general-purpose solvent, often allows for product precipitation. |
| Toluene | Non-polar | 2.4 | Allows for azeotropic removal of water with a Dean-Stark trap. |
| DMF | Polar Aprotic | 36.7 | Can significantly accelerate reaction rates. |
| Water | Polar Protic | 80.1 | Considered a green solvent; can be effective for certain substrates. |
| Solvent-free | N/A | N/A | Environmentally friendly, often accelerated by grinding or heating. |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with Piperidine Catalyst
This protocol provides a standard method for the condensation of an aldehyde with an active methylene compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 eq) and the active methylene compound (1.0 - 1.1 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect the solid by filtration and wash with cold solvent (e.g., ethanol) to remove residual catalyst and starting materials.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure α,β-unsaturated product.
Protocol 2: Minimizing Side Products with Azeotropic Water Removal
This protocol is designed for reactions where the equilibrium is unfavorable or where side reactions are promoted by the presence of water.
-
Apparatus Assembly: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: Charge the flask with the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), the chosen catalyst (e.g., ammonium acetate, 0.2 eq), and a solvent that forms an azeotrope with water (e.g., toluene).
-
Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Completion: Continue the reaction until no more water is collected in the trap, or until TLC analysis indicates the reaction is complete.
-
Work-up: Cool the reaction mixture, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- Benchchem. (n.d.). Experimental protocol for Knoevenagel condensation using sodium cyanoacetate.
- Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- Royal Society of Chemistry. (n.d.). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation.
- Benchchem. (n.d.). Troubleshooting low conversion rates in Knoevenagel reactions.
- Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
- Academia.edu. (n.d.). Recent developments in knoevenagel condensation reaction: a review.
- ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
- Semantic Scholar. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
- Benchchem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
- Benchchem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile.
- Benchchem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
- Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
- International Journal of ChemTech Research. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media.
- YouTube. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment.
- Wikipedia. (n.d.). Knoevenagel condensation.
- ResearchGate. (n.d.). Solvent effect on the Knoevenagel reaction.
- MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction.
- Benchchem. (n.d.). Optimizing reaction conditions for Knoevenagel condensation.
- Benchchem. (n.d.). Application Notes and Protocols for the Knoevenagel Condensation Synthesis of 2-Cyano-3-phenylacrylonitrile.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation.
- ACS Publications. (n.d.). Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry.
- Chemistry Learner. (n.d.). Knoevenagel Condensation: Definition, Examples and Mechanism.
- Preprints.org. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
- eGyanKosh. (n.d.). ACTIVE METHYLENE COMPOUNDS.
- Benchchem. (n.d.). Comparative study of catalysts for Knoevenagel condensation efficiency.
- Benchchem. (n.d.). Technical Support Center: Managing Byproduct Formation in Knoevenagel Condensations.
- YouTube. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.
- Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
- ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
- NTU Scholars. (n.d.). Combination of Knoevenagel Polycondensation and Water-Assisted Dynamic Michael-Addition-Elimination for the Synthesis of Vinylene-Linked Two-Dimensional Covalent Organic Frameworks.
- Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation.
- YouTube. (2023, January 14). Knoevenagel condensation.
- ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
- Organic & Biomolecular Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.
- Chemistry for everyone. (2024, February 18). active methylene compound.
- EaseToLearn.com. (n.d.). Active methylene compounds.
- National Institutes of Health. (2016, August 30). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates.
- Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation.
- Slideshare. (n.d.). Active methylene compounds | PDF.
- ResearchGate. (2019, June). *Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benz
Technical Support Center: Optimizing Ethyl 2-cyanohexanoate Synthesis
Welcome to the dedicated technical support guide for the synthesis of Ethyl 2-cyanohexanoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and provide a foundational understanding of the reaction dynamics, with a specific focus on optimizing the reaction temperature to maximize yield and purity.
The synthesis of this compound is most effectively achieved through the alkylation of ethyl cyanoacetate. This reaction involves the deprotonation of the active methylene group of ethyl cyanoacetate to form a nucleophilic enolate, which then attacks an electrophilic hexyl halide (e.g., 1-bromohexane) in a classic SN2 reaction.
Caption: General reaction scheme for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting temperature for the alkylation of ethyl cyanoacetate with a hexyl halide?
A recommended starting point for this reaction is in the range of 50-60 °C .[1] This temperature range provides a good balance between achieving a reasonable reaction rate and minimizing potential side reactions. A patent describing the synthesis of a similar compound, ethyl 2-butyl-2-cyanohexanoate, successfully employs heating to 50-60 °C after the addition of the base and alkyl halide.[1] Another procedure involves heating to 50 °C to facilitate the reaction after the initial enolate formation at a lower temperature.
It is crucial to monitor the reaction's exotherm, especially during the initial addition of the alkylating agent to the enolate solution. A gentle, controlled heat source is recommended.
Q2: My reaction is sluggish at 50 °C with 1-chlorohexane. Can I simply increase the temperature?
Yes, increasing the temperature is a valid strategy, but it must be done cautiously. The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl.[2] 1-Chlorohexane is significantly less reactive than 1-bromohexane or 1-iodohexane, and will likely require more forcing conditions.
Before significantly increasing the temperature, consider these points:
-
Solvent Choice: Ensure you are using a solvent with a sufficiently high boiling point, such as DMF or DMSO. A thesis on a related alkylation found an optimal temperature of 110 °C using DMF as the solvent.[3]
-
Catalysis: A more efficient approach than simply increasing heat is to add a catalytic amount of sodium or potassium iodide. This will convert the 1-chlorohexane in situ to the more reactive 1-iodohexane via the Finkelstein reaction, often allowing the reaction to proceed at a lower temperature.
-
Monitor for Side Reactions: Higher temperatures can increase the rate of side reactions, such as elimination of the alkyl halide or dialkylation.[2] Monitor the reaction closely by TLC for the appearance of new, undesired spots.
Q3: How does the choice of base and solvent affect the optimal temperature?
The base and solvent system is critical and directly influences the required temperature.
-
Base: Stronger bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) can achieve complete deprotonation of ethyl cyanoacetate quickly, even at 0 °C or room temperature.[2] Weaker bases, such as potassium carbonate (K₂CO₃), may require gentle heating to facilitate complete enolate formation and subsequent alkylation.[4]
-
Solvent:
-
Polar Aprotic Solvents (DMF, DMSO): These solvents are excellent at solvating the cation of the base, leaving a highly reactive "naked" enolate.[5] This can lead to faster reaction rates at lower temperatures. However, their high boiling points also permit much higher reaction temperatures if required.[3]
-
Less Polar Solvents (THF, Acetone): These are also common and effective. Reactions in these solvents, particularly with weaker bases like K₂CO₃, often require refluxing to proceed at a reasonable rate.[4]
-
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low yield is the most common issue. The cause can often be diagnosed by systematically evaluating the reaction parameters, with temperature being a primary factor.
Caption: Troubleshooting logic for low reaction yield.
-
Possible Cause A: Reaction temperature is too low.
-
Diagnosis: TLC analysis shows a significant amount of unreacted ethyl cyanoacetate, even after a prolonged reaction time.
-
Solution: Gradually increase the reaction temperature by 10-15 °C and continue to monitor the reaction's progress. Forcing conditions (e.g., >100 °C) may be required for less reactive alkyl halides in suitable high-boiling solvents.[2][3]
-
-
Possible Cause B: Reaction temperature is too high.
-
Diagnosis: TLC shows multiple unidentified spots, streaking, or a baseline spot, suggesting decomposition of the starting material, product, or reagents.
-
Solution: Lower the reaction temperature. High temperatures can promote side reactions like elimination or decomposition.[2] Perform the initial addition of the alkyl halide at a lower temperature (e.g., 0 °C or room temperature) to control any initial exotherm before gently heating the mixture to the target temperature.
-
Issue 2: Significant Formation of a Dialkylated Byproduct
-
Diagnosis: GC-MS or NMR analysis reveals the presence of Ethyl 2-cyano-2-hexyldodecanoate, the product of a second alkylation.
-
Possible Cause: The mono-alkylated product is also acidic and can be deprotonated and alkylated again. This is exacerbated by high temperatures, which increase the rate of all reactions, and the use of an inert solvent that favors dialkylation.[6] It is a known side reaction for active methylene compounds.[2][7]
-
Solution:
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material. This will disproportionately slow down the second, more sterically hindered alkylation.
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the hexyl halide. Avoid using a large excess of the base.
-
Slow Addition: Add the alkylating agent dropwise to the enolate solution to maintain a low instantaneous concentration, which disfavors the second alkylation.
-
Issue 3: Presence of a Suspected O-Alkylation Impurity
-
Diagnosis: An isomer is detected by GC-MS or other analytical techniques. The enolate intermediate is an ambident nucleophile and can react on either the carbon or the oxygen.[2][8]
-
Possible Cause: While C-alkylation is generally favored for the enolate of ethyl cyanoacetate with "soft" electrophiles like alkyl bromides and iodides, certain conditions can increase the amount of the O-alkylated byproduct.[5][9] Highly polar, aprotic solvents (DMF, DMSO) and larger counter-ions (like K+) can sometimes favor O-alkylation.[5]
-
Solution:
-
Modify Solvent/Base System: If O-alkylation is a persistent issue, consider switching to a less polar solvent system (e.g., THF) or using a base with a smaller, more coordinating cation (e.g., a lithium-based reagent like LDA), which can favor C-alkylation through chelation.[5]
-
Optimize Temperature: The effect of temperature on the C/O ratio can be complex and system-dependent. It is worth exploring a slightly lower reaction temperature to see if it improves selectivity.
-
Data Summary: Impact of Temperature on Synthesis
The following table summarizes the expected trends when varying reaction temperature and other key parameters.
| Parameter | Low Setting (e.g., 25-40 °C) | Medium Setting (e.g., 50-80 °C) | High Setting (e.g., >90 °C) |
| Reaction Rate | Very slow, potentially incomplete reaction. | Moderate to fast rate, typically optimal.[1] | Very fast rate. |
| Yield of Mono-alkylated Product | Low due to incomplete conversion. | Generally highest, assuming full conversion. | May decrease due to side reactions. |
| Dialkylation Byproduct | Minimal. | Low to moderate, dependent on stoichiometry. | Increased risk, especially with excess reagents.[2][6] |
| Decomposition / Other Side Reactions | Minimal risk. | Low risk, but possible with sensitive reagents. | Higher risk of thermal decomposition or elimination.[2] |
| Suitability | Suitable for highly reactive electrophiles (e.g., hexyl iodide) with a strong base/polar solvent system. | Good starting point for most systems (e.g., hexyl bromide with NaOEt/EtOH or K₂CO₃/DMF). | May be necessary for unreactive electrophiles (e.g., hexyl chloride) in a high-boiling solvent.[3] |
Experimental Protocol: General Procedure for this compound Synthesis
This protocol is a generalized procedure based on established methods for the alkylation of active methylene compounds and should be optimized for your specific laboratory conditions and scale.[1][2][4]
Materials:
-
Ethyl cyanoacetate (1.0 eq.)
-
1-Bromohexane (1.1 eq.)
-
Sodium ethoxide (NaOEt) (1.1 eq.) or Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq.)
-
Anhydrous Ethanol or Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the base (e.g., K₂CO₃) and the anhydrous solvent (e.g., DMF).
-
Enolate Formation: Add ethyl cyanoacetate (1.0 eq.) to the suspension. Stir the mixture at room temperature for 20-30 minutes. If using a stronger base like NaOEt in ethanol, this step can be done at 0 °C.
-
Alkylation: Add 1-bromohexane (1.1 eq.) dropwise to the mixture. An initial exotherm may be observed.
-
Heating: After the addition is complete, heat the reaction mixture to the target temperature (e.g., 50-60 °C ) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the ethyl cyanoacetate spot has been consumed (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter off the inorganic salts and wash the solid with a small amount of the solvent. Concentrate the filtrate under reduced pressure. If using NaOEt, quench the reaction by pouring it into a cold, saturated solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude oil by vacuum distillation to yield pure this compound.
References
- Speier, J. L. (1961). Notes-The Dialkylation of Cyanoacetic Ester with Chloromethylmethylethoxysilanes. The Journal of Organic Chemistry, 26(10), 4132–4133.
- Srinivasan, N., et al. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research.
- Li, F. (2009). Central, Ethyl Cyanoacetate Alkylation Reaction (Master's Thesis). Globe Thesis.
- Fiveable. (n.d.).
- ResearchGate. (n.d.). Optimization of reaction conditions for ethyl (E)
- ResearchGate. (n.d.).
-
Organic Syntheses. (n.d.). Ethyl cyanoacetate. [Link]
-
E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate. [Link]
- Wikipedia. (n.d.).
-
Organic Syntheses. (n.d.). Ethyl n-butylcyanoacetate. [Link]
- Google Patents. (n.d.).
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. [Link]
-
YouTube. (2020). Alkylation of active methylene compounds and conversion into Ketones. [Link]
- Craig, D. (2004). Organic Synthesis Lecture 3.
- Google Patents. (n.d.). Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.
- BenchChem. (n.d.).
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]
Sources
- 1. CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globethesis.com [globethesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. bipublication.com [bipublication.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fiveable.me [fiveable.me]
- 9. reddit.com [reddit.com]
Technical Support Center: A Guide to Preventing Hydrolysis of Ethyl 2-Cyanohexanoate During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with ethyl 2-cyanohexanoate and similar ester-containing compounds. Unwanted hydrolysis of the ester or cyano group during the aqueous workup is a common challenge that can significantly impact reaction yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you mitigate these issues. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis
This section addresses specific problems you might encounter during your experimental workup. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Issue 1: My final product is contaminated with 2-cyanohexanoic acid. What's causing this and how can I fix it?
Probable Cause: The presence of 2-cyanohexanoic acid is a clear indicator of ester hydrolysis. This reaction is catalyzed by either acidic or basic conditions in the presence of water, both of which are common during aqueous workups.[1][2] The ester functionality in this compound is susceptible to cleavage, yielding the corresponding carboxylic acid and ethanol.
Solution:
-
Maintain a Neutral to Mildly Acidic pH: During extraction and washing steps, it is crucial to avoid strongly acidic or basic conditions. If your reaction involves an acid or base catalyst, neutralize it carefully. For acid removal, a wash with a saturated sodium bicarbonate (NaHCO₃) solution is standard. However, this creates a basic aqueous layer that can promote ester hydrolysis.[1] To counteract this, perform the wash quickly and at a low temperature.
-
Temperature Control is Critical: Hydrolysis rates, like most reactions, are temperature-dependent. Performing your aqueous workup using ice-cold solutions can significantly slow down the rate of unwanted ester hydrolysis.[1]
-
Minimize Contact Time: The longer your organic layer is in contact with the aqueous phase, the greater the opportunity for hydrolysis to occur.[1] Work efficiently and avoid letting the layers sit in the separatory funnel for extended periods.
-
Thorough Drying: Water is a key reactant in hydrolysis.[1] After the final aqueous wash (a brine wash is recommended to remove the bulk of dissolved water), ensure the organic layer is thoroughly dried with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.[1]
Issue 2: My yield is significantly lower than expected, and I suspect hydrolysis of the nitrile group. How can I confirm this and prevent it?
Probable Cause: While less common than ester hydrolysis under typical workup conditions, the cyano (nitrile) group can also hydrolyze to a carboxylic acid or an amide, especially under harsh acidic or basic conditions and elevated temperatures.[3][4][5] If your workup involves heating or prolonged exposure to strong acids or bases, nitrile hydrolysis is a possibility.
Confirmation:
-
Spectroscopic Analysis: Look for the appearance of a broad O-H stretch in the IR spectrum and the disappearance of the nitrile peak. NMR spectroscopy would also show the disappearance of the nitrile carbon and the appearance of a carboxylic acid carbon.
-
LC-MS Analysis: This is a highly sensitive method to detect the presence of the hydrolyzed byproducts (2-cyanohexanoic acid or 2-carbamoylhexanoic acid).
Prevention:
-
Avoid High Temperatures: Do not heat the reaction mixture during the workup. All steps should be performed at or below room temperature.
-
Use of Mild Reagents: Avoid strong acids like concentrated HCl or H₂SO₄ and strong bases like NaOH or KOH for neutralization.[3] Opt for milder alternatives like saturated sodium bicarbonate for acid neutralization.
-
Anhydrous Workup: If your product is particularly sensitive, consider an anhydrous workup. This involves removing the reaction solvent under reduced pressure and then purifying the residue directly by column chromatography, bypassing the aqueous extraction altogether.
Issue 3: I'm observing an emulsion during my extraction, which is prolonging contact with the aqueous layer. How can I break it and prevent it from happening again?
Probable Cause: Emulsions are often caused by the presence of salts, fine solid particles, or compounds that act as surfactants. The prolonged agitation required to resolve them increases the risk of hydrolysis.
Solutions:
-
Brine Wash: Adding a saturated solution of sodium chloride (brine) can help break emulsions by increasing the ionic strength of the aqueous layer, which reduces the solubility of organic compounds in it.[1]
-
Filtration: If the emulsion is caused by fine solids, filtering the entire mixture through a pad of Celite or glass wool can be effective.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the aqueous workup of this compound?
A1: The ideal pH range is neutral to slightly acidic (pH 5-7). While a basic wash is often necessary to remove acidic impurities, it should be done quickly with a weak base like sodium bicarbonate and at low temperatures to minimize base-catalyzed ester hydrolysis.[1]
Q2: Are there any specific reagents I should avoid during the extraction and washing steps?
A2: Yes. Avoid strong mineral acids (e.g., concentrated HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH), especially at elevated temperatures, as these can aggressively promote the hydrolysis of both the ester and the nitrile functionalities.[3][5]
Q3: Can I use a non-aqueous workup to completely avoid hydrolysis?
A3: Absolutely. If your compound is extremely sensitive to hydrolysis, a non-aqueous workup is a viable strategy. This typically involves evaporating the reaction solvent and then purifying the crude product directly via column chromatography. However, this may be less effective at removing certain water-soluble impurities.
Q4: How does the structure of this compound contribute to its susceptibility to hydrolysis?
A4: The presence of the electron-withdrawing cyano group at the alpha-position makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, which initiates the hydrolysis process.
Optimized Workup Protocol to Minimize Hydrolysis
This protocol is designed to be a general guideline. You may need to adapt it based on the specific scale and nature of your reaction.
Experimental Protocol:
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice-water bath.
-
Dilution: Dilute the cooled reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Neutralization (if necessary):
-
If the reaction was conducted under acidic conditions, add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with gentle swirling until gas evolution ceases.
-
If the reaction was conducted under basic conditions, neutralize with a cold, dilute aqueous acid solution (e.g., 1 M HCl) until the aqueous layer is neutral or slightly acidic (check with pH paper).
-
-
Extraction: Transfer the mixture to a separatory funnel. Gently invert the funnel several times to mix the layers. Allow the layers to separate and drain the aqueous layer.
-
Washing:
-
Wash the organic layer sequentially with two portions of cold deionized water.
-
Follow with a wash using one portion of cold, saturated aqueous sodium chloride (brine) to aid in the removal of dissolved water.[1]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask until the drying agent no longer clumps together.
-
Isolation: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the combined filtrate and washings under reduced pressure to obtain the crude product.
Data Summary
| Parameter | Recommendation | Rationale |
| Workup Temperature | 0-5 °C (Ice Bath) | Slows the kinetics of hydrolysis reactions.[1] |
| Aqueous Wash pH | 5-7 (Neutral to Mildly Acidic) | Minimizes both acid and base-catalyzed hydrolysis. |
| Neutralizing Agent | Saturated NaHCO₃ (for acid) / Dilute HCl (for base) | Avoids the use of strong acids and bases.[1][3] |
| Contact Time | As short as possible | Reduces the opportunity for hydrolysis to occur.[1] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Removes residual water, a key reactant in hydrolysis.[1] |
Visualizing the Problem and Solution
Hydrolysis Mechanisms
Caption: Mechanisms of ester hydrolysis under acidic and basic conditions.
Recommended Workup Workflow
Caption: Optimized workflow for the workup of this compound.
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl n-butylcyanoacetate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl cyanoacetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (2018, February 21). How to separate ester from DMF(as a solvent) without hydrolysis of the ester? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]
-
Chegg. (n.d.). Use the malonic ester synthesis to prepare the below carboxylic acid. Retrieved from [Link]
-
Chemistry Notes. (2022, January 31). Malonic ester synthesis, mechanism and application. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.g.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]
-
Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.
-
Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 9). Ester Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-butyl-2-cyanohexanoate. Retrieved from [Link]
Sources
Technical Support Center: Best Practices for Handling and Storing Ethyl 2-cyanohexanoate
An official website of the United States government Here's how you know
Welcome to the technical support guide for Ethyl 2-cyanohexanoate (CAS No. 7391-39-1). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their work. Our goal is to provide you with field-proven insights and actionable protocols to ensure the safe handling, optimal storage, and reliable use of this compound in your experiments. The inherent reactivity of the cyanoacrylate functional group necessitates careful procedures to maintain material integrity and ensure experimental reproducibility. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Section 1: Safety & Handling FAQs
Safety is the paramount consideration when working with any chemical reagent. This compound presents specific hazards that require strict adherence to safety protocols.
Q1: What are the primary hazards associated with this compound?
This compound is classified as a hazardous substance and must be handled with care. According to the Globally Harmonized System (GHS), its primary hazards include:
-
Causes serious eye damage (H318): Contact with the eyes can result in severe irritation and potentially irreversible damage.[1][2]
-
Causes skin irritation (H315): Direct contact with the skin will likely cause redness, itching, and irritation.[1][2]
-
May cause respiratory irritation (H335): Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1][2]
It is crucial to consult the Safety Data Sheet (SDS) for your specific product before use, as hazard information may vary slightly depending on impurities or additives.[1]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A comprehensive PPE strategy is essential to mitigate the risks of exposure. The following should be considered mandatory when working with this compound:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[3]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or long-sleeved clothing to prevent skin contact.[4] Always inspect gloves before use and use a proper removal technique to avoid contaminating your skin.[4]
-
Respiratory Protection: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[3][5]
Q3: How should I respond to an accidental spill?
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
For minor spills, follow the protocol below. For major spills, evacuate the area and alert emergency responders.
Protocol 1: Step-by-Step Guide for Handling a Minor Spill
-
Ensure Safety: Alert personnel in the immediate area and ensure you are wearing appropriate PPE. Remove all sources of ignition.[6]
-
Containment: Prevent the spill from spreading or entering drains by using an inert absorbent material such as sand, earth, or vermiculite.[6]
-
Absorption: Carefully cover the spill with the absorbent material.
-
Collection: Once absorbed, collect the material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[4][6]
-
Decontamination: Clean the spill area thoroughly with soap and water, and decontaminate all tools and reusable PPE.[6]
-
Disposal: Dispose of the sealed container and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[7]
Q4: What are the first-aid measures for exposure?
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
In case of skin contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical advice.[5][8]
-
If inhaled: Move the person to fresh air. If breathing is difficult or discomfort occurs, seek medical attention.[5]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Section 2: Storage & Stability Troubleshooting
The stability of this compound is directly linked to its storage conditions. Improper storage can lead to degradation and polymerization, compromising your experimental outcomes.
Q5: What are the ideal storage conditions for this compound to ensure long-term stability?
To maintain the compound's integrity, adhere to the following storage guidelines:
-
Temperature: Store in a cool, dry place.[6] Avoid exposure to high temperatures, which can accelerate degradation and polymerization.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to protect against moisture.
-
Container: Keep the compound in its original, tightly sealed container to prevent contamination and exposure to moisture.[5][6]
-
Location: Store in a well-ventilated area designated for hazardous chemicals, away from incompatible materials.[5][6]
-
Incompatible Materials: Avoid storage near strong bases, strong acids, oxidizing agents, and moisture, as these can catalyze polymerization or degradation.[6][9]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (e.g., 2-8 °C) | Minimizes polymerization and degradation rates. |
| Atmosphere | Dry, Inert (Nitrogen/Argon) | Prevents moisture-induced polymerization and oxidation. |
| Container | Tightly sealed, original packaging | Protects from contamination and atmospheric moisture.[6] |
| Light | Protect from direct light | Prevents potential light-induced degradation pathways. |
| Segregation | Away from bases, acids, oxidizers | Prevents catalytic degradation or violent reactions.[9] |
Q6: My sample of this compound has turned viscous or solidified. What happened, and can it be salvaged?
This is a classic sign of polymerization. Cyanoacrylates are highly susceptible to anionic polymerization, which can be initiated by even trace amounts of basic or nucleophilic substances, including water (moisture).[10][11] Once the material has polymerized, it is chemically altered and cannot be reversed or salvaged for use as the monomer. The solidified material should be disposed of as hazardous waste.
The primary cause is almost always contamination or improper storage. This could be due to:
-
Exposure to atmospheric moisture from an improperly sealed container.
-
Contamination from a dirty pipette, spatula, or reaction vessel.
-
Storage near volatile basic compounds (e.g., ammonia).
Troubleshooting Solidified Sample
Caption: Decision tree for a polymerized sample.
Q7: I suspect my compound is degrading. What are the likely causes and degradation products?
Aside from polymerization, this compound can undergo hydrolysis if exposed to water, especially under acidic or basic conditions. The ester linkage can be cleaved to form 2-cyanohexanoic acid and ethanol, while the nitrile group can also be hydrolyzed. Impurities from the synthesis process, such as residual catalysts or formaldehyde, can also affect stability.[12][13] If degradation is suspected, purity analysis is recommended.
Section 3: Experimental & Purity FAQs
The success of your research depends on the quality of your reagents. Ensuring the purity of this compound is a critical step.
Q8: My experimental results are inconsistent. Could the purity of my this compound be the issue?
Yes, absolutely. Purity is a critical factor. Impurities can interfere with your reaction in several ways:
-
Catalyst Poisoning: Certain impurities can inhibit or poison catalysts used in downstream reactions.
-
Side Reactions: Impurities can participate in unintended side reactions, leading to lower yields and complex product mixtures.
-
Stoichiometric Errors: If the stated purity is inaccurate, it will lead to errors in molar calculations, affecting reaction stoichiometry.
Impurities are known to affect the stability and initiate polymerization of cyanoacrylates, which can drastically alter the concentration of the active monomer.[12]
Q9: How can I verify the purity of my this compound sample?
Several analytical techniques can be used to assess purity. The choice depends on the expected impurities and available instrumentation.[14]
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC-FID) | Separation based on volatility. | Excellent for volatile impurities; high sensitivity.[14] | Not suitable for non-volatile or thermally labile impurities. |
| HPLC (RP-HPLC-UV) | Separation based on polarity. | Versatile for a wide range of impurities, including non-volatile ones.[14] | Requires a chromophore for UV detection. |
| qNMR (¹H-qNMR) | Quantification via nuclear magnetic resonance signal integration. | Highly accurate and precise; provides structural information; does not require a reference standard of the analyte.[14] | Lower sensitivity than chromatographic methods; requires specialized equipment. |
Q10: Can I purify this compound in my lab?
While possible, purification is challenging and requires specialized knowledge. The standard industrial method is vacuum distillation.[10] However, this is not recommended for a standard laboratory setting without specific expertise due to the high risk of explosive polymerization at elevated temperatures.[10] Column chromatography is also generally not recommended because the stationary phase (like silica or alumina) can initiate polymerization.[10] If purification is absolutely necessary, it should only be attempted by experienced chemists with strict adherence to protocols that include the use of both liquid-phase and vapor-phase polymerization inhibitors (e.g., P-toluenesulfonic acid, hydroquinone).[10]
Section 4: Protocols & Workflows
This section provides a visual workflow for general handling to reinforce best practices.
General Laboratory Handling Workflow
Caption: Recommended workflow for safe laboratory handling.
Protocol 2: Recommended Workflow for Purity Analysis via GC-FID
This protocol is a general guideline and should be adapted based on your specific instrumentation and laboratory SOPs.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[14]
-
Column: Use a standard non-polar capillary column, such as an HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Use Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Temperature Settings:
-
Injector: 250 °C
-
Detector: 300 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes. Ramp up at 10 °C/min to 250 °C. Hold at 250 °C for 5 minutes.
-
-
Sample Preparation:
-
Diluent: Use a high-purity organic solvent like methylene chloride or ethyl acetate.
-
Concentration: Accurately prepare a solution of this compound at approximately 1 mg/mL.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Quantification: Determine purity by area normalization, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.[14]
Section 5: Disposal Guidelines
Q11: How do I properly dispose of waste this compound and contaminated materials?
All waste containing this compound must be treated as hazardous waste.
-
Unused Product and Residues: Collect in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatible.[7]
-
Contaminated Materials: Items such as gloves, absorbent materials from spills, and disposable labware must also be placed in a sealed container for hazardous waste disposal.[4]
-
Consult Regulations: Disposal must be carried out by a licensed waste disposal company in strict accordance with all applicable local, regional, and national environmental regulations.[3][7]
References
- A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-eno
- This compound | C9H15NO2 | CID 98011.
- Ethyl cyanoacetate Safety D
- Ethyl cyanoacetate Safety D
- How to prevent polymerization during purification of cyanoacryl
- Lead(II) 2-ethylhexanoate Safety Data Sheet. (2024). Thermo Fisher Scientific.
- Highly pure alkyl 2-cyanoacrylates.
- An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis. Dublin City University.
- 2-Ethylhexyl Cyanoacetate Safety D
- Aldrich W515302 Safety D
- Radical Polymerization of Alkyl 2-Cyanoacrylates.
- 2-ETHYL HEXANOIC ACID MATERIAL SAFETY D
- ethyl 2-cyanohexano
- ETHYL CYANOACET
Sources
- 1. This compound | C9H15NO2 | CID 98011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7391-39-1 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. nj.gov [nj.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. EP0895987A1 - Highly pure alkyl 2-cyanoacrylates - Google Patents [patents.google.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Thermal Decomposition During Distillation of Cyanoesters
Welcome to the technical support center for managing the thermal decomposition of cyanoesters during distillation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these thermally sensitive compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your cyanoesters during purification.
I. Frequently Asked Questions (FAQs)
Q1: My cyanoester is turning dark and viscous in the distillation pot, and I'm getting a low yield. What's happening?
A1: This is a classic sign of thermal decomposition and polymerization. Cyanoesters, especially cyanoacrylates, are highly susceptible to both anionic and free-radical polymerization at elevated temperatures.[1] The discoloration and increased viscosity indicate that your monomeric cyanoester is converting into a polymer. The key is to distill at the lowest possible temperature, which necessitates a high vacuum.[1]
Q2: I'm using a vacuum, but the decomposition still occurs. What else can I do?
A2: While vacuum is critical, it's often not sufficient on its own. You need to employ a dual-inhibitor system to prevent both anionic and free-radical polymerization.[2][3] This involves adding both an acidic inhibitor and a free-radical scavenger to your crude cyanoester before starting the distillation.
Q3: What are the best inhibitors to use for cyanoester distillation?
A3: For anionic polymerization, acidic compounds are effective. Gaseous inhibitors like sulfur dioxide (SO₂) or nitric oxide are commonly used.[2][3] Alternatively, strong acids such as p-toluenesulfonic acid can be employed.[1] For free-radical polymerization, phenolic compounds like hydroquinone or p-methoxyphenol (MEHQ) are the standard choice.[1][2] It's crucial to have both types of inhibitors present in the distillation flask.
Q4: Can I purify cyanoesters using column chromatography instead of distillation?
A4: Column chromatography is generally not recommended for cyanoacrylates due to the high risk of polymerization on the stationary phase.[1] If you must attempt it, use acidified solvents and a stationary phase that has been treated to remove any basic sites. However, vacuum distillation remains the preferred and more reliable method.
II. Troubleshooting Guide: Common Issues and Solutions
This section delves deeper into specific problems you might encounter during the distillation of cyanoesters and provides actionable solutions.
Issue 1: Rapid Polymerization in the Distillation Flask
Symptoms:
-
The liquid in the distillation flask rapidly becomes thick and solidifies.
-
A significant exotherm is observed.
-
Little to no distillate is collected.
Root Cause Analysis: This is a runaway polymerization event, likely initiated by trace impurities or insufficient inhibition. Cyanoacrylate polymerization is often initiated by weak bases like water or alcohols and can be highly exothermic.[4]
Solutions:
-
Ensure Rigorous Anhydrous Conditions: All glassware must be thoroughly dried, and your crude cyanoester should be free of water.
-
Implement a Dual-Inhibitor System:
-
Use a Lower Distillation Temperature: This is achieved by pulling a higher vacuum. Aim for the lowest possible pressure your system can safely handle.[5]
Issue 2: Low Yield of Distilled Product
Symptoms:
-
A significant amount of residue remains in the distillation flask.
-
The collected distillate volume is much lower than expected.
Root Cause Analysis: Low yield can be due to incomplete distillation, decomposition, or polymerization. If the distillation temperature is too low or the vacuum is not sufficient, the cyanoester will not vaporize efficiently.[6] Conversely, if the temperature is too high, decomposition and polymerization will reduce the amount of monomeric cyanoester that can be collected.[7]
Solutions:
-
Optimize Distillation Parameters: Refer to the table below for recommended starting conditions for common cyanoesters. These may need to be adjusted based on your specific setup.
-
Ensure Efficient Heat Transfer: Use a heating mantle with good surface contact with the distillation flask and a magnetic stirrer to ensure even heating.[8]
-
Check for Leaks in Your Vacuum System: A poor vacuum will require higher temperatures to achieve distillation, increasing the risk of decomposition.[8]
| Cyanoester | Recommended Pressure (mbar) | Approximate Boiling Point (°C) |
| Methyl Cyanoacrylate | < 10 | ~48-50 |
| Ethyl Cyanoacetate | 16 | 97-98[9] |
| Ethyl Cyanoacrylate | < 5 | ~54-56 |
| Butyl Cyanoacrylate | < 5 | ~68-70 |
Note: These are approximate values and may vary depending on the purity of the starting material and the efficiency of the vacuum system.
Issue 3: Polymerization in the Condenser and Receiving Flask
Symptoms:
-
Solid polymer forms in the condenser, potentially blocking the vapor path.
-
The collected distillate polymerizes in the receiving flask.
Root Cause Analysis: This indicates that the vapor phase is not sufficiently stabilized. While liquid-phase inhibitors are crucial, vapor-phase inhibition is also necessary to prevent polymerization during condensation and collection.[1]
Solutions:
-
Introduce a Gaseous Inhibitor: A slow bleed of a gaseous anionic inhibitor like sulfur dioxide into the distillation apparatus can help stabilize the vapor phase.[3]
-
Add Inhibitor to the Receiving Flask: Place a small amount of a free-radical inhibitor (e.g., hydroquinone) in the receiving flask before starting the distillation.[1]
-
Cool the Receiving Flask: Keeping the receiving flask in an ice bath can help to slow down any potential polymerization of the collected distillate.
III. Experimental Protocols
Protocol 1: Stabilized Vacuum Distillation of a Cyanoacrylate
-
Preparation:
-
Thoroughly dry all glassware in an oven and assemble the distillation apparatus while still warm under a stream of dry nitrogen or argon. .
-
Add the crude cyanoacrylate to the distillation flask.
-
Add a magnetic stir bar.
-
-
Inhibitor Addition:
-
Add a free-radical inhibitor (e.g., hydroquinone, 100-200 ppm) to the distillation flask.
-
Add a non-volatile acidic inhibitor (e.g., p-toluenesulfonic acid, 50-100 ppm) to the distillation flask.
-
Place a small amount of the free-radical inhibitor in the receiving flask.
-
-
Distillation:
-
Begin stirring the crude cyanoacrylate.
-
Slowly apply vacuum, aiming for a pressure below 5 mbar.
-
Once the desired vacuum is reached, gradually heat the distillation flask using a heating mantle.
-
Collect the distilled cyanoacrylate in the cooled receiving flask.
-
-
Shutdown:
-
Once the distillation is complete, remove the heat source and allow the system to cool under vacuum.
-
Slowly and carefully vent the system with a dry, inert gas.
-
IV. Visualizations
Decomposition Pathways of Cyanoesters
Caption: Major routes of cyanoester loss during distillation.
Troubleshooting Logic Flow for Cyanoester Distillation
Caption: A step-by-step guide to troubleshooting common issues.
V. References
-
Progress in Chemical and Biochemical Research. Cyanoacrylate Chemistry and Polymerization Mechanisms. [Link]
-
Google Patents. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives.
-
Google Patents. US4125494A - Adhesion promoter for 2-cyanoacrylate adhesive compositions.
-
Google Patents. US5290825A - Composition and method for inhibiting the cure of cyanoacrylate adhesives.
-
ResearchGate. Scheme 1-Decomposition mechanism of ethyl cyanoacetate molecule... [Link]
-
ResearchGate. Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). [Link]
-
Google Patents. US5091555A - Process for the vacuum distillation of crude cyanohydrins containing 3 to 6 carbon atoms using liquid jet pump.
-
BTS.gov. Thermal decomposition of cyanate ester resins. [Link]
-
ROSA P. Thermal Decomposition of Cyanate Ester Resins. [Link]
-
ResearchGate. Thermal Decomposition of Cyanate Ester Resins | Request PDF. [Link]
-
Organic Syntheses. ethyl cyanoacetate. [Link]
-
Lechler. What is Vacuum Distillation & How Does it Work? [Link]
-
Wikipedia. Vacuum distillation. [Link]
-
YouTube. Vacuum Distillation. [Link]
-
Oregon State University. Vacuum Distillation. [Link]
-
Wikipedia. Thermal decomposition. [Link]
-
Chemistry For Everyone. How Do You Troubleshoot Common Distillation Column Issues? [Link]
-
arXiv. A Novel Stabilizer-based Entanglement Distillation Protocol for Qudits. [Link]
-
Chemistry For Everyone. How Can You Fix Problems In Distillation Columns? [Link]
-
arXiv. [2408.02383] A Novel Stabilizer-based Entanglement Distillation Protocol for Qudits. [Link]
-
AIChE. Distillation Troubleshooting. [Link]
-
IChemE. Troubleshooting Distillation Controls – course outline. [Link]
-
Reddit. Distillation not working. [Link]
-
Taylor & Francis. Thermal decomposition – Knowledge and References. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 3. US4125494A - Adhesion promoter for 2-cyanoacrylate adhesive compositions - Google Patents [patents.google.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 7. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive Structural Elucidation of Ethyl 2-cyanohexanoate using ¹H and ¹³C NMR Spectroscopy
Introduction: Beyond the Molecular Formula
Ethyl 2-cyanohexanoate (C₉H₁₅NO₂) is a valuable building block in organic synthesis, notable for its dual functionality of an ester and a nitrile group attached to a chiral center.[1] Its utility in the synthesis of more complex molecules, including pharmaceutical intermediates, demands an unambiguous and robust method for structural verification and purity assessment. While techniques like mass spectrometry can confirm the molecular weight and infrared spectroscopy can identify functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy provides a complete atomic-level map of the molecule's carbon-hydrogen framework.
This guide provides an in-depth analysis of this compound using ¹H and ¹³C NMR spectroscopy. We will move beyond simply presenting data, instead focusing on the causality behind experimental choices and the logic of spectral interpretation. This document is designed to serve as a practical reference for researchers who require definitive structural characterization of this and similar α-cyanocarboxylate compounds.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is paramount for unambiguous spectral assignment. The structure of this compound is presented below, with protons and carbons labeled for discussion throughout this guide.
Caption: Labeled structure of this compound.
Part 1: ¹H NMR Analysis – A Proton's Perspective
The ¹H NMR spectrum provides critical information on the number of unique proton environments, their relative abundance (integration), and their connectivity to neighboring protons (multiplicity).
Expertise-Driven Experimental Protocol
A robust and reproducible protocol is the foundation of trustworthy data.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound. The exact mass is not critical for qualitative analysis but good practice for potential quantitative work.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, well-characterized residual solvent peak at ~7.26 ppm, which is unlikely to overlap with our analyte's signals.[2]
-
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak, but TMS remains the gold standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Causality: A higher field strength (e.g., 400 MHz vs. 60 MHz) provides better signal dispersion, reducing the likelihood of peak overlap and simplifying the interpretation of complex multiplicities.
-
-
Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.
-
Process the data with Fourier transformation, phase correction, baseline correction, and integration.
-
Predicted ¹H NMR Spectrum and Interpretation
The following table summarizes the predicted ¹H NMR data for this compound. The rationale for these predictions lies in the fundamental principles of electronegativity and spin-spin coupling.
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| H-a | CH(CN)COOEt | 3.5 - 3.7 | Triplet (t) | 1H | Strongly deshielded by two adjacent electron-withdrawing groups (CN and COOEt). Coupled to the two H-b protons. |
| H-f | OCH₂CH₃ | 4.2 - 4.4 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen. Coupled to the three H-g protons. |
| H-b | CH₂CH(CN) | 1.8 - 2.0 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the chiral center and H-a and H-c. Complex splitting is expected. |
| H-c | CH₂CH₂CH(CN) | 1.4 - 1.6 | Multiplet (m) | 2H | Standard alkyl chain chemical shift. Coupled to H-b and H-d. |
| H-d | CH₂CH₃ | 1.3 - 1.5 | Sextet or m | 2H | Standard alkyl chain chemical shift. Coupled to H-c and H-e. |
| H-g | OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | 3H | Typical ethyl ester methyl group. Coupled to the two H-f protons. |
| H-e | CH₂CH₃ | 0.9 - 1.0 | Triplet (t) | 3H | Terminal methyl group, most shielded position in the alkyl chain. Coupled to the two H-d protons. |
Part 2: ¹³C NMR Analysis – Probing the Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment as a single peak, providing a direct count of non-equivalent carbons and information about their chemical nature.[3][4]
Experimental Protocol
The sample prepared for ¹H NMR analysis can be used directly.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C{¹H} spectrum.
-
Causality: Proton decoupling is essential to simplify the spectrum. Without it, ¹³C-¹H coupling would create complex multiplets that are difficult to interpret.[3] This decoupling also provides a Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.
-
A greater number of scans (e.g., 128-1024) and a longer relaxation delay are typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope and longer relaxation times of some carbons (especially quaternary ones).
-
Predicted ¹³C NMR Spectrum and Interpretation
The nine carbon atoms in this compound are all chemically distinct and should therefore produce nine unique signals.
| Carbon Label | Assignment | Predicted δ (ppm) | Justification |
| C-2 | C=O | 165 - 175 | Carbonyl carbon of an ester, highly deshielded.[5] |
| C-1 | C≡N | 115 - 120 | Nitrile carbon, characteristic chemical shift.[6] |
| C-7 | OCH₂CH₃ | 60 - 65 | Ester methylene carbon, deshielded by oxygen. |
| C-a | CH(CN) | 35 - 45 | Methine carbon attached to two electron-withdrawing groups. |
| C-b | CH₂CH(CN) | 30 - 35 | Alkyl carbon adjacent to the electron-withdrawing center. |
| C-c | CH₂CH₂CH(CN) | 25 - 30 | Standard alkyl chain methylene carbon. |
| C-d | CH₂CH₃ | 20 - 25 | Standard alkyl chain methylene carbon. |
| C-8 | OCH₂CH₃ | 13 - 15 | Ester methyl carbon, relatively shielded. |
| C-e | CH₂CH₃ | 13 - 15 | Terminal alkyl methyl carbon, most shielded. |
Part 3: Advanced 2D NMR for Definitive Validation
While 1D NMR provides a wealth of information, 2D NMR techniques like COSY and HSQC offer a self-validating system by revealing direct correlations between nuclei, removing any ambiguity in assignments.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks appear between the signals of protons on adjacent carbons. For this compound, COSY would show correlations between H-a/H-b, H-b/H-c, H-c/H-d, H-d/H-e, and H-f/H-g, confirming the entire spin system from end to end.[7]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that maps each proton directly to the carbon it is attached to.[8][9] An HSQC spectrum would show a cross-peak correlating the ¹H signal of H-a to the ¹³C signal of C-a, H-f to C-7, and so on for all protonated carbons, providing definitive and unambiguous assignment of both spectra.
Caption: Workflow for comprehensive NMR-based structural elucidation.
Part 4: A Comparative Analysis – The Right Tool for the Job
NMR spectroscopy's strength is its ability to provide a complete structural picture. However, it is most powerful when used in conjunction with other analytical techniques.
| Technique | Information Provided for this compound | Advantages | Limitations |
| NMR Spectroscopy | Complete C-H framework, atom connectivity, stereochemical environment, definitive structural proof. | Unparalleled structural detail; non-destructive. | Lower sensitivity than MS; requires larger sample amounts; more expensive instrumentation. |
| Infrared (IR) Spectroscopy | Presence of key functional groups: strong C≡N stretch (~2250 cm⁻¹), strong C=O stretch (~1740 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹).[6] | Fast, inexpensive, excellent for functional group identification. | Provides no information on the alkyl framework or atom connectivity; cannot distinguish isomers. |
| Mass Spectrometry (MS) | Molecular weight (m/z of molecular ion), fragmentation patterns that can suggest structural features (e.g., loss of the ethyl group, -OEt).[10] | Extremely high sensitivity (sub-picogram), provides accurate molecular weight. | Isomers often have identical mass spectra; provides inferred, not direct, structural information. |
Conclusion
The comprehensive analysis of this compound by a combination of ¹H and ¹³C NMR spectroscopy, supported by 2D techniques like COSY and HSQC, provides an unambiguous and definitive structural elucidation. This multi-faceted NMR approach allows researchers to move beyond simple confirmation of presence to a detailed understanding of the molecule's atomic framework. This level of analytical rigor is indispensable in modern chemical research and drug development, ensuring the identity, purity, and quality of key synthetic intermediates and final products.
References
-
University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2012). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of the starting ethyl 2-cyanoacrylate. Retrieved from [Link]
-
ResearchGate. (2018). 1H NMR spectrum of ethyl 2-cyano-3-(4-methoxyphenyl)propenoate (6). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). COSY Spectra. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031230). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-butyl-2-cyanohexanoate. Retrieved from [Link]
-
NIST. (n.d.). Hexanoic acid, 2-ethyl-. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000175). Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. Retrieved from [Link]
-
DiVA portal. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. This compound | C9H15NO2 | CID 98011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Hexanoic acid, 2-ethyl- [webbook.nist.gov]
A Comparative Guide to the Mass Spectrometry of Ethyl 2-cyanohexanoate: Fragmentation Fingerprints
As a Senior Application Scientist, this guide provides an in-depth interpretation of the electron ionization (EI) mass spectrum of Ethyl 2-cyanohexanoate. We will dissect its fragmentation patterns, grounding our analysis in the fundamental principles of mass spectrometry and comparing its behavior to structurally related molecules. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for molecular structure elucidation.
The Rationale: Why Mass Spectrometry?
In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for determining the molecular weight and structural features of a compound. For a molecule like this compound (C₉H₁₅NO₂, MW: 169.22 g/mol )[1], which contains multiple functional groups, understanding its fragmentation under electron ionization provides a unique chemical fingerprint. This fingerprint is not merely a collection of peaks; it is a roadmap of the molecule's inherent chemical stability and reactivity, revealing how it cleaves at its most labile points. By comparing its spectrum to simpler, related structures—Ethyl Hexanoate and Hexanenitrile—we can assign fragments with higher confidence and appreciate the electronic influence each functional group imparts on the molecule's fragmentation pathways.
Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum
To ensure reproducible and reliable data, a standardized protocol is paramount. The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow, a self-validating system for analyzing volatile compounds like this compound[2].
Objective: To obtain the electron ionization (EI) mass spectrum of this compound, separating it from any potential impurities.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Perform a serial dilution to a final concentration of 10-100 µg/mL, depending on instrument sensitivity.
-
-
Instrumentation: GC-MS System
-
Gas Chromatograph (GC):
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that provides a reproducible balance of molecular ion and fragment ion formation, allowing for library matching[2].
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35-400.
-
Source Temperature: 230°C.
-
-
-
Data Acquisition & Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Process the data using the instrument's software to subtract the background and identify peak m/z values and relative intensities.
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Interpreting the Spectrum of this compound
The structure of this compound features an ester, a nitrile, and an alkyl chain. Its fragmentation is a composite of pathways characteristic of each of these groups, influenced by their unique positioning.
Predicted Fragmentation Data
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 169 | [C₉H₁₅NO₂]•+ | Molecular Ion (M•+) |
| 140 | [M - C₂H₅]•+ | Loss of ethyl radical from ester |
| 124 | [M - OC₂H₅]•+ | Loss of ethoxy radical from ester |
| 113 | [M - C₄H₈]•+ | McLafferty rearrangement (ester) |
| 96 | [M - C₄H₉ - H]•+ | α-cleavage of butyl chain, loss of H• |
| 69 | [C₄H₅O]•+ or [C₅H₉]•+ | Further fragmentation |
| 41 | [C₂H₃N]•+ | McLafferty rearrangement (nitrile) |
Key Fragmentation Pathways
-
Loss of Ethoxy Radical ([M-45]⁺): A classic fragmentation for ethyl esters involves the cleavage of the C-O bond, losing an ethoxy radical (•OCH₂CH₃). This results in a stable acylium ion at m/z 124 . This is often a prominent peak and is highly diagnostic for the ethyl ester moiety[3][4].
-
McLafferty Rearrangement (Ester): The carbonyl oxygen can abstract a γ-hydrogen from the alkyl chain, leading to the elimination of a neutral alkene (butene, C₄H₈) and the formation of a radical cation at m/z 113 . This is a hallmark rearrangement for carbonyl compounds with sufficiently long alkyl chains[5].
-
α-Cleavage (Alkyl Chain): The bond between the α-carbon (bearing the CN and CO₂Et groups) and the butyl side chain is a likely point of cleavage. This would result in the loss of a butyl radical (•C₄H₉), leading to a fragment at m/z 98 .
-
McLafferty Rearrangement (Nitrile): While less favorable than the ester rearrangement, a similar process can occur where the nitrile nitrogen abstracts a γ-hydrogen, leading to the elimination of butene and a characteristic fragment at m/z 41 [6].
Fragmentation Diagrams
Caption: Primary fragmentation pathways of this compound.
Comparative Analysis: Isolating Functional Group Influence
To substantiate our interpretation, we compare the predicted spectrum with that of molecules containing its constituent functional groups in isolation: Ethyl Hexanoate and Hexanenitrile.
Comparison with Ethyl Hexanoate (C₈H₁₆O₂, MW: 144.21)
Ethyl hexanoate lacks the cyano group. Its mass spectrum provides a clear baseline for ester fragmentation.
-
Molecular Ion (M•+): A peak is observed at m/z 144[7].
-
Base Peak (m/z 88): The most intense peak in its spectrum is at m/z 88[8]. This corresponds to a classic McLafferty rearrangement, where a γ-hydrogen is transferred to the carbonyl oxygen, eliminating ethene. This is a highly favorable pathway for straight-chain ethyl esters[9].
-
Other Fragments: Peaks at m/z 99 ([M-OC₂H₅]⁺) and m/z 101 are also observed, corresponding to the loss of the ethoxy group and an propyl radical, respectively[8].
By comparing, we can deduce that the fragment at m/z 113 in this compound is the analog of the m/z 88 peak in Ethyl Hexanoate, with the mass difference accounted for by the cyano group.
Comparison with Hexanenitrile (C₆H₁₁N, MW: 97.16)
Hexanenitrile, also known as pentyl cyanide, isolates the behavior of the nitrile and alkyl chain[10].
-
Molecular Ion (M•+): A peak is present at m/z 97.
-
McLafferty Rearrangement (m/z 41): A characteristic peak for aliphatic nitriles is found at m/z 41[6][11]. This results from the transfer of a γ-hydrogen to the nitrogen, followed by cleavage of the α-β carbon bond to eliminate an alkene.
-
α-Cleavage: Loss of a hydrogen radical from the carbon adjacent to the nitrile group (α-cleavage) can also occur[6].
This comparison supports the assignment of a smaller peak at m/z 41 in the this compound spectrum to a nitrile-driven McLafferty rearrangement.
Comparative Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) & Pathway | Key Fragment 2 (m/z) & Pathway |
| This compound | 169 | 124 (Loss of •OC₂H₅) | 113 (Ester McLafferty) |
| Ethyl Hexanoate | 144[7] | 99 (Loss of •OC₂H₅)[8] | 88 (Ester McLafferty)[8] |
| Hexanenitrile | 97[11] | 41 (Nitrile McLafferty)[6] | 96 (Loss of H•)[12] |
Conclusion
The mass spectrum of this compound is a rich tapestry of information woven from its constituent parts. The dominant fragmentation pathways are characteristic of the ethyl ester function, namely the loss of the ethoxy radical (m/z 124) and a McLafferty rearrangement (m/z 113). The influence of the nitrile group is observed in secondary pathways, such as its own McLafferty rearrangement (m/z 41).
By employing a comparative approach with simpler analogs like Ethyl Hexanoate and Hexanenitrile, we can deconstruct the complex spectrum and assign major fragments with a high degree of confidence. This guide demonstrates that a thorough interpretation, grounded in established fragmentation principles and supported by comparative data, is an indispensable tool for the structural elucidation of multifunctional compounds in scientific research.
References
-
ResearchGate. (n.d.). Molecular ion fragments of ethyl hexanoate mixtures. The mass spectrum... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31265, Ethyl hexanoate. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Hexanenitrile, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12352, Hexanenitrile. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Hexanenitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Hexanenitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of... Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Ethyl hexanoate (HMDB0040209). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98011, this compound. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Ethyl hexanoate (FDB019921). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102916, Ethyl 2-ethylhexanoate. Retrieved from [Link]
-
PubMed Central. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 296279, Ethyl 2-butyl-2-cyanohexanoate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Hexanoic acid, 2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern. Retrieved from [Link]
Sources
- 1. This compound | C9H15NO2 | CID 98011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tutorchase.com [tutorchase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl hexanoate | C8H16O2 | CID 31265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. Hexanenitrile | 628-73-9 | Benchchem [benchchem.com]
- 11. Hexanenitrile [webbook.nist.gov]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to Functional Group Analysis: Unraveling Ethyl 2-cyanohexanoate with FTIR Spectroscopy and Its Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient characterization of molecular structures is a cornerstone of innovation. The choice of analytical technique for functional group analysis can significantly impact the speed and accuracy of research and development. This guide provides an in-depth, comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the functional group analysis of ethyl 2-cyanohexanoate. We will explore the causality behind experimental choices in FTIR and objectively compare its performance against two powerful alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy, supported by experimental data and protocols.
The Analytical Challenge: this compound
This compound is a multifunctional organic molecule featuring two key functional groups: an ester and a nitrile. Its structure is:
Accurate identification and characterization of the carbonyl (C=O) of the ester, the carbon-oxygen single bonds (C-O) of the ester, and the carbon-nitrogen triple bond (C≡N) of the nitrile are critical for quality control, reaction monitoring, and physicochemical property assessment.
Primary Technique: FTIR Spectroscopy
FTIR spectroscopy is a rapid and highly sensitive method for identifying functional groups in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an infrared spectrum that acts as a molecular "fingerprint."
Expected FTIR Spectral Features of this compound
Based on established correlation tables, we can predict the characteristic absorption bands for the functional groups in this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | 2260 - 2240 | Sharp, Medium |
| Ester (C=O) | Stretch | 1750 - 1735 | Strong |
| Ester (C-O) | Stretch | 1300 - 1000 | Strong (two bands) |
| Alkane (C-H) | Stretch | 3000 - 2850 | Strong |
| Alkane (C-H) | Bend | 1470 - 1350 | Variable |
Table 1: Predicted FTIR absorption bands for this compound.
The C≡N stretch is particularly diagnostic as it appears in a relatively uncongested region of the spectrum[1]. The strong C=O stretch of the ester is also a prominent and reliable indicator of this functional group[2][3]. The presence of two distinct C-O stretching bands is also characteristic of esters[2].
Experimental Protocol: Acquiring the FTIR Spectrum
This protocol details the acquisition of a high-quality FTIR spectrum of a liquid sample like this compound using a modern spectrometer, such as the Thermo Scientific™ Nicolet™ iS5™ FTIR Spectrometer[4][5][6]. The Attenuated Total Reflectance (ATR) sampling technique is often preferred for liquids due to its simplicity and minimal sample preparation[7].
Instrumentation:
-
Thermo Scientific™ Nicolet™ iS5™ FTIR Spectrometer equipped with a diamond ATR accessory.
-
OMNIC™ software for data acquisition and analysis.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the diamond ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.
-
Acquire a background spectrum. This is a critical step to account for the absorbance of ambient moisture and carbon dioxide, as well as any intrinsic signals from the instrument itself. The software will automatically subtract this from the sample spectrum.
-
-
Sample Application:
-
Place a single drop of this compound onto the center of the diamond ATR crystal.
-
Ensure the crystal is fully covered by the sample.
-
-
Spectrum Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The OMNIC™ software will automatically perform the Fourier transform to generate the infrared spectrum.
-
Use the software tools to identify and label the peaks corresponding to the functional groups of interest.
-
Visualizing the FTIR Workflow
Caption: Experimental workflow for FTIR analysis of a liquid sample using an ATR accessory.
Alternative Techniques: A Comparative Analysis
While FTIR is a powerful tool, a comprehensive understanding of a molecule often requires a multi-technique approach. Here, we compare FTIR with Raman and NMR spectroscopy for the functional group analysis of this compound.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that provides information about the functional groups in a molecule. It relies on the inelastic scattering of monochromatic light, usually from a laser.
Key Principles and Comparison with FTIR:
-
Selection Rules: FTIR measures the absorption of infrared light, which occurs when there is a change in the dipole moment of a bond during vibration. Raman spectroscopy measures the scattering of light, which is dependent on a change in the polarizability of the bond. This means that some vibrations that are strong in FTIR may be weak in Raman, and vice versa.
-
Nitrile and Carbonyl Groups: The C≡N and C=O stretching vibrations involve significant changes in both dipole moment and polarizability. Therefore, both functional groups are expected to be active in both FTIR and Raman spectroscopy[8][9].
-
Symmetrical Bonds: Symmetrical, non-polar bonds, which are weak or inactive in FTIR, often produce strong signals in Raman spectroscopy.
-
Water Interference: Water is a strong absorber of infrared radiation, which can be a limitation for FTIR analysis of aqueous samples. Raman scattering from water is weak, making it an excellent technique for analyzing samples in aqueous media.
Expected Raman Shifts for this compound:
| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | ~2250 | Strong, Sharp |
| Ester (C=O) | Stretch | ~1735 | Medium |
| Alkane (C-H) | Stretch | 3000 - 2850 | Strong |
| Alkane (C-C) | Stretch | 1200 - 800 | Medium |
Table 2: Predicted Raman shifts for this compound.
The nitrile group, with its highly polarizable triple bond, typically gives a very strong and sharp Raman signal, making it easily identifiable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the complete structure of an organic molecule. It is based on the principle that atomic nuclei with a non-zero magnetic spin will align in a magnetic field and can be excited by radiofrequency radiation. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the connectivity of atoms.
¹H NMR Spectroscopy:
Proton NMR provides information about the number of different types of protons, their chemical environment, and the connectivity between them. For this compound, we would expect to see distinct signals for the protons of the ethyl group and the hexanoyl chain. The chemical shift of the proton alpha to both the nitrile and ester groups would be significantly downfield due to the electron-withdrawing nature of these groups.
¹³C NMR Spectroscopy:
Carbon-13 NMR provides information about the different carbon environments in a molecule. For this compound, each unique carbon atom will give a distinct signal.
Expected ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Environment | Expected Chemical Shift (δ, ppm) |
| C=O | Ester Carbonyl | 160 - 170 |
| C≡N | Nitrile | 115 - 120 |
| O-CH₂ | Ester Alkyl | 60 - 70 |
| CH(CN) | Alpha-carbon | 40 - 50 |
| (CH₂)₃ | Hexanoyl Chain | 20 - 40 |
| CH₃ (Ethyl) | Ester Alkyl | 10 - 20 |
| CH₃ (Hexanoyl) | Alkyl Chain | ~14 |
Table 3: Predicted ¹³C NMR chemical shifts for this compound.
The chemical shifts of the carbonyl carbon and the nitrile carbon are highly diagnostic and fall into well-defined regions of the ¹³C NMR spectrum[9].
Head-to-Head Comparison: FTIR vs. Raman vs. NMR
| Feature | FTIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy |
| Principle | Infrared Absorption | Inelastic Light Scattering | Nuclear Spin Transitions |
| Information | Functional Groups | Functional Groups, Skeletal Vibrations | Atomic Connectivity, 3D Structure |
| Speed | Fast (seconds to minutes) | Fast (seconds to minutes) | Slower (minutes to hours) |
| Sample Prep | Minimal (especially with ATR) | Minimal to none | Solution preparation in deuterated solvent |
| Sensitivity | High for polar bonds (C=O, C-O) | High for non-polar/symmetrical bonds | High, but requires more sample |
| Water Interference | Strong | Weak | Solvent peaks can be an issue |
| Cost | Relatively low | Moderate to high | High |
| Quantitation | Possible with calibration | Possible with calibration | Excellent for quantitation |
Table 4: Comparative summary of analytical techniques for functional group analysis.
Visualizing the Comparison
Caption: A logical relationship diagram comparing FTIR, Raman, and NMR for the analysis of this compound.
Conclusion: A Synergistic Approach
For the functional group analysis of this compound, FTIR spectroscopy stands out as an excellent first-line technique due to its speed, ease of use, and high sensitivity to the key ester functional group. The characteristic strong C=O absorption and the distinct C-O stretches provide a rapid and confident identification. The C≡N stretch, while perhaps less intense than in Raman, is also readily observable in a clear region of the spectrum.
Raman spectroscopy serves as a powerful complementary technique. Its high sensitivity to the nitrile's C≡N triple bond and the carbon backbone makes it ideal for confirming the presence of the nitrile group and providing information about the molecule's skeletal structure. Its insensitivity to water also offers a significant advantage for in-situ reaction monitoring in aqueous environments.
NMR spectroscopy , while more time-consuming and requiring more extensive sample preparation, provides the most comprehensive structural information. It not only confirms the presence of the functional groups but also elucidates the precise connectivity of all atoms in the molecule, making it indispensable for absolute structure determination and the analysis of complex mixtures.
References
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-25. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Bernstein, R. B., & Allen, G. (1955). Intensity of Raman lines in carboxylic acids, esters and nitriles. Journal of the Optical Society of America, 45(4), 237-249. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
University of California, Los Angeles (UCLA) Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
- Edwards, H. G. M., & Chalmers, J. M. (Eds.). (2005). Raman Spectroscopy in Archaeology and Art History. Royal Society of Chemistry.
-
PubChem. (n.d.). Ethyl 2-butyl-2-cyanohexanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Das, R. S., & Agrawal, Y. K. (2011). Raman spectroscopy: Recent advancements, techniques and applications.
-
Chemistry LibreTexts. (2023). Spectroscopy of Nitriles. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Specac. (n.d.). Advantages of ATR-FTIR for materials analysis. Retrieved from [Link]
Sources
- 1. Ethyl 2-butyl-2-cyanohexanoate | C13H23NO2 | CID 296279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H15NO2 | CID 98011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethylphenol(90-00-6) 13C NMR spectrum [chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Ethylhexanoic acid(149-57-5) 13C NMR spectrum [chemicalbook.com]
- 8. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 9. spectrabase.com [spectrabase.com]
A Comparative Guide to Purity Assessment of Ethyl 2-cyanohexanoate: GC, HPLC, and qNMR
For the modern researcher, scientist, and drug development professional, the purity of a chemical intermediate is not a trivial detail—it is the bedrock of reproducible results and the assurance of safety and efficacy in the final active pharmaceutical ingredient (API). Ethyl 2-cyanohexanoate, a key building block in the synthesis of a multitude of pharmaceutical compounds, is no exception. Even seemingly minor impurities can lead to unforeseen side reactions, diminished yields, and the generation of difficult-to-remove byproducts, ultimately impacting project timelines and regulatory submissions.
This guide provides an in-depth, comparative analysis of three powerful analytical techniques for the purity assessment of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the core principles of each method, present detailed experimental protocols, and offer a transparent comparison of their performance based on hypothetical, yet realistic, experimental data. Our aim is to equip you with the insights necessary to make informed decisions about the most appropriate analytical strategy for your specific needs.
The Analytical Imperative: Why Purity Matters
This compound is frequently synthesized via the Knoevenagel condensation of hexanal with ethyl cyanoacetate.[1][2] This synthetic route, while effective, can introduce a range of potential impurities that must be diligently monitored and controlled. These include:
-
Unreacted Starting Materials: Residual hexanal and ethyl cyanoacetate.
-
Side-Products: Self-condensation products of hexanal or other aldol-type additions.
-
Solvents: Residual solvents used during the reaction and purification steps.
-
Degradants: The cyano group and ester functionality can be susceptible to hydrolysis or other degradation pathways under certain conditions.
The presence of these impurities can have significant downstream consequences. For instance, unreacted starting materials can interfere with subsequent synthetic transformations, while structurally similar side-products may be challenging to separate from the desired compound, leading to a final API that fails to meet stringent regulatory standards. Therefore, the selection of a robust and reliable analytical method for purity determination is a critical step in the development and manufacturing process.
A Head-to-Head Comparison: GC-FID, HPLC-UV, and qNMR
The choice of analytical technique for purity assessment is a balance of several factors, including the nature of the analyte and its potential impurities, the required level of accuracy and precision, and practical considerations such as sample throughput and available instrumentation. The following table provides a high-level comparison of GC-FID, HPLC-UV, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei.[3] |
| Primary Use | Quantification of volatile and semi-volatile impurities. | Quantification of non-volatile or thermally labile impurities and the main component. | Absolute and relative quantification of the main component and impurities with known structures.[4] |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 99-101% | 99.5-100.5% |
| Precision (%RSD) | < 2% | < 1% | < 0.5% |
| Limit of Detection (LOD) | ~0.005% | ~0.001% | ~0.1 mol% |
| Limit of Quantitation (LOQ) | ~0.015% | ~0.003% | ~0.3 mol% |
| Strengths | High resolution for volatile compounds, robust and reliable. | Versatile for a wide range of compounds, high sensitivity with UV detection. | Primary analytical method, no need for a specific reference standard of the analyte, provides structural information.[5] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Can be more complex to develop methods, requires a reference standard for quantification. | Lower sensitivity than chromatographic methods, requires a certified internal standard for absolute quantification.[6] |
In the Lab: Detailed Experimental Protocols
To provide a practical framework, we present detailed, step-by-step methodologies for each of the compared techniques. These protocols are designed to be robust and adhere to the principles of analytical method validation as outlined in the ICH Q2(R1) guideline.[7][8][9]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is an excellent choice for assessing the purity of this compound, particularly for identifying and quantifying volatile impurities such as residual starting materials and solvents. The flame ionization detector offers high sensitivity to organic compounds.[10]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Diluent: Methylene chloride.
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve in 20 mL of methylene chloride to a final concentration of about 1 mg/mL.
-
Quantification: Purity is determined by area normalization, where the peak area of this compound is expressed as a percentage of the total area of all integrated peaks. For higher accuracy, an internal standard method can be employed.
-
The HP-5 column , a low-polarity phase, is chosen for its versatility and good peak shape for a wide range of compounds.
-
The temperature program is designed to provide good separation between potential volatile impurities (eluting early) and the main analyte, while also ensuring that any less volatile components are eluted from the column in a reasonable time.
-
A split injection is used to prevent column overload from the high concentration of the main analyte, ensuring sharp peaks and accurate integration.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a powerful alternative, particularly for the analysis of non-volatile or thermally sensitive impurities that would not be amenable to GC analysis. Given that this compound possesses a chromophore, UV detection is a suitable choice.[11][12]
-
Instrumentation: An HPLC system equipped with a quaternary pump, a UV detector, a column oven, and an autosampler.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with 60% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 20 mL of diluent to a final concentration of about 0.5 mg/mL.
-
Quantification: Purity is calculated by area normalization or against a certified reference standard for higher accuracy.
-
A C18 column is a standard choice for reversed-phase chromatography, offering good retention and separation for moderately polar organic molecules.
-
The gradient elution is necessary to effectively separate impurities with a range of polarities, from more polar species that elute early to less polar ones that are more retained.
-
The detection wavelength of 210 nm is chosen to ensure sensitivity for both the analyte and potential impurities that may lack a strong chromophore at higher wavelengths.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for purity determination due to its ability to provide an absolute measure of purity without the need for a specific reference standard of the analyte.[3][4][13] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d).
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15 mg of this compound into a clean vial.
-
Accurately weigh (to 0.01 mg) a known amount (e.g., 5 mg) of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation between pulses.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully apply phase and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
The choice of a high-field NMR spectrometer ensures better signal dispersion, reducing the likelihood of peak overlap and improving the accuracy of integration.
-
The use of a certified internal standard is the cornerstone of accurate absolute quantification, as it provides a direct comparison to a known quantity of a high-purity material.
-
A long relaxation delay is crucial for ensuring that the signal intensities are truly quantitative and not skewed by differential relaxation times.
Conclusion: A Multi-faceted Approach to Purity Assessment
In the pursuit of scientific rigor and the development of safe and effective pharmaceuticals, the purity of chemical intermediates like this compound cannot be overstated. As we have demonstrated, Gas Chromatography, High-Performance Liquid Chromatography, and Quantitative Nuclear Magnetic Resonance each offer a unique set of advantages and limitations for this critical task.
-
GC-FID stands out as a robust and reliable method for the routine analysis of volatile impurities.
-
HPLC-UV provides versatility and high sensitivity for a broader range of impurities, including those that are non-volatile or thermally labile.
-
¹H-qNMR offers the distinct advantage of being a primary analytical method, capable of providing an absolute purity value without the need for a specific analyte reference standard, making it an invaluable tool for the characterization of new chemical entities and for orthogonal verification of chromatographic results.
Ultimately, a comprehensive purity assessment strategy may involve the use of more than one of these techniques. For example, GC or HPLC could be used for routine quality control and the identification of trace impurities, while qNMR could be employed to provide a highly accurate and precise absolute purity value for batch release. By understanding the principles and practical considerations of each method, researchers and drug development professionals can confidently select the most appropriate analytical tools to ensure the quality and integrity of their materials, from the laboratory to the clinic.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
Reading Scientific Services Ltd. qNMR: A powerful tool for purity determination. RSSL. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA; 2005. [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub; 2024. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Pauli GF, Chen SN, Simmler C, Lankin DC, Gödecke T, Jaki BU, Friesen JB, McAlpine JB, Napolitano JG. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. J Med Chem. 2014;57(22):9220-31. [Link]
-
Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka; 2023. [Link]
-
Oxford Instruments. Pharmaceutical Manufacturing: Consistency and Purity. Oxford Instruments. [Link]
-
SIELC Technologies. Separation of 2-Propenoic acid, 2-cyano-, propyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
Sravanthi, P., & Lakshmi, K. M. Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. World Journal of Pharmaceutical Research. 2017;6(7):436-447. [Link]
-
Kumar, V., & Sharma, A. Recent developments in Knoevenagel condensation reaction: a review. International Journal of Research in Pharmaceutical Sciences. 2020;11(SPL3):1069-1080. [Link]
-
Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. 2003;27(11):60-73. [Link]
-
Royal Society of Chemistry. Compound purity analysis and HPLC data. The Royal Society of Chemistry; 2013. [Link]
-
Raju, G., et al. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. 2023;67(1):59-71. [Link]
-
Samuel, H. S., et al. Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. 2024;7(2):129-142. [Link]
-
Lee, H. S., et al. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis. 2005;38(2):339-344. [Link]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. Consistency and Purity [nmr.oxinst.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
The Architect's Choice: A Comparative Guide to Ethyl 2-Cyanohexanoate and Diethyl Malonate in C-C Bond Formation
For the discerning researcher in the fields of chemistry and drug development, the construction of new carbon-carbon (C-C) bonds is a foundational art. The choice of nucleophilic partner in these synthetic endeavors is paramount, dictating not only the reaction's efficiency but also the downstream synthetic possibilities. Among the pantheon of "active methylene" compounds, diethyl malonate has long been a workhorse, its utility cemented in the classic malonic ester synthesis. However, its α-cyano ester counterpart, exemplified by ethyl 2-cyanohexanoate, presents a compelling alternative with distinct advantages in reactivity and synthetic versatility. This guide provides an in-depth, objective comparison of these two key reagents, supported by mechanistic insights and experimental data, to inform the strategic selection of the optimal building block for your synthetic campaigns.
At the Heart of Reactivity: A Physicochemical Comparison
The capacity of both diethyl malonate and this compound to form a stabilized carbanion upon deprotonation is central to their function. This ability is conferred by the adjacent electron-withdrawing groups that flank the α-carbon. However, the nature of these groups imparts significant differences in acidity and, consequently, reactivity.
The key distinction lies in the substitution at the active methylene position: two ester groups for diethyl malonate versus an ester and a potent nitrile (cyano) group for this compound. The nitrile group is a more powerful electron-withdrawing group than an ester moiety. This increased inductive effect and resonance stabilization of the conjugate base renders the α-proton of a cyanoacetate derivative significantly more acidic than that of a malonate.[1]
| Property | Diethyl Malonate | This compound | Rationale for Difference |
| Activating Groups | Two Ethyl Ester Groups | One Ethyl Ester Group, One Cyano Group | The cyano group offers superior electron withdrawal and resonance stabilization of the carbanion compared to an ester group. |
| pKa of α-proton | ~13[1] | Estimated to be < 13 | The stronger electron-withdrawing nature of the cyano group increases the acidity of the α-proton. |
| Typical Base for Deprotonation | Sodium Ethoxide (NaOEt) | Milder bases can be effective; NaOEt, NaH are common. | The higher acidity may permit the use of weaker bases, potentially improving functional group tolerance in complex syntheses.[1] |
This disparity in acidity is not merely academic; it has profound practical implications. While both compounds can be effectively deprotonated by common strong bases like sodium ethoxide or sodium hydride, the enhanced acidity of this compound can allow for the use of milder bases.[1] This can be a crucial advantage when working with sensitive substrates that are incompatible with harsh basic conditions.
Head-to-Head in the Arena: Alkylation Reactions
The quintessential application for these active methylene compounds is in alkylation reactions to forge new C-C bonds. The nucleophilic carbanion, generated in situ, readily participates in SN2 reactions with a variety of electrophiles, most commonly alkyl halides.
Mechanism of Alkylation
The alkylation process for both reagents follows a similar mechanistic pathway, as illustrated below. The primary difference in practice often revolves around the choice of base and the potential for side reactions.
Caption: Generalized mechanism for the alkylation of active methylene compounds.
Comparative Performance and Experimental Considerations
While both reagents are highly effective for simple alkylations, several factors must be considered when choosing between them.
Yields: For straightforward alkylations with primary alkyl halides, both diethyl malonate and ethyl cyanoacetate (the precursor to this compound) can provide high yields.
| Reagent | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Diethyl Malonate | Methyl Bromide | NaOEt | Ethanol | ~80-90% | [1] |
| Ethyl Cyanoacetate | Methyl Iodide | NaH | THF | 83% | [2][3] |
| Ethyl Cyanoacetate | 1,3-dibromopropane | K₂CO₃/18-Crown-6 | DMF | 86.4% | [4] |
Dialkylation: A significant challenge in the malonic ester synthesis is the potential for dialkylation, as the mono-alkylated product still possesses an acidic proton.[1] This can be mitigated by carefully controlling stoichiometry or using an excess of the malonic ester.[5] Similarly, cyanoacetic esters can also undergo a second alkylation. The presence of the butyl group in this compound introduces steric hindrance that can influence the rate of a second alkylation. While this can be advantageous in preventing undesired dialkylation with bulky electrophiles, it may require more forcing conditions to intentionally synthesize a quaternary carbon center.
Steric Hindrance: The SN2 mechanism of the alkylation step is highly sensitive to steric hindrance.[6][7][8] The butyl group on the α-carbon of this compound presents more steric bulk than the single proton on diethyl malonate. This can lead to slower reaction rates, particularly with secondary or bulky primary alkyl halides. Conversely, diethyl malonate is more susceptible to undesired side reactions like E2 elimination when using secondary or tertiary alkyl halides.[9]
Divergent Paths: The Knoevenagel Condensation
While both molecules can undergo alkylation, this compound and its analogs are particularly well-suited for the Knoevenagel condensation, a reaction for which diethyl malonate is a less reactive partner. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or DBU, to yield an α,β-unsaturated product.
The higher acidity of the α-proton in this compound facilitates its deprotonation under the mildly basic conditions of the Knoevenagel condensation, leading to more efficient reaction progress.
Caption: A generalized workflow for the Knoevenagel condensation.
Post-Modification and Synthetic Utility: The Decarboxylation Step
A key feature of the malonic ester synthesis is the ability to hydrolyze the ester groups to carboxylic acids and subsequently decarboxylate upon heating to yield a substituted acetic acid.[9] This provides a reliable method to convert an alkyl halide (R-X) into R-CH₂COOH.
The situation with α-cyano esters is more nuanced. Hydrolysis of the ester and nitrile groups can be challenging to achieve selectively. However, a distinct advantage of the cyano group is its susceptibility to other transformations. For instance, under Krapcho decarboxylation conditions, an alkylated cyanoacetic ester can yield a substituted nitrile, offering a divergent synthetic pathway from the malonic ester route which would yield a mono-ester.[1]
Experimental Protocols
Protocol 1: Alkylation of Diethyl Malonate
Objective: To synthesize diethyl n-butylmalonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
1-Bromobutane
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30-60 minutes to ensure complete enolate formation.[5]
-
Add 1-bromobutane (1.0 eq) dropwise to the stirred solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[5]
-
After cooling to room temperature, quench the reaction with water and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by vacuum distillation.
Protocol 2: Alkylation of Ethyl Cyanoacetate (as a proxy for this compound)
Objective: To synthesize ethyl 2-cyanopropanoate.
Materials:
-
Ethyl cyanoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.05 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully add anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of ethyl cyanoacetate (1.0 eq) in anhydrous THF to the stirred suspension.[2]
-
Stir the mixture at 0 °C for 15-30 minutes to allow for complete deprotonation.[2]
-
Add methyl iodide (1.05 eq) dropwise to the reaction mixture at 0 °C.[2]
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.[2]
-
Carefully quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[3]
Conclusion and Strategic Recommendations
The choice between this compound and diethyl malonate is a strategic one, contingent on the specific goals of the synthesis.
Choose Diethyl Malonate when:
-
The goal is a classic malonic ester synthesis to produce a substituted acetic acid.
-
The electrophile is a primary alkyl halide and dialkylation is either desired or can be easily controlled.
-
The reaction conditions are compatible with the use of sodium ethoxide in ethanol.
Choose this compound (or related α-cyano esters) when:
-
Increased reactivity is desired, potentially allowing for the use of milder bases and lower reaction temperatures.
-
The target molecule is an α,β-unsaturated system, readily accessible via the Knoevenagel condensation.
-
The synthetic plan involves the formation of a substituted nitrile via a Krapcho-type reaction.
-
The inherent steric hindrance of the pre-existing alkyl group can be leveraged to control subsequent reactions at the α-position.
Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. A thorough understanding of their relative reactivities, advantages, and limitations, as presented in this guide, empowers the researcher to make an informed decision, paving the way for more efficient and elegant synthetic routes toward molecules of interest.
References
-
Li, F. (2009). Ethyl Cyanoacetate Alkylation Reaction. Globe Thesis. [Link]
-
NCERT. Haloalkanes and Haloarenes. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl 2-cyanopropanoate synthesis - chemicalbook [chemicalbook.com]
- 4. globethesis.com [globethesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ncert.nic.in [ncert.nic.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Alternative Cyano-Activating Groups in Organic Synthesis
Introduction: The Enduring Importance and Inherent Challenges of Cyanation
The cyano group is a cornerstone of modern organic synthesis. Its remarkable versatility as a precursor to amines, carboxylic acids, amides, and tetrazoles makes it an invaluable functional handle in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] Historically, the introduction of this group has often relied on highly effective but notoriously hazardous reagents, most notably cyanogen bromide (BrCN). The high toxicity, volatility, and propensity of BrCN to release hydrogen cyanide gas have driven a persistent search for safer, yet equally effective, alternative cyano-activating groups.[2] This guide provides a comparative analysis of prominent alternatives to traditional cyanating agents, offering researchers, scientists, and drug development professionals the data and protocols needed to make informed decisions that balance reactivity with safety and practicality.
We will focus on electrophilic cyanating agents, which act as "CN+" synthons, a reactivity paradigm that complements traditional nucleophilic cyanide sources and allows for the cyanation of a broad range of nucleophiles, including enolates, carbanions, and electron-rich aromatic systems.[3] This guide will compare the performance of three key alternatives—tosyl cyanide (TsCN), N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), and nosyl-activated cyanides—against the benchmark, cyanogen bromide. The comparison will be grounded in their safety profiles, reactivity in the α-cyanation of β-keto esters, and practical handling considerations.
Safety First: A Comparative Toxicity Analysis
The primary motivation for seeking alternatives to cyanogen bromide is to mitigate risk. A quantitative comparison of acute toxicity, as indicated by the median lethal dose (LD50), starkly illustrates the safety advantages of modern reagents.
| Reagent | Structure | CAS Number | LD50 (oral, rat) | Key Safety Considerations |
| Cyanogen Bromide (BrCN) | Br-C≡N | 506-68-3 | 25-50 mg/kg | Highly toxic and volatile solid.[2] Decomposes with water or acid to release toxic HCN gas.[2] Unstable upon storage.[2] |
| Tosyl Cyanide (TsCN) | p-Tol-SO₂-C≡N | 19158-51-1 | 800-1000 mg/kg | Significantly less toxic than BrCN.[4] Stable, crystalline solid with a longer shelf life.[4] |
| NCTS | p-Tol-SO₂-N(Ph)-C≡N | 55305-43-6 | Not available | Described as a nonhazardous, bench-stable, and easily handled electrophilic cyanating agent.[5] |
| Nosyl Chloride (NsCl) | o-NO₂-Ph-SO₂-Cl | 1694-92-4 | Not available | Corrosive solid; causes severe skin burns and eye damage. Reacts with water. |
Nosyl cyanide is typically generated in situ from Nosyl Chloride and a cyanide salt. The toxicity of the resulting mixture should be considered.
Mechanism of Electrophilic Cyanation: The Role of the Activating Group
Electrophilic cyanating agents of the structure R-CN function by making the cyano carbon susceptible to nucleophilic attack. The activating group, R, is a good leaving group, facilitating the transfer of the "CN+" synthon. The general mechanism for the cyanation of an enolate is depicted below.
Caption: General experimental workflow for α-cyanation of a β-keto ester.
Protocol 1: Cyanation using Tosyl Cyanide (TsCN)
This protocol is adapted from established procedures for the α-cyanation of 1,3-dicarbonyl compounds. [4]
-
Reagent Preparation: To a stirred solution of ethyl 2-oxocyclopentanecarboxylate (1.0 mmol, 156 mg) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 mmol, 207 mg).
-
Addition of TsCN: Add tosyl cyanide (1.1 mmol, 199 mg) portion-wise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ethyl 1-cyano-2-oxocyclopentanecarboxylate.
Protocol 2: Cyanation using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
This protocol is based on the Lewis acid-catalyzed cyanation of electron-rich heterocycles, adapted for an enolizable ketone.
-
Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 mmol, 156 mg) and NCTS (1.1 mmol, 299 mg) in anhydrous dichloromethane (10 mL).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol, 0.15 mL) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution (10 mL) at 0 °C.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the product.
Protocol 3: In Situ Generation and Cyanation using Nosyl Chloride
This protocol is inferred from a multi-step synthesis involving the formation of a nitrile from a nosyl-activated intermediate.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrobenzenesulfonyl chloride (Nosyl Chloride, 1.1 mmol, 244 mg) in methanol (10 mL).
-
Cyanide Source Addition: Carefully add potassium cyanide (KCN) (1.2 mmol, 78 mg) to the solution. (EXTREME CAUTION: KCN is highly toxic. Handle with extreme care and appropriate safety measures. Acidic conditions will generate lethal HCN gas).
-
In Situ Formation: Stir the mixture for 10-15 minutes at room temperature to facilitate the formation of nosyl cyanide.
-
Substrate Addition: Add ethyl 2-oxocyclopentanecarboxylate (1.0 mmol, 156 mg) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, carefully concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and purify by flash column chromatography.
Conclusion and Future Outlook
The development of alternative cyano-activating groups has significantly enhanced the safety and applicability of electrophilic cyanation reactions. Tosyl cyanide (TsCN) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have emerged as robust, safer, and highly effective alternatives to the hazardous traditional reagent, cyanogen bromide. They offer high yields, operational simplicity, and broad functional group tolerance, making them ideal for complex synthetic challenges in pharmaceutical and materials science research. The use of nosyl-activated cyanides provides an additional strategic advantage due to the facile cleavage of the nosyl group, which is valuable in multi-step synthesis.
The field continues to evolve, with ongoing research into catalytic methods and cyanide-free approaches that promise even greener and safer synthetic routes. As chemists, the adoption of these modern reagents is not just a matter of efficiency but also a commitment to responsible and safe laboratory practice. This guide provides the foundational data and protocols to empower researchers to confidently incorporate these superior alternatives into their synthetic repertoire.
References
-
Hartman, W. W.; Dreger, E. E. Cyanogen Bromide. Org. Synth.1931 , 11, 30. DOI: 10.15227/orgsyn.011.0030. [Link]
-
Hara, P.; et al. Chemoenzymatic preparation of the enantiomers of β-tryptophan ethyl ester and the β-amino nitrile analogue. ResearchGate. [Link]
-
DC Fine Chemicals. Safety Data Sheet: 2-Nitrobenzenesulfonyl chloride. [Link]
-
Organic Syntheses Procedure. cyanogen bromide. [Link]
-
Kasthuri, M.; et al. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Organic Chemistry Portal. [Link]
-
PubChem. Ethyl 2-oxocyclopentanecarboxylate. [Link]
-
Organic Syntheses. Orthanilic acid. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Methyl-5-nitrobenzenesulfonyl chloride. [Link]
- Google Patents. US3737457A - Process for making compounds containing the sulfonyl cyanide group.
-
Organic Syntheses Procedure. 2-(3-Oxobutyl)Cyclopentanone-2-Carboxylic acid Ethyl Ester. [Link]
-
Craig II, et al. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation. stoltz2.caltech.edu. [Link]
-
Kasthuri, M.; et al. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Organic Chemistry Portal. [Link]
-
ResearchGate. Chlorination of ethyl 2-oxocyclopentanecarboxylate with NCS. Reaction conditions study. [Link]
-
Song, F.; et al. Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. SciSpace. [Link]
-
Organic Syntheses. p-Nitrobenzyl cyanide. [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS. SciELO. [Link]
-
Fei, X. Toluenesulfonyl Cyanide (TsCN). Synlett2008 , 445. [Link]
-
Chem-Station Int. Ed. Fukuyama Amine Synthesis. [Link]
-
American Chemical Society. Odorless nosyl deprotection by in-situ formation of a thiolate. [Link]
-
De Luca, L.; Giacomelli, G. Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. [Link]
-
Reddit. Does anyone know of a method to remove a nosyl group that's been reduced to the amine? [Link]
-
Wikipedia. Cyanide. [Link]
Sources
A Senior Application Scientist's Guide to Selecting the Optimal Base Catalyst for Ethyl 2-cyanohexanoate Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. The Knoevenagel condensation, a classic yet ever-relevant reaction, provides a powerful tool for this purpose.[1][2][3] This guide offers an in-depth comparison of various base catalysts for the synthesis of Ethyl 2-cyanohexanoate, a valuable building block in medicinal chemistry. We will delve into the mechanistic nuances, compare catalyst performance with supporting data, and provide detailed experimental protocols to empower you in your synthetic endeavors.
The synthesis of this compound is achieved through the Knoevenagel condensation of hexanal with ethyl cyanoacetate.[2] The choice of base catalyst is paramount, directly influencing reaction efficiency, yield, and overall process sustainability. This guide will navigate the landscape of catalyst selection, from traditional homogeneous bases to modern heterogeneous systems.
The Reaction: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (ethyl cyanoacetate) to a carbonyl group (hexanal), followed by a dehydration reaction.[2][3] The base catalyst plays a crucial role in deprotonating the active methylene group to form a resonance-stabilized carbanion, which then acts as the nucleophile.[2][4]
Caption: Generalized mechanism of the Knoevenagel condensation for this compound synthesis.
Homogeneous Base Catalysts: The Traditional Approach
Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity. However, their separation from the reaction mixture can be challenging, leading to potential product contamination and catalyst loss.[5]
Piperidine
Piperidine, a secondary amine, is a classic and widely used weak base catalyst for the Knoevenagel condensation.[6][7][8][9] Its mild basicity is sufficient to deprotonate ethyl cyanoacetate without promoting undesirable side reactions like the self-condensation of the aldehyde.[10][11]
-
Advantages: Readily available, inexpensive, and generally provides good yields under mild conditions.[6][7][8]
-
Disadvantages: Can be difficult to remove completely from the product, and its use raises environmental and safety concerns due to its toxicity.
Sodium Ethoxide (NaOEt)
Sodium ethoxide is a strong base that can also effectively catalyze the Knoevenagel condensation.[12][13][14] It is typically used in alcoholic solvents like ethanol.
-
Advantages: Highly effective, often leading to shorter reaction times compared to weaker bases.[12]
-
Disadvantages: As a strong base, it can promote side reactions if not used carefully.[11] It is also highly moisture-sensitive and requires anhydrous reaction conditions.[13]
Sodium Hydroxide (NaOH)
While less common for this specific transformation due to its strength and potential to cause ester hydrolysis, sodium hydroxide can be employed, particularly in phase-transfer catalysis systems.[11][15][16]
-
Advantages: Inexpensive and readily available.
-
Disadvantages: High basicity can lead to side reactions, including saponification of the ethyl ester.[11] Careful control of reaction conditions is crucial.
Heterogeneous Base Catalysts: The Sustainable Alternative
Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of separation, reusability, and reduced environmental impact.[17][18]
Mixed-Metal Oxides (e.g., CaO-MgO)
Binary metal oxides, such as a combination of calcium oxide and magnesium oxide, have emerged as highly efficient and eco-friendly solid base catalysts.[19] These materials possess a high density of basic sites and a large surface area, contributing to their excellent catalytic activity in water at room temperature.[19]
-
Advantages: High efficiency, cost-effective, environmentally friendly (can be used in water), and recyclable.[19]
-
Disadvantages: Catalyst preparation and characterization are required. The activity can decrease over cycles due to leaching or surface poisoning.[19]
Zeolites and Mesoporous Silica
Materials like zeolites and functionalized mesoporous silica (e.g., MCM-41) offer a structured environment for catalysis with tunable basicity.[18][20] They can be modified with basic functionalities to enhance their catalytic performance.
-
Advantages: High surface area, shape selectivity, and good thermal stability. Catalyst properties can be tailored.[18]
-
Disadvantages: Synthesis of functionalized materials can be complex and costly. Diffusion limitations within the pores can sometimes affect reaction rates.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis provides a green methodology by facilitating the reaction between reactants in immiscible phases.[21][22][23][24][25] Typically, an aqueous solution of an inorganic base (like NaOH) is used with the organic reactants and a phase-transfer catalyst (e.g., a quaternary ammonium salt).[22][23]
-
Advantages: Avoids the use of expensive and hazardous organic bases and solvents, allows for the use of inexpensive inorganic bases, and can lead to higher yields and selectivity.[21][22]
-
Disadvantages: Requires the use of a phase-transfer catalyst which needs to be separated from the product.
Performance Comparison of Base Catalysts
The following table summarizes the performance of different base catalysts for Knoevenagel-type condensations, providing a comparative overview. Data for the specific synthesis of this compound may be limited in the literature; therefore, data from analogous reactions are included to demonstrate catalyst efficacy.
| Catalyst Type | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous | Piperidine | Catalytic | Toluene | Reflux | - | Good | [10] |
| Homogeneous | Sodium Ethoxide | 20 mol% | Ethanol | Reflux | 1 h | High | [12] |
| Heterogeneous | 1CaO–1.5MgO | 0.05 g | Water | Room Temp | - | High | [19] |
| Heterogeneous | Na2CO3 – MS 4 Å | 1:4 mixture | - | 50-90 | - | >90 | [20] |
| Heterogeneous | MALPO | - | - | Mild | - | up to 99 | [17] |
| Phase-Transfer | Aliquat 336® | Catalytic | Toluene | - | - | High | [21] |
Experimental Protocols
Protocol 1: Homogeneous Catalysis using Piperidine
This protocol is a generalized procedure based on standard Knoevenagel condensation conditions.
Materials:
-
Hexanal
-
Ethyl cyanoacetate
-
Piperidine
-
Toluene (anhydrous)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add hexanal (1.0 eq), ethyl cyanoacetate (1.0 eq), and toluene.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Once the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Wash the organic layer with dilute HCl to remove piperidine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: A typical experimental workflow for the synthesis of this compound using a homogeneous catalyst.
Protocol 2: Heterogeneous Catalysis using CaO-MgO
This protocol is adapted from the use of CaO-MgO catalysts for Knoevenagel condensations in water.[19]
Materials:
-
Hexanal
-
Ethyl cyanoacetate
-
1CaO–1.5MgO binary metal oxide catalyst
-
Water
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend the 1CaO–1.5MgO catalyst (e.g., 0.05 g per mmol of aldehyde) in water.
-
Add ethyl cyanoacetate (1.0 eq) and hexanal (1.0 eq) to the suspension.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The catalyst can be recovered from the aqueous layer by filtration, washed, dried, and reused.
Conclusion and Future Outlook
The choice of a base catalyst for the synthesis of this compound significantly impacts the reaction's efficiency, cost-effectiveness, and environmental footprint. While traditional homogeneous catalysts like piperidine and sodium ethoxide are effective, they present challenges in terms of separation and environmental concerns.
The development of heterogeneous catalysts, such as mixed-metal oxides and functionalized silicas, offers a promising path towards more sustainable chemical synthesis.[17][18] These catalysts not only provide high yields but also simplify product purification and allow for catalyst recycling. Phase-transfer catalysis also stands out as a powerful green alternative.
For researchers and drug development professionals, the selection of a catalyst should be guided by a holistic assessment of factors including yield, reaction conditions, cost, safety, and environmental impact. The insights and protocols provided in this guide aim to facilitate this decision-making process, enabling the efficient and responsible synthesis of this compound and other valuable chemical intermediates.
References
-
A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. Available from: [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. RSC Publishing. Available from: [Link]
-
An easy-to-use heterogeneous catalyst for the Knoevenagel condensation. Canadian Journal of Chemistry. Available from: [Link]
-
Base-free Knoevenagel condensation catalyzed by copper metal surfaces. RSC Publishing. Available from: [Link]
-
The comparison of Knoevenagel condensation under different reaction conditions. ResearchGate. Available from: [Link]
-
A Heterogeneous Acid-Base Organocatalyst For Cascade Deacetalisation-Knoevenagel Condensations. PubMed. Available from: [Link]
-
Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega. Available from: [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. Available from: [Link]
-
A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. ResearchGate. Available from: [Link]
-
Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH 2 FA catalyst. ResearchGate. Available from: [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. Available from: [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC. Available from: [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. Available from: [Link]
-
Knoevenagel condensation. Wikipedia. Available from: [Link]
-
Industrial Phase-Transfer Catalysis. PTC Organics. Available from: [Link]
-
why does the Knoevenagel reaction use an amine base as a catalyst? Reddit. Available from: [Link]
-
Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available from: [Link]
-
Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). Organic Syntheses. Available from: [Link]
-
knoevenagel condensation NaOH catalyst? Sciencemadness.org. Available from: [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. ResearchGate. Available from: [Link]
-
Why is NaOH required in aldol condensation? Quora. Available from: [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available from: [Link]
-
A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. ResearchGate. Available from: [Link]
-
tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate. Supporting Information. Available from: [Link]
-
cyanoacetamide. Organic Syntheses. Available from: [Link]
-
PHASE TRANSFER CATALYSTS. Jetir.org. Available from: [Link]
-
Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. MDPI. Available from: [Link]
- US6033551A - Synthesis of metal 2-ethylhexanoates. Google Patents.
-
Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. Available from: [Link]
-
Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. ResearchGate. Available from: [Link]
-
How to prepare hexanoic acid from sodium ethoxide. Quora. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knoevenagel Condensation Reaction [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Base-free Knoevenagel condensation catalyzed by copper metal surfaces - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02541A [pubs.rsc.org]
- 6. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Sodium ethoxide: Application and Preparation_Chemicalbook [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. Sciencemadness Discussion Board - knoevenagel condensation NaOH catalyst? - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. quora.com [quora.com]
- 17. mdpi.com [mdpi.com]
- 18. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. phasetransfer.com [phasetransfer.com]
- 22. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 23. iajpr.com [iajpr.com]
- 24. crdeepjournal.org [crdeepjournal.org]
- 25. jetir.org [jetir.org]
A Comparative Guide to the Reactivity of α-Cyanoesters and Other Active Methylene Compounds in Synthesis
This guide provides an in-depth comparison of the reactivity of Ethyl 2-cyanohexanoate and its parent scaffold, the α-cyanoester, against other classical active methylene compounds. We will explore the underlying principles governing their reactivity and provide objective, data-driven comparisons through standardized experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in synthetic route design.
Introduction: The Role of the Active Methylene Group
Active methylene compounds are a cornerstone of modern organic synthesis, prized for their ability to form carbon-carbon bonds.[1] Their defining feature is a methylene group (-CH₂) flanked by two electron-withdrawing groups (EWGs), such as esters, ketones, or nitriles.[2] This structural arrangement significantly increases the acidity of the methylene protons, facilitating their removal by a base to generate a stabilized carbanion, or enolate. This nucleophilic intermediate is the workhorse of this class of compounds, participating in a wide array of synthetic transformations.
Common examples of active methylene compounds include:
-
Diethyl Malonate (DEM): Flanked by two ester groups.
-
Ethyl Acetoacetate (EAA): Flanked by a ketone and an ester group.[3]
-
Ethyl Cyanoacetate (ECA): Flanked by a cyano and an ester group.[3][4]
This compound belongs to a class of C-alkylated α-cyanoacetates. It is synthesized from Ethyl Cyanoacetate and an appropriate alkyl halide. While this compound itself lacks an acidic methylene proton, its reactivity profile is intrinsically linked to its parent compound, ECA. Therefore, this guide will first compare the fundamental reactivity of ECA with DEM and EAA, and then discuss how C-alkylation, as seen in this compound, modulates the synthetic possibilities.
Theoretical Framework: Understanding Reactivity Drivers
The reactivity of an active methylene compound is not monolithic; it is a function of several interrelated electronic and steric factors. Understanding these principles is crucial for predicting reaction outcomes and optimizing conditions.
Acidity and Carbanion Stability (pKa)
The single most important predictor of reactivity is the acidity of the methylene protons, expressed by the pKa value. A lower pKa indicates a more acidic proton and a more stable conjugate base (carbanion).[5] The stability of the carbanion is dictated by the ability of the adjacent EWGs to delocalize the negative charge through resonance and inductive effects.
The cyano (-CN) group is a particularly powerful electron-withdrawing group, both inductively and through resonance. This leads to a significantly lower pKa for ethyl cyanoacetate compared to diethyl malonate and even ethyl acetoacetate.
| Compound | Structure | Electron-Withdrawing Groups | Approximate pKa |
| Ethyl Cyanoacetate (ECA) | NC-CH₂-COOEt | Cyano, Ester | 9[6] |
| Ethyl Acetoacetate (EAA) | CH₃CO-CH₂-COOEt | Ketone, Ester | 11[6] |
| Diethyl Malonate (DEM) | EtOOC-CH₂-COOEt | Ester, Ester | 13[6] |
Table 1: Comparison of pKa values for common active methylene compounds.
This pKa hierarchy predicts that under identical basic conditions, ECA will generate the highest equilibrium concentration of its carbanion, suggesting it should be the most reactive nucleophile.
The Impact of C-Alkylation
Once an active methylene compound like ethyl cyanoacetate is alkylated to form a product like This compound , the primary site of reactivity is altered.
-
Loss of Acidity: The α-proton is replaced by an alkyl group (a butyl group in this case). The molecule can no longer be deprotonated at this position to act as a nucleophile in reactions like alkylations or Knoevenagel condensations.
-
New Reactive Sites: The synthetic focus shifts to the remaining functional groups: the ester and the nitrile. These can undergo reactions such as hydrolysis, reduction, or addition, making compounds like this compound valuable intermediates for more complex molecules, such as the anticonvulsant drug Pregabalin.[7][8]
Experimental Comparison: The Knoevenagel Condensation
To provide a practical comparison of reactivity, we will use the Knoevenagel condensation , a benchmark reaction for active methylene compounds.[9][10] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[10]
The higher acidity of Ethyl Cyanoacetate (ECA) allows for the use of milder bases and generally leads to faster reaction rates compared to DEM and EAA.
Diagram 1: General Mechanism of Base-Catalyzed Reactions
Caption: Generalized two-step mechanism for active methylene compound reactivity.
Protocol: Comparative Knoevenagel Condensation with Benzaldehyde
This protocol is designed to objectively compare the reaction rates of ECA, EAA, and DEM under identical conditions.
Rationale for Experimental Choices:
-
Reactants: Benzaldehyde is chosen as a standard, non-enolizable aromatic aldehyde to ensure a clean reaction.
-
Catalyst: Piperidine is a mild base, effective for this condensation. Its strength is sufficient to deprotonate the active methylene compounds to varying degrees, allowing for a clear differentiation in reactivity.[11]
-
Solvent: Ethanol is a common protic solvent that readily dissolves all reactants.
-
Monitoring: Thin-Layer Chromatography (TLC) provides a simple, semi-quantitative method to monitor the consumption of the limiting reactant (benzaldehyde) and the formation of the product over time.
Materials:
-
Ethyl Cyanoacetate (ECA)
-
Ethyl Acetoacetate (EAA)
-
Diethyl Malonate (DEM)
-
Benzaldehyde (freshly distilled)
-
Piperidine
-
Ethanol (absolute)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
Procedure:
-
Reaction Setup: Prepare three identical 50 mL round-bottom flasks, each equipped with a magnetic stirrer and a reflux condenser. Label them ECA, EAA, and DEM.
-
Reagent Addition: To each flask, add:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethanol (20 mL)
-
The respective active methylene compound (11 mmol, 1.1 eq).
-
-
Initiation: To each flask, add piperidine (0.085 g, 1 mmol) and immediately start stirring at room temperature. Start a timer for each reaction.
-
Monitoring: At t = 15, 30, 60, and 120 minutes, withdraw a small aliquot from each reaction mixture with a capillary tube and spot it on a TLC plate.
-
Analysis: Develop the TLC plates and visualize the spots under a UV lamp. Compare the intensity of the benzaldehyde spot in each lane over time. A faster disappearance of the benzaldehyde spot indicates a higher reaction rate.
-
Workup (Optional, for Yield): After 2 hours, pour each reaction mixture into 50 mL of cold water with 1 mL of concentrated HCl. Collect the precipitated product by filtration, wash with cold water, and dry to determine the yield.
Diagram 2: Experimental Workflow for Reactivity Screening
Caption: Relationship between structure, reactivity, and synthetic pathways.
Conclusion
The reactivity of active methylene compounds is a direct function of the electronic properties of their flanking groups. The α-cyanoester scaffold, represented by Ethyl Cyanoacetate, exhibits superior reactivity in base-catalyzed C-C bond-forming reactions compared to Ethyl Acetoacetate and Diethyl Malonate. This is quantitatively supported by its significantly lower pKa value.
This enhanced reactivity makes Ethyl Cyanoacetate an ideal substrate for reactions like alkylations and Knoevenagel condensations, allowing for milder conditions and faster transformations. The resulting C-alkylated products, such as This compound , are themselves valuable intermediates. While they lose the ability to act as carbanion donors from the α-carbon, they open up new avenues for synthetic modifications at their nitrile and ester functionalities, making them powerful building blocks in medicinal chemistry and materials science.
References
-
EaseToLearn.com. Active methylene compounds. [Link]
-
Shivaji College. Active Methylene Compounds. [Link]
-
Scribd. Active Methylene Compounds and Named Reactions-1. [Link]
-
eGyanKosh. ACTIVE METHYLENE COMPOUNDS. [Link]
-
Slideshare. Active methylene compounds. [Link]
-
J-STAGE. Studies of Azo Colors. VIII." The Azo-coupling Reactions of Active Methylene Compounds. [Link]
-
MSU Chemistry. Approximate acidities of active methylene compounds and other common reagents. [Link]
-
Royal Society of Chemistry. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Synlett. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]
- Google Patents. CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.
-
Lupine Publishers. Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. [Link]
-
National Institutes of Health. This compound. [Link]
-
Chemistry Steps. The pKa in Organic Chemistry. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. shivajicollege.ac.in [shivajicollege.ac.in]
- 3. EaseToLearn.com [easetolearn.com]
- 4. Active methylene compounds | PDF [slideshare.net]
- 5. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Krapcho Dealkoxycarbonylation: A Milder Alternative for the Conversion of Cyanoesters to Nitriles
For researchers and professionals in drug development and organic synthesis, the strategic removal of activating groups is a critical step in the construction of complex molecules. The cyano group, a powerful electron-withdrawing group, is often introduced to facilitate C-C bond formation via the alkylation of α-cyanoesters. However, the subsequent removal of the ester functionality to yield the desired nitrile can be challenging, often requiring harsh conditions that are incompatible with sensitive functional groups. This guide provides an in-depth comparison of the Krapcho dealkoxycarbonylation as a mild and efficient alternative to traditional reductive decyanation methods for α-cyanoesters.
The Challenge: Decarboxylation of α-Cyanoesters
The conversion of an α-cyanoester to a nitrile, formally a dealkoxycarbonylation, is a crucial transformation. Traditional methods have often relied on harsh hydrolytic conditions followed by decarboxylation, or potent reducing agents that can lack selectivity. These approaches can lead to undesired side reactions, such as hydrolysis of the nitrile, reduction of other functional groups, or racemization of stereocenters.
A Milder Approach: The Krapcho Dealkoxycarbonylation
The Krapcho dealkoxycarbonylation has emerged as a powerful and mild method for the selective removal of an alkoxycarbonyl group from substrates bearing a β-electron-withdrawing group, including α-cyanoesters.[1][2] The reaction is typically carried out by heating the substrate in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), often in the presence of a salt like lithium chloride and a small amount of water.[3]
The key advantage of the Krapcho reaction lies in its near-neutral reaction conditions, which tolerate a wide array of sensitive functional groups that would not survive strongly acidic or basic environments.[1][4]
The Mechanism of Krapcho Dealkoxycarbonylation
The reaction proceeds via a nucleophilic substitution mechanism. A halide ion (e.g., Cl⁻ from LiCl) attacks the alkyl group of the ester in an SN2 fashion, leading to the formation of a carboxylate intermediate. This is followed by decarboxylation to generate a carbanion, which is then protonated by a proton source (often water) to yield the final nitrile product.[3]
Traditional Alternatives: An Overview of Reductive Decyanation
While the Krapcho reaction offers a dealkoxycarbonylation pathway, it is important to consider traditional "decyanation" methods which remove the entire cyano group. For the specific transformation of a cyanoester to a nitrile, the Krapcho reaction is more direct. However, in a broader context of removing the cyano functionality, several reductive methods are employed. These typically involve harsher reagents and conditions.
Common reductive decyanation methods include:
-
Dissolving Metal Reductions: Systems like sodium in liquid ammonia (Na/NH₃) or lithium in ethylamine (Li/EtNH₂) are powerful reducing agents but lack functional group tolerance.[5][6]
-
Metal Hydride Reductions: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can effect decyanation, though the latter often requires additives or harsher conditions.[5][6] These can also reduce the ester group.
-
Catalytic Hydrogenation: This method can be effective but may also reduce other functional groups like alkenes or alkynes.
-
Samarium(II) Iodide (SmI₂): A single-electron transfer reagent that can promote reductive decyanation under milder conditions than dissolving metals, but still requires strictly anhydrous conditions.[7][8]
Comparative Analysis: Krapcho vs. Reductive Decyanation
To illustrate the practical differences between these approaches, let's consider the conversion of a generic α-substituted cyanoacetate.
| Feature | Krapcho Dealkoxycarbonylation | Reductive Decyanation (e.g., SmI₂) |
| Transformation | R-CH(CN)COOR' → R-CH₂CN | R-CH(CN)COOR' → R-CH₂COOR' |
| Reagents | LiCl, H₂O in DMSO | SmI₂, THF/HMPA |
| Conditions | High temperature (typically 100-180 °C) | Room temperature or 0 °C, anhydrous |
| Mildness | Generally mild, avoids strong acids/bases | Milder than dissolving metals, but requires inert atmosphere |
| Functional Group Tolerance | Excellent; tolerates esters, amides, ketones, etc. | Good; tolerates esters, amides, and halides.[7] |
| Workup | Typically simple aqueous workup | Requires careful quenching and chromatographic purification |
Experimental Protocols
To provide a practical comparison, detailed experimental procedures for the dealkoxycarbonylation of a cyanoester derivative using the Krapcho reaction and a representative reductive decyanation are presented below.
Protocol 1: Krapcho Dealkoxycarbonylation of Ethyl Cyanoacetate with Isatin
This protocol is adapted from the work of Tiwari et al. and demonstrates the Krapcho-type reaction in an aqueous medium.[9]
Materials:
-
Isatin
-
Ethyl cyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add isatin (1.0 mmol, 1.0 eq) and ethyl cyanoacetate (1.0 mmol, 1.0 eq) in water (5 mL).
-
Add DBU (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Heat the mixture at 80 °C and stir for 12 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-hydroxy-3-cyanomethyl-2-oxindole.
In this specific example, the reaction proceeds via an initial aldol-type addition followed by a Krapcho dealkoxycarbonylation to yield the product in good yield (typically 70-80%).[9]
Protocol 2: Reductive Decyanation of an α-Cyano Ester using Samarium(II) Iodide
This protocol is a representative procedure for the reductive decyanation of an α-cyano ester using SmI₂.[7][8]
Materials:
-
α-Cyano ester
-
Anhydrous tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)
-
Samarium(II) iodide (SmI₂) solution in THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the α-cyano ester (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL).
-
Add HMPA (4.0 mmol, 4.0 eq) to the solution and cool to 0 °C.
-
Slowly add a 0.1 M solution of SmI₂ in THF (22 mL, 2.2 mmol, 2.2 eq) via syringe until the characteristic dark blue color persists.
-
Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the corresponding ester.
This method effectively removes the cyano group, leaving the ester intact, with reported yields often exceeding 80%.[8]
Conclusion
The Krapcho dealkoxycarbonylation stands out as a highly valuable and mild alternative for the conversion of α-cyanoesters to their corresponding nitriles. Its operational simplicity, tolerance of a wide range of functional groups, and avoidance of harsh reagents make it an attractive choice in many synthetic campaigns, particularly in the context of complex molecule synthesis and drug development. While traditional reductive decyanation methods have their applications, the Krapcho reaction offers a more direct and often more forgiving pathway for this specific and important transformation. The choice of method will ultimately depend on the specific substrate and the overall synthetic strategy, but the Krapcho dealkoxycarbonylation should be a primary consideration for any researcher facing the challenge of α-cyanoester dealkoxycarbonylation.
References
-
Krapcho, A. P. The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-withdrawing Substituents. Organic Reactions2013 , 81, 1. DOI: 10.1002/0471264180.or081.01. [Link]
-
Krapcho decarboxylation. In Grokipedia. Retrieved January 21, 2026, from [Link]
-
Mattalia, J.-M.; March, P.; Viala, J. The reductive decyanation reaction: an overview and recent developments. Beilstein J. Org. Chem.2017 , 13, 300–328. DOI: 10.3762/bjoc.13.30. [Link]
-
Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents | Request PDF. In ResearchGate. Retrieved January 21, 2026, from [Link]
-
Molander, G. A.; Wolfe, C. N. A New Approach to the Cyanoacetic Ester Synthesis. J. Braz. Chem. Soc.1996 , 7 (5), 335–341. DOI: 10.5935/0103-5053.19960045. [Link]
-
Krapcho decarboxylation. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
The reductive decyanation reaction: an overview and recent developments. (2017). Beilstein Journal of Organic Chemistry, 13, 300-328. [Link]
-
Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3′-Dicyanomethyl-2-oxindoles in a Reaction with Isatin. In ResearchGate. Retrieved January 21, 2026, from [Link]
-
Decyanation. In Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
The reductive decyanation reaction: an overview and recent developments. (2017). Beilstein Journal of Organic Chemistry, 13, 300-328. [Link]
-
Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3′-Dicyanomethyl-2-oxindoles in a Reaction with Isatin. In Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Tobisu, M.; Nakamura, R.; Kita, Y.; Chatani, N. Rhodium-Catalyzed Reductive Decyanation of Nitriles Using Hydrosilane as a Reducing Agent: Scope, Mechanism and Synthetic Applications. Tetrahedron2009 , 65 (52), 10763–10770. DOI: 10.1016/j.tet.2009.10.076. [Link]
-
The reductive decyanation reaction: chemical methods and synthetic applications. (2006). ARKIVOC, 2006 (4), 90-118. [Link]
-
Decyanation–(hetero)arylation of malononitriles to access α-(hetero)arylnitriles. In Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]
-
The reductive decyanation reaction: chemical methods and synthetic applications. (2006). ARKIVOC, 2006 (4), 90-118. [Link]
-
The reductive decyanation reaction: chemical methods and synthetic applications. (2006). ARKIVOC, 2006 (4), 90-118. [Link]
-
The reductive decyanation reaction: chemical methods and synthetic applications. (2006). ARKIVOC, 2006 (4), 90-118. [Link]
-
Stereodivergent Synthesis via Iridium-Catalyzed Asymmetric Double Allylic Alkylation of Cyanoacetate - Supporting Information. (n.d.). [Link]
-
Ni-Catalyzed Reductive Decyanation of Nitriles with Ethanol as the Reductant | Request PDF. In ResearchGate. Retrieved January 21, 2026, from [Link]
-
Zeynizadeh, B.; Zahmatkesh, S. Reduction of Carbonyl Compounds with NaBH4 under Ultrasound Irradiation and Aprotic Condition. J. Chin. Chem. Soc.2003 , 50 (2), 267–271. DOI: 10.1002/jccs.200300041. [Link]
-
Radical decyanation of aliphatic nitriles using NaBH4. In ResearchGate. Retrieved January 21, 2026, from [Link]
-
A comparison of hydrocyanation as a common reaction for nitrile synthesis with the chemoenzymatic approach from aldehydes to nitriles by using Oxd as a biocatalyst. In ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The reductive decyanation reaction: an overview and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The reductive decyanation reaction: an overview and recent developments [beilstein-journals.org]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Safety Operating Guide
Navigating the Disposal of Ethyl 2-cyanohexanoate: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Ethyl 2-cyanohexanoate, a compound that, while valuable in synthesis, requires careful handling due to its inherent hazards.
This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and actionable understanding of the necessary safety protocols.
Understanding the Hazard Profile of this compound
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols and careful handling to avoid exposure. The presence of both a nitrile group and an ester functional group also informs potential chemical neutralization strategies.
Prioritizing Safety: Personal Protective Equipment (PPE) and Handling
Given the irritant nature of this compound, a comprehensive PPE strategy is non-negotiable. The following PPE should be considered the minimum requirement when handling this chemical, including during disposal preparation:
-
Eye Protection: Chemical splash goggles are essential to protect against splashes that can cause serious eye damage.
-
Hand Protection: Nitrile gloves are recommended for protection against bases, oils, and many solvents.[2] Always inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A lab coat should be worn to protect against skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors that may cause respiratory irritation.
Immediate Response to Spills
Accidents can happen, and a swift, informed response is crucial to mitigating any potential harm. In the event of a spill of this compound, the following steps should be taken:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[3]
-
Absorb and Collect: Once contained, absorb the spilled material. Carefully scoop the mixture into a labeled, compatible waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth or paper towel moistened with a suitable solvent like acetone to remove any remaining residue. Place the used cleaning materials into the hazardous waste container.
-
Dispose of as Hazardous Waste: The sealed container with the absorbed material and cleaning supplies must be disposed of as hazardous waste.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to treat it as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[4] The appropriate disposal route will depend on the quantity of waste and the facilities available at your institution.
Waste Collection and Storage
Proper collection and storage are the first steps in a compliant disposal process.
-
Use a Compatible Container: Collect waste this compound in a clearly labeled, sealable, and chemically resistant container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Store the waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
Disposal Decision-Making
The following flowchart illustrates the decision-making process for selecting the appropriate disposal method for this compound.
Caption: Decision workflow for this compound disposal.
On-Site Chemical Treatment (for Small Quantities)
For small quantities of this compound, chemical neutralization via hydrolysis can be a viable option to render the waste less hazardous before collection. This process should only be carried out by trained personnel in a controlled laboratory setting and in accordance with institutional and local regulations.
The hydrolysis of a cyanoester involves the cleavage of both the ester and the nitrile functional groups. This can be achieved under acidic or basic conditions.[6][7][8]
Protocol for Alkaline Hydrolysis:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Prepare a Basic Solution: Prepare a 10% aqueous solution of sodium hydroxide (NaOH).
-
Controlled Addition: Slowly and with stirring, add the this compound waste to the sodium hydroxide solution. The reaction can be exothermic, so a slow addition rate is crucial. An ice bath may be used to control the temperature.
-
Heating under Reflux: Heat the mixture under reflux for several hours to ensure complete hydrolysis of both the ester and nitrile groups. The nitrile group will hydrolyze to a carboxylate salt and ammonia, while the ester will hydrolyze to the corresponding carboxylate and ethanol.[6][7]
-
Neutralization: After cooling, neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
Disposal of Treated Waste: The neutralized solution may be suitable for drain disposal, depending on local regulations. However, it is best practice to collect the treated waste and have it disposed of through your institution's hazardous waste program.
Off-Site Disposal
For larger quantities of this compound, or if on-site treatment is not feasible or permitted, the material must be disposed of through a licensed hazardous waste disposal company.
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for arranging the collection and disposal of hazardous waste. They will provide the necessary paperwork and guidance for proper packaging and labeling.
-
Incineration: High-temperature incineration is a common and effective method for the disposal of organic chemical waste.[9] This process destroys the compound, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides.
Summary of Disposal Options
| Disposal Method | Applicable Quantity | Key Considerations |
| On-Site Chemical Hydrolysis | Small Quantities (<1L) | Requires trained personnel, a chemical fume hood, and adherence to institutional protocols. The treated waste must still be managed according to regulations. |
| Off-Site Incineration | All Quantities | The standard and recommended method for bulk quantities. Coordinated through the institutional EHS office and a licensed disposal facility. |
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the hazards, implementing robust safety protocols, and following a structured disposal plan, researchers can ensure that the lifecycle of this chemical is managed safely and in full compliance with all regulations. Always consult your institution's specific guidelines and your EHS department for the most accurate and up-to-date procedures.
References
-
European Chemicals Agency. This compound Substance Information.[Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Muby Chemicals. Ethyl cyanoacetate or Ethyl 2-cyanocetate or Cyanoacetic acid ethyl ester SDS. [No valid URL available]
- Carl ROTH. Safety Data Sheet: 2-Ethylhexanoic acid. [No valid URL available]
-
U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.[Link]
- American Chemical Society. Hazardous Waste and Disposal. [No valid URL available]
-
Chemistry LibreTexts. The Hydrolysis of Nitriles.[Link]
-
Wikipedia. Nitrile.[Link]
-
Chemguide. Hydrolysis of Esters.[Link]
- Google Patents. US8119838B2 - Conversion of nitrile compounds into carboxylic acids and corresponding esters thereof.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [No valid URL available]
Sources
- 1. This compound | C9H15NO2 | CID 98011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hsa.ie [hsa.ie]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS [mubychem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. US8119838B2 - Conversion of nitrile compounds into carboxylic acids and corresponding esters thereof - Google Patents [patents.google.com]
Mastering the Safe Handling of Ethyl 2-cyanohexanoate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-cyanohexanoate, a key reagent in organic synthesis, demands meticulous handling to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety protocols, operational workflows, and disposal plans, grounded in established scientific principles. As your Senior Application Scientist, my objective is to empower you with the knowledge to not just follow procedures, but to understand the causality behind them, fostering a culture of safety and excellence in your laboratory.
Understanding the Risks: A Proactive Approach to Safety
This compound presents several potential hazards that necessitate robust protective measures. According to aggregated GHS information, it is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] The cyanoacrylate family of compounds is highly reactive, and contact with moisture can initiate a rapid polymerization process.[2] This reactivity underscores the importance of stringent handling protocols to prevent unintended exposure and ensure the compound's stability.
A comprehensive understanding of the hazards is the first step in mitigating risk. The following table summarizes the key hazard information for this compound.
| Hazard Statement | GHS Classification | Key Considerations |
| Causes skin irritation | Skin Irritation (Category 2) | Prolonged or repeated contact can lead to dermatitis. |
| Causes serious eye damage | Serious Eye Damage (Category 1) | Vapors and direct contact can cause severe irritation and potential long-term damage. |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Inhalation of vapors can irritate the nose, throat, and lungs. |
The Core of Protection: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is your primary line of defense against exposure to this compound. The following PPE is mandatory when handling this chemical.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Nitrile gloves for splash protection. Butyl rubber gloves for extended contact. | Nitrile gloves offer good resistance to incidental splashes, but have limited breakthrough times.[3][4] Butyl rubber provides more robust protection for prolonged handling.[5][6] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Required when working outside of a certified chemical fume hood or when ventilation is inadequate to control vapor exposure.[7] |
Note: Always inspect gloves for signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a structured operational plan minimizes the risk of exposure and ensures the efficient and safe use of this compound. All handling of this chemical should be performed within a certified chemical fume hood.
Pre-Experiment Checklist:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is within the acceptable range (typically 80-120 feet per minute).[2][8][9]
-
Assemble all necessary materials: Have all reagents, glassware, and waste containers properly labeled and within reach inside the fume hood to minimize movement in and out of the containment area.
-
Don appropriate PPE: Put on your lab coat, chemical safety goggles, and the appropriate gloves before beginning any work.
-
Prepare for emergencies: Know the location of the nearest emergency eyewash station and safety shower.[10][11][12][13]
Experimental Protocol:
The following diagram outlines the standard workflow for handling this compound within a chemical fume hood.
Caption: Standard workflow for handling this compound.
Emergency Response: Immediate and Decisive Action
In the event of an exposure or spill, a swift and informed response is critical.
| Exposure Route | Immediate Action | Follow-up |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an ANSI-compliant eyewash station.[10][11][12][13] Hold eyelids open to ensure thorough rinsing. | Seek immediate medical attention. Do not attempt to force eyelids open if they are glued shut.[14][15] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. | If skin is bonded, immerse in warm, soapy water and gently peel or roll the skin apart.[14] Do not pull. Seek medical attention if irritation persists. |
| Inhalation | Move the affected individual to fresh air immediately. | If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent (such as acetone, with caution for surface compatibility), followed by soap and water.
The following decision tree illustrates the appropriate emergency response to an exposure event.
Caption: Emergency response decision tree for this compound exposure.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Hazardous waste must be managed in accordance with all federal, state, and local regulations.[16][17][18][19][20]
Waste Segregation and Collection:
-
Liquid Waste: Collect all unused this compound and reaction residues in a dedicated, labeled, and sealed hazardous waste container.
-
Solid Waste: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.
Neutralization of Small Quantities of Residual Waste:
For small amounts of residual this compound (e.g., rinsing of glassware), a neutralization step can be performed within a chemical fume hood before disposal.
-
Dilution: Slowly add the residual cyanoacrylate to a large volume of a weak basic solution, such as a 5% sodium bicarbonate solution in water. This will initiate a controlled polymerization.
-
Stirring: Stir the mixture to ensure complete reaction. The cyanoacrylate will polymerize into a solid material.
-
Separation: Decant the aqueous solution. Check the pH to ensure it is between 5.5 and 9.5 before disposing of it down the drain with copious amounts of water.[21]
-
Solid Waste: Allow the solid polymer to fully cure and dry. Dispose of the solid polymer as hazardous solid waste.
Important: Never dispose of unreacted this compound down the drain.
By adhering to these protocols, you can confidently and safely handle this compound, contributing to a secure and productive research environment.
References
-
Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved January 21, 2026, from [Link]
-
Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. Retrieved January 21, 2026, from [Link]
-
Gloves Chemical Resistance Chart. (n.d.). My Glove Depot. Retrieved January 21, 2026, from [Link]
- Reddy, S. C., & Kumar, B. D. (2012). Superglue injuries of the eye. Medical Journal of Dr. D.Y.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved January 21, 2026, from [Link]
-
ANSI Z358.1-2014: Emergency Eyewash & Shower Standard. (n.d.). ANSI Blog. Retrieved January 21, 2026, from [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 3. (n.d.). Occupational Safety and Health Administration. Retrieved January 21, 2026, from [Link]
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - University of Washington. Retrieved January 21, 2026, from [Link]
-
ANSI / ISEA Z358.1-2014 Compliance Checklist. (n.d.). Guardian Equipment. Retrieved January 21, 2026, from [Link]
-
A Guide to Fume Hood Codes and Standards. (2017, February 17). Laboratory Design. Retrieved January 21, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved January 21, 2026, from [Link]
- Garg, R. K., & Kumari, H. (2017). Cyanoacrylate fuming method for detection of latent fingermarks: a review. Egyptian Journal of Forensic Sciences, 7(1), 1-8.
-
Chemical Fume Hood Safety Policy. (2025, June 26). Stony Brook University Environmental Health and Safety. Retrieved January 21, 2026, from [Link]
-
Tissue adhesives (management of accidental injury). (2025, October 31). NHSGGC. Retrieved January 21, 2026, from [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved January 21, 2026, from [Link]
-
ANSI/ISEA Z358.1 Emergency Shower & Eye Wash Testing. (n.d.). Total Safety. Retrieved January 21, 2026, from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. Retrieved January 21, 2026, from [Link]
-
Neutralization Guide. (n.d.). The University of Toledo. Retrieved January 21, 2026, from [Link]
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. (2011).
-
ANSI Z358.1: The Emergency Eyewash & Shower Safety Standard. (2025, June 30). InspectNTrack. Retrieved January 21, 2026, from [Link]
- Torkashvand, A., Abdi, F., & Soleimani, M. (2021). Treatment of Ocular Super Glue Instillation. Journal of Ophthalmic and Optometric Sciences, 4(3), 1-5.
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved January 21, 2026, from [Link]
-
How To Meet Fume Hood Face Velocity Requirements. (n.d.). PSA Laboratory Furniture. Retrieved January 21, 2026, from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 21, 2026, from [Link]
-
What are the effects of cyanoacrylate (nail glue) exposure to the face and eye? (2025, March 26). Dr. Oracle. Retrieved January 21, 2026, from [Link]
-
ANSI Z358.1 guidance for complying with 1910.151(c) citation policy for eyewashes and showers. (2002, April 18). Occupational Safety and Health Administration. Retrieved January 21, 2026, from [Link]
-
Cyanoacrylate Fuming. (2023, January 11). Tennessee Bureau of Investigation. Retrieved January 21, 2026, from [Link]
-
How to Lift Fingerprints: Cyanoacrylate Super Glue Fuming. (2023, July 12). YouTube. Retrieved January 21, 2026, from [Link]
-
Chemical Permeation Guide. (n.d.). SHOWA Gloves. Retrieved January 21, 2026, from [Link]
-
NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). Centers for Disease Control and Prevention. Retrieved January 21, 2026, from [Link]
Sources
- 1. allaboutvision.com [allaboutvision.com]
- 2. How To Meet Fume Hood Face Velocity Requirements - PSA Laboratory Furniture [psalaboratoryfurniture.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. safetyware.com [safetyware.com]
- 7. showagroup.com [showagroup.com]
- 8. laboratorydesign.com [laboratorydesign.com]
- 9. Chemical Fume Hood Safety Policy | University Policy Manual [stonybrook.edu]
- 10. ANSI Z358.1-2014: Learn About the ANSI Eyewash Standard - ANSI Blog [blog.ansi.org]
- 11. gesafety.com [gesafety.com]
- 12. hawsco.com [hawsco.com]
- 13. inspecttrack.com [inspecttrack.com]
- 14. Tissue adhesives (management of accidental injury) | NHSGGC [clinicalguidelines.scot.nhs.uk]
- 15. droracle.ai [droracle.ai]
- 16. epa.gov [epa.gov]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. epa.gov [epa.gov]
- 19. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 20. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 21. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
